YM-58483
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F6N5OS/c1-7-12(28-25-23-7)13(27)22-8-2-4-9(5-3-8)26-11(15(19,20)21)6-10(24-26)14(16,17)18/h2-6H,1H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRZIORDEVHURQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F6N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274370 | |
| Record name | CRAC Channel Inhibitor, BTP2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223499-30-7 | |
| Record name | CRAC Channel Inhibitor, BTP2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-4'-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-1,2,3-thiadiazole-5-carboxanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of YM-58483 on T-cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of YM-58483 (also known as BTP2) on T-lymphocytes. This compound is a potent and selective inhibitor of Calcium Release-Activated Ca2+ (CRAC) channels, which play a pivotal role in T-cell activation and immune responses. This document details the molecular interactions, downstream signaling effects, and functional consequences of this compound on T-cells, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action: Inhibition of CRAC Channels and Store-Operated Ca2+ Entry
This compound is a pyrazole derivative that functions as a blocker of store-operated Ca2+ entry (SOCE).[1][2][3] In non-excitable cells such as T-lymphocytes, the activation of the T-cell receptor (TCR) triggers a signaling cascade that leads to the depletion of intracellular calcium (Ca2+) stores within the endoplasmic reticulum (ER).[4][5][6] This depletion is sensed by STIM1 (Stromal Interaction Molecule 1), an ER-resident protein, which then translocates to the plasma membrane to activate ORAI1, the pore-forming subunit of the CRAC channel.[7][8] The opening of CRAC channels mediates a sustained influx of extracellular Ca2+, a critical signal for T-cell activation.[5][8]
This compound selectively inhibits these CRAC channels, thereby blocking SOCE.[1][9] This action prevents the sustained increase in intracellular Ca2+ concentration necessary for the activation of downstream signaling pathways, without affecting the initial transient release of Ca2+ from the ER stores or the upstream TCR signal transduction cascade.[10]
Downstream Effects on T-cell Signaling and Function
The inhibition of SOCE by this compound has profound effects on T-cell signaling and function. The sustained elevation of intracellular Ca2+ is essential for the activation of calcineurin, a Ca2+-dependent phosphatase.[4][11] Calcineurin, in turn, dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[11][12][13] Dephosphorylated NFAT translocates to the nucleus, where it orchestrates the transcription of genes crucial for T-cell activation, proliferation, and cytokine production.[12][13][14]
By blocking the initial Ca2+ signal, this compound effectively prevents the activation of the calcineurin-NFAT pathway.[10] This leads to the suppression of a wide range of T-cell effector functions, including:
-
Inhibition of Cytokine Production: this compound has been shown to potently inhibit the production of several key cytokines by T-cells, including IL-2, IL-4, IL-5, IL-13, and IFN-γ.[1][9][10]
-
Suppression of T-cell Proliferation: The compound effectively inhibits T-cell proliferation in response to various stimuli.[1][15]
-
Immunomodulatory and Anti-inflammatory Effects: Through its action on T-cells, this compound exhibits significant immunomodulatory and anti-inflammatory properties in various in vivo models.[10][16]
The signaling pathway is illustrated in the diagram below.
Quantitative Data Summary
The inhibitory effects of this compound on various T-cell functions have been quantified in numerous studies. The following tables summarize the key in vitro and in vivo data.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Cell Type/Assay | Stimulus | IC50 Value | Reference |
| CRAC Channel/SOCE Inhibition | ||||
| Thapsigargin-induced Ca2+ influx | Jurkat cells | Thapsigargin | 100 nM | [3][10][16] |
| ORAI1-mediated SOCE | MDA-MB-231 cells | Thapsigargin | 2.8 µM | [7] |
| T-Cell Proliferation | ||||
| Mixed Lymphocyte Reaction (MLR) | Human T-cells | Allogeneic stimulation | 330 nM | [1][15] |
| T-cell antiproliferative agent | Not specified | Not specified | 12.7 nM | [16] |
| Cytokine Production | ||||
| IL-2 Production | Jurkat cells | Anti-CD3 mAb | ~100 nM | [10] |
| IL-4 Production | Murine Th2 T-cell clone (D10.G4.1) | Conalbumin | ~100 nM | [1] |
| IL-5 Production | Murine Th2 T-cell clone (D10.G4.1) | Conalbumin | ~100 nM | [1] |
| IL-5 Production | Human peripheral blood cells | Phytohemagglutinin-P (PHA) | 125 nM | [1] |
| IL-13 Production | Human peripheral blood cells | Phytohemagglutinin-P (PHA) | 148 nM | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Effect | Dosage | Reference |
| Delayed-Type Hypersensitivity (DTH) in mice | |||
| Sheep Red Blood Cell (SRBC)-induced DTH | Inhibition of DTH reaction | ED50 of 1.1 mg/kg | [10] |
| Sheep Red Blood Cell (SRBC)-induced DTH | Inhibition of DTH response | 1-10 mg/kg, p.o. | [15] |
| Graft-versus-Host Disease (GVHD) in mice | |||
| Donor anti-host CTL activity and IFN-γ production | Inhibition | 1-30 mg/kg, p.o. | [1][15] |
| Antigen-induced airway inflammation in rats and guinea pigs | |||
| Eosinophil infiltration, IL-4, and cysteinyl-leukotrienes levels | Reduction | Not specified | [1] |
| Late phase asthmatic bronchoconstriction | Prevention | Orally administered | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used to characterize the effects of this compound on T-cells.
1. Measurement of Store-Operated Ca2+ Entry (SOCE) in Jurkat T-cells
-
Objective: To determine the effect of this compound on SOCE.
-
Methodology:
-
Cell Preparation: Jurkat T-cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM) in a Ca2+-containing buffer.
-
Baseline Measurement: The baseline intracellular Ca2+ concentration is measured using a fluorometer or a fluorescence microscope.
-
Store Depletion: The cells are then placed in a Ca2+-free buffer, and an agent to deplete the ER Ca2+ stores, such as thapsigargin (a SERCA pump inhibitor) or a TCR agonist (e.g., anti-CD3 antibody), is added. This causes a transient increase in intracellular Ca2+ due to release from the ER.
-
SOCE Induction: Once the intracellular Ca2+ levels return to baseline, Ca2+ is added back to the extracellular medium. This induces a sustained increase in intracellular Ca2+ due to SOCE through CRAC channels.
-
Inhibitor Treatment: To test the effect of this compound, cells are pre-incubated with various concentrations of the compound before the addition of the store-depleting agent. The resulting inhibition of the sustained Ca2+ influx is quantified to determine the IC50 value.
-
2. T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)
-
Objective: To assess the inhibitory effect of this compound on T-cell proliferation.
-
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy donors.
-
Responder and Stimulator Cells: PBMCs from one donor serve as the "responder" cells. PBMCs from the second donor are treated with a proliferation inhibitor (e.g., mitomycin C or irradiation) to serve as the "stimulator" cells.
-
Co-culture: Responder and stimulator cells are co-cultured in a 96-well plate.
-
Compound Treatment: this compound at various concentrations is added to the co-culture.
-
Proliferation Measurement: After a period of incubation (typically 5-7 days), T-cell proliferation is measured. Common methods include:
-
[3H]-Thymidine Incorporation: A pulse of [3H]-thymidine is added to the culture, and its incorporation into the DNA of proliferating cells is measured using a scintillation counter.
-
CFSE Staining: Responder cells are labeled with carboxyfluorescein succinimidyl ester (CFSE) before co-culture. As cells divide, the dye is distributed equally between daughter cells, and the dilution of the dye is measured by flow cytometry.
-
-
3. Cytokine Production Assay
-
Objective: To quantify the effect of this compound on the production of specific cytokines by T-cells.
-
Methodology:
-
Cell Preparation: PBMCs or isolated T-cells are cultured in a multi-well plate.
-
Stimulation: The cells are stimulated to produce cytokines using agents like phytohemagglutinin (PHA), anti-CD3/CD28 antibodies, or a specific antigen.
-
Compound Treatment: this compound at various concentrations is added to the culture at the time of stimulation.
-
Sample Collection: After an appropriate incubation period (e.g., 24-72 hours), the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., IL-2, IFN-γ) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest.
-
The general workflow for assessing the impact of this compound on T-cell function is depicted below.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of CRAC channels. Its mechanism of action centers on the blockade of store-operated Ca2+ entry in T-lymphocytes, a critical step in the signaling cascade leading to T-cell activation. By inhibiting the sustained Ca2+ influx, this compound effectively suppresses the downstream calcineurin-NFAT pathway, resulting in the potent inhibition of T-cell proliferation and cytokine production. The extensive in vitro and in vivo data make this compound a valuable tool for studying T-cell biology and a potential therapeutic candidate for T-cell-mediated inflammatory and autoimmune diseases. The experimental protocols outlined in this guide provide a foundation for further investigation into the immunomodulatory properties of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. YM 58483 | Other Calcium Channels | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Store-operated Ca2+ influx causes Ca2+ release from the intracellular Ca2+ channels that is required for T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective ORAI1 inhibition ameliorates autoimmune CNS inflammation by suppressing effector but not regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A pyrazole derivative, this compound, potently inhibits store-operated sustained Ca2+ influx and IL-2 production in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibiting the Calcineurin-NFAT (Nuclear Factor of Activated T Cells) Signaling Pathway with a Regulator of Calcineurin-derived Peptide without Affecting General Calcineurin Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Calcium-NFAT transcriptional signalling in T cell activation and T cell exhaustion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of this compound/BTP2, a novel store-operated Ca2+ entry blocker, on T cell-mediated immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound (CRAC Channel Inhibitor, BTP2), CRAC channel inhibitor (CAS 223499-30-7) | Abcam [abcam.com]
YM-58483: A Selective CRAC Channel Blocker for Research and Drug Development
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-58483, also known as BTP2, is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channels.[1] These channels are crucial for store-operated calcium entry (SOCE) in non-excitable cells, a fundamental process that governs a multitude of cellular functions, particularly in the immune system.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical and physical properties, and detailed experimental protocols for its application in research.
Core Mechanism of Action
This compound selectively blocks CRAC channels, which are composed of Orai1 proteins in the plasma membrane and are activated by the stromal interaction molecule 1 (STIM1), a calcium sensor in the endoplasmic reticulum. Depletion of calcium stores in the endoplasmic reticulum triggers STIM1 to interact with and open the Orai1 channels, leading to a sustained influx of calcium into the cell. This compound effectively inhibits this thapsigargin-induced sustained Ca2+ influx.[1][3] This blockade of SOCE is the primary mechanism through which this compound exerts its diverse biological effects.
Physicochemical Properties and In Vitro Activity
A summary of the key physicochemical properties and in vitro inhibitory concentrations (IC50) of this compound is presented below.
| Property | Value | Reference(s) |
| Chemical Name | N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-methylthiadiazole-5-carboxamide | [1] |
| Alternative Names | BTP2 | |
| CAS Number | 223499-30-7 | [1] |
| Molecular Formula | C₁₅H₉F₆N₅OS | [1] |
| Molecular Weight | 421.32 g/mol | |
| Solubility | Soluble in DMSO and ethanol to 100 mM | |
| Purity | ≥99% (HPLC) |
| In Vitro Activity | IC₅₀ (nM) | Cell Type/Condition | Reference(s) |
| Thapsigargin-induced Ca²⁺ influx | 100 | Jurkat T cells | [1][3] |
| T-cell proliferation (MLR) | 12.7 | One-way mixed lymphocyte reaction | [1][4] |
| IL-2 Production | ~100 | Jurkat cells | [3] |
| IL-4 Production | ~100 | Conalbumin-stimulated murine Th2 T cell clone (D10.G4.1) | [5] |
| IL-5 Production | ~100 | Conalbumin-stimulated murine Th2 T cell clone (D10.G4.1) | [5] |
| IL-5 Production | 125 | Phytohemagglutinin-stimulated human peripheral blood cells | [6] |
| IL-13 Production | 148 | Phytohemagglutinin-stimulated human peripheral blood cells | [6] |
| Histamine Release | 460 | DNP antigen-induced IgE-primed RBL-2H3 cells | [6] |
| Leukotriene Production | 310 | DNP antigen-induced IgE-primed RBL-2H3 cells | [6] |
In Vivo Efficacy
This compound has demonstrated significant immunomodulatory and anti-inflammatory effects in various animal models.
| In Vivo Activity | ED₅₀ / Effective Dose | Animal Model | Reference(s) |
| Delayed-Type Hypersensitivity | 1.1 mg/kg (ED₅₀) | Mouse model | [3] |
| Graft-versus-Host Disease | 1-30 mg/kg (p.o.) | Mouse model | [4] |
| Airway Eosinophilia | 3-30 mg/kg (p.o.) | Actively sensitized Brown Norway rats | [5] |
| Late Phase Asthmatic Response | 3-30 mg/kg (p.o.) | Actively sensitized guinea pigs | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Caption: CRAC Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Measurement of Store-Operated Calcium Entry (SOCE) using Fura-2
This protocol is adapted from standard methods for measuring intracellular calcium concentration ([Ca²⁺]i) changes in response to store depletion.[1][2]
1. Cell Preparation:
-
Culture cells (e.g., Jurkat T cells, HEK293 cells) to an appropriate confluency on glass coverslips.
-
Wash the cells with a calcium-free buffer (e.g., Hank's Balanced Salt Solution without Ca²⁺).
2. Fura-2 Loading:
-
Incubate the cells with 2-5 µM Fura-2 AM in the calcium-free buffer for 30-60 minutes at 37°C.
-
Wash the cells twice with the calcium-free buffer to remove extracellular Fura-2 AM.
3. Calcium Measurement:
-
Mount the coverslip onto a perfusion chamber of a fluorescence microscope equipped for ratiometric imaging.
-
Perfuse the cells with the calcium-free buffer to establish a baseline fluorescence ratio (340/380 nm excitation, ~510 nm emission).
-
To deplete intracellular calcium stores, add a SERCA inhibitor such as 1 µM thapsigargin to the perfusion buffer.
-
Once the [Ca²⁺]i has returned to near baseline (indicating store depletion), reintroduce a calcium-containing buffer (e.g., 2 mM Ca²⁺). This will induce SOCE.
-
To test the effect of this compound, pre-incubate the cells with the desired concentration of the inhibitor (e.g., 100 nM) for a specified time before and during the reintroduction of the calcium-containing buffer.
4. Data Analysis:
-
The ratio of fluorescence intensities at 340 nm and 380 nm is used to calculate the intracellular calcium concentration.
-
The peak increase in [Ca²⁺]i following the reintroduction of calcium represents the magnitude of SOCE.
-
Compare the SOCE in control cells versus cells treated with this compound to determine the inhibitory effect.
T-Cell Proliferation Assay
This protocol outlines a common method for assessing T-cell proliferation using a dye dilution assay.
1. Cell Preparation and Staining:
-
Isolate primary T cells or use a T-cell line (e.g., Jurkat).
-
Resuspend the cells in a suitable buffer (e.g., PBS) and incubate with a fluorescent dye that covalently binds to intracellular proteins, such as Carboxyfluorescein succinimidyl ester (CFSE), at a concentration of 1-5 µM for 10-15 minutes at 37°C.
-
Quench the staining reaction by adding complete culture medium.
-
Wash the cells to remove excess dye.
2. Cell Culture and Stimulation:
-
Plate the CFSE-stained cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound for 30-60 minutes.
-
Stimulate the T cells to proliferate using an appropriate stimulus, such as anti-CD3/CD28 antibodies, phytohemagglutinin (PHA), or in a mixed lymphocyte reaction (MLR).
3. Flow Cytometry Analysis:
-
After a suitable incubation period (typically 3-5 days), harvest the cells.
-
Analyze the CFSE fluorescence of the cells using a flow cytometer.
-
As cells divide, the CFSE fluorescence intensity is halved with each cell division.
-
The percentage of proliferated cells and the number of cell divisions can be quantified by analyzing the CFSE histograms.
Cytokine Production Assay
This protocol describes the measurement of cytokine secretion from stimulated T cells.[7][8]
1. Cell Culture and Stimulation:
-
Culture primary T cells or peripheral blood mononuclear cells (PBMCs) in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for 30-60 minutes.
-
Stimulate the cells with a T-cell activator (e.g., PHA, anti-CD3/CD28 antibodies).
2. Supernatant Collection:
-
After an appropriate incubation time (e.g., 24-72 hours), centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant.
3. Cytokine Measurement:
-
Measure the concentration of specific cytokines (e.g., IL-2, IL-4, IL-5, IFN-γ) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Alternatively, intracellular cytokine staining followed by flow cytometry can be used to determine the percentage of cytokine-producing cells.
NFAT Reporter Assay in Jurkat Cells
This assay measures the activation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor downstream of calcium signaling.[9][10]
1. Cell Line:
-
Use a Jurkat T-cell line stably transfected with a reporter construct containing an NFAT-responsive promoter driving the expression of a reporter gene (e.g., luciferase or green fluorescent protein).
2. Cell Treatment and Stimulation:
-
Plate the Jurkat-NFAT reporter cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells to activate the NFAT pathway, for example, with a combination of a calcium ionophore (e.g., ionomycin) and a phorbol ester (e.g., PMA), or with anti-CD3 antibodies.
3. Reporter Gene Measurement:
-
After an appropriate incubation period (e.g., 6-24 hours), measure the expression of the reporter gene.
-
For a luciferase reporter, lyse the cells and measure the luminescence using a luminometer after adding the luciferase substrate.
-
For a fluorescent protein reporter, measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader.
4. Data Analysis:
-
Normalize the reporter gene activity to a control (e.g., unstimulated cells).
-
Determine the inhibitory effect of this compound on NFAT activation by comparing the reporter activity in treated versus untreated stimulated cells.
In Vivo Delayed-Type Hypersensitivity (DTH) Model
This protocol is a standard method to assess cell-mediated immunity in vivo.[11][12]
1. Sensitization Phase:
-
Sensitize mice (e.g., BALB/c) by subcutaneous or intradermal injection of an antigen (e.g., methylated bovine serum albumin (mBSA) or keyhole limpet hemocyanin (KLH)) emulsified in Complete Freund's Adjuvant (CFA).
2. Treatment:
-
Administer this compound or a vehicle control to the mice via an appropriate route (e.g., oral gavage) at the desired doses and schedule. Treatment can be prophylactic (starting at the time of sensitization) or therapeutic (starting before the challenge).
3. Elicitation (Challenge) Phase:
-
Approximately 5-7 days after sensitization, challenge the mice by injecting the same antigen (without adjuvant) into one hind footpad or ear.
-
Inject the contralateral footpad or ear with saline or PBS as a control.
4. Measurement of DTH Response:
-
Measure the thickness of the footpad or ear at various time points after the challenge (e.g., 24, 48, and 72 hours) using a caliper.
-
The DTH response is quantified as the difference in swelling between the antigen-challenged and the control-injected site.
5. Data Analysis:
-
Compare the DTH response in the this compound-treated group with the vehicle-treated group to determine the in vivo efficacy of the compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of CRAC channels and SOCE in a wide range of biological processes. Its high selectivity and potency make it an excellent candidate for both in vitro and in vivo studies aimed at understanding the physiological and pathological implications of calcium signaling in immunity, inflammation, and other cellular functions. The detailed protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their experimental designs. As with any pharmacological agent, it is crucial to carefully consider appropriate controls and dose-response studies to ensure the validity and reproducibility of the experimental findings.
References
- 1. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 | Springer Nature Experiments [experiments.springernature.com]
- 3. A pyrazole derivative, this compound, potently inhibits store-operated sustained Ca2+ influx and IL-2 production in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of this compound/BTP2, a novel store-operated Ca2+ entry blocker, on T cell-mediated immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The suppressive effects of this compound/BTP-2, a store-operated Ca2+ entry blocker, on inflammatory mediator release in vitro and airway responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hooke - Protocols - Cytokine Production Induced By T Cell Recall Response In Vitro [hookelabs.com]
- 8. 免疫細胞におけるサイトカインを産生させる刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Indirect Measurement of CRAC Channel Activity Using NFAT Nuclear Translocation by Flow Cytometry in Jurkat Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. Delayed-type hypersensitivity models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Delayed Type Hypersensitivity Rodent Model - Creative Biolabs [creative-biolabs.com]
The Role of YM-58483 in Inhibiting Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-58483, also known as BTP2, is a potent and selective small molecule inhibitor of store-operated Ca²⁺ entry (SOCE) through the Ca²⁺ release-activated Ca²⁺ (CRAC) channels. This mechanism is crucial for the activation of various non-excitable cells, most notably T lymphocytes. By blocking this critical Ca²⁺ influx pathway, this compound effectively suppresses the activation of downstream signaling cascades, leading to a profound inhibition of cytokine production. This technical guide provides a comprehensive overview of the core mechanism of this compound, summarizes key quantitative data on its inhibitory effects, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
T-cell activation is initiated by the engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC). This event triggers a signaling cascade that leads to the depletion of intracellular calcium (Ca²⁺) stores from the endoplasmic reticulum (ER). The depletion of these stores is sensed by stromal interaction molecules (STIMs), which then translocate to the plasma membrane and activate Orai1, the pore-forming subunit of the CRAC channel. The subsequent influx of extracellular Ca²⁺ through the CRAC channels results in a sustained increase in intracellular Ca²⁺ concentration.
This sustained Ca²⁺ signal is essential for the activation of calcineurin, a phosphatase that dephosphorylates the nuclear factor of activated T cells (NFAT).[1] Dephosphorylated NFAT translocates to the nucleus, where it acts as a key transcription factor for a multitude of genes encoding pro-inflammatory cytokines, including interleukin-2 (IL-2), IL-4, IL-5, and interferon-gamma (IFN-γ).[2]
This compound exerts its immunomodulatory effects by directly blocking the CRAC channels, thereby preventing the sustained influx of Ca²⁺.[3][4] This inhibition of SOCE prevents the activation of the Ca²⁺/calcineurin/NFAT signaling pathway, ultimately leading to a significant reduction in the transcription and production of various cytokines.
Figure 1: Signaling pathway of T-cell activation and cytokine production, and the inhibitory action of this compound.
Quantitative Data on Cytokine Inhibition
The inhibitory effects of this compound on the production of various cytokines have been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of this compound for different cytokines across various cell types and stimulation conditions.
| Cytokine | Cell Type | Stimulation | IC₅₀ (nM) | Reference |
| IL-2 | Jurkat cells | Anti-CD3 mAb | ~100 | |
| IL-2 | Human T cells | Anti-CD3/CD28 | ~30 | [5] |
| IL-4 | Murine Th2 T cell clone (D10.G4.1) | Conalbumin | ~100 | [6] |
| IL-5 | Murine Th2 T cell clone (D10.G4.1) | Conalbumin | ~100 | [6] |
| IL-5 | Human whole blood cells | Phytohemagglutinin (PHA) | ~100 | [6] |
| IL-5 | Human peripheral blood cells | PHA | 125 | [7] |
| IL-13 | Human peripheral blood cells | PHA | 148 | [7] |
| IFN-γ | Mouse splenocytes | Concanavalin A | ~200 | [5] |
Table 1: In Vitro Inhibition of Cytokine Production by this compound
| Parameter | Animal Model | Effect | ED₅₀ (mg/kg) | Reference |
| Delayed-Type Hypersensitivity | Mice | Inhibition of paw swelling | 1.1 | |
| Airway Eosinophilia | Rats | Inhibition of eosinophil infiltration | - | [6] |
| Late Phase Asthmatic Response | Guinea Pigs | Prevention of bronchoconstriction | - | [6] |
Table 2: In Vivo Immunomodulatory Effects of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's inhibitory effects on cytokine production.
Measurement of Intracellular Calcium Concentration ([Ca²⁺]i) using Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration in Jurkat cells following stimulation, a key assay to demonstrate the inhibitory effect of this compound on SOCE.
Materials:
-
Jurkat T cells
-
RPMI 1640 medium supplemented with 10% FBS
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
-
Anti-CD3 monoclonal antibody (mAb)
-
This compound
-
Fluorescence spectrophotometer or plate reader capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Cell Preparation: Culture Jurkat cells in RPMI 1640 medium to a density of 1-2 x 10⁶ cells/mL.
-
Fura-2 AM Loading:
-
Harvest and wash the cells with Ca²⁺-free HBSS.
-
Resuspend the cells at 1 x 10⁷ cells/mL in Ca²⁺-free HBSS.
-
Add Fura-2 AM to a final concentration of 2-5 µM and Pluronic F-127 to 0.02%.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with Ca²⁺-free HBSS to remove extracellular Fura-2 AM.
-
Resuspension: Resuspend the cells in Ca²⁺-free HBSS at a concentration of 1 x 10⁶ cells/mL.
-
Measurement:
-
Transfer the cell suspension to a quartz cuvette with continuous stirring or to a microplate.
-
Place the cuvette or plate in the fluorescence spectrophotometer/reader and monitor the baseline fluorescence ratio (F340/F380).
-
To observe the initial Ca²⁺ release from intracellular stores, add anti-CD3 mAb (e.g., 10 µg/mL) in the Ca²⁺-free medium.
-
To measure SOCE, add CaCl₂ to the medium to a final concentration of 1-2 mM.
-
To test the effect of this compound, pre-incubate the Fura-2-loaded cells with the desired concentration of the inhibitor for 10-15 minutes before adding the anti-CD3 mAb.
-
-
Data Analysis: The ratio of fluorescence intensities at 340 nm and 380 nm is proportional to the intracellular Ca²⁺ concentration.
Figure 2: Experimental workflow for measuring intracellular calcium concentration.
Cytokine Production Assay (ELISA)
This protocol outlines the procedure for measuring the production of cytokines, such as IL-2, from stimulated T cells and the inhibitory effect of this compound.
Materials:
-
Jurkat cells or purified human peripheral blood mononuclear cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% FBS
-
Stimulating agents (e.g., anti-CD3/CD28 antibodies, PHA)
-
This compound
-
96-well cell culture plates
-
ELISA kit for the specific cytokine of interest (e.g., human IL-2 ELISA kit)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Jurkat cells or PBMCs into a 96-well plate at a density of 1-2 x 10⁵ cells/well in 100 µL of culture medium.
-
Inhibitor Treatment: Add various concentrations of this compound (or vehicle control) to the wells and pre-incubate for 1 hour at 37°C.
-
Stimulation: Add the stimulating agents to the wells. For example, use plate-bound anti-CD3 mAb (1-10 µg/mL) and soluble anti-CD28 mAb (1-5 µg/mL) for T-cell stimulation.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) and carefully collect the supernatant from each well.
-
ELISA: Perform the ELISA for the target cytokine according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of the cytokine in each sample based on the standard curve. Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the log concentration of the compound.
NFAT-Luciferase Reporter Assay
This assay is used to specifically measure the activity of the NFAT transcription factor, a key downstream target of the Ca²⁺ signaling pathway inhibited by this compound.
Materials:
-
Jurkat cells
-
NFAT-luciferase reporter plasmid (containing NFAT response elements driving the expression of the luciferase gene)
-
Transfection reagent (e.g., Lipofectamine)
-
Stimulating agents (e.g., PMA and ionomycin, or anti-CD3/CD28 antibodies)
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection:
-
Transfect Jurkat cells with the NFAT-luciferase reporter plasmid using a suitable transfection method.
-
It is also recommended to co-transfect with a control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.
-
Allow the cells to recover and express the reporter gene for 24 hours.
-
-
Cell Seeding: Seed the transfected cells into a 96-well white, clear-bottom plate at an appropriate density.
-
Inhibitor Treatment and Stimulation:
-
Pre-incubate the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with agents such as PMA (e.g., 50 ng/mL) and ionomycin (e.g., 1 µM) or anti-CD3/CD28 antibodies.
-
-
Incubation: Incubate the plate for 6-8 hours at 37°C.
-
Luciferase Assay:
-
Lyse the cells and measure the firefly luciferase activity using a luciferase assay system according to the manufacturer's protocol.
-
If a control plasmid was used, measure the Renilla luciferase activity as well.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of NFAT activity by this compound and determine the IC₅₀ value.
-
Figure 3: Experimental workflow for the NFAT-luciferase reporter assay.
Conclusion
This compound is a well-characterized and highly effective inhibitor of cytokine production in T lymphocytes and other immune cells. Its specific mechanism of action, the blockade of store-operated Ca²⁺ entry, provides a targeted approach to immunomodulation. The quantitative data clearly demonstrate its potency in inhibiting a range of key cytokines involved in inflammatory and autoimmune responses. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of CRAC channel inhibitors and the fundamental role of calcium signaling in immune function. The continued study of this compound and similar compounds holds significant promise for the development of novel treatments for a variety of immune-mediated diseases.
References
- 1. Modulation of Cytokine Production and Transcription Factors Activities in Human Jurkat T Cells by Thymol and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moodle2.units.it [moodle2.units.it]
- 4. T Cell Activation Bioassay (NFAT) Protocol [promega.sg]
- 5. Delayed-type hypersensitivity models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hellobio.com [hellobio.com]
- 7. biocytogen.com [biocytogen.com]
Investigating Store-Operated Calcium Entry with YM-58483: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Store-operated calcium entry (SOCE) is a crucial signaling pathway in a multitude of cell types, particularly non-excitable cells like lymphocytes, governing a wide range of physiological responses from gene expression and proliferation to cytokine release. The Ca2+ release-activated Ca2+ (CRAC) channel, a key component of SOCE, has emerged as a significant therapeutic target for various immunological and inflammatory disorders. YM-58483 (also known as BTP2) is a potent and selective inhibitor of CRAC channels.[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for key experiments to investigate its impact on SOCE and downstream cellular functions.
Introduction to this compound and Store-Operated Calcium Entry
Store-operated calcium entry is a process initiated by the depletion of calcium (Ca2+) from the endoplasmic reticulum (ER). This depletion is sensed by stromal interaction molecule 1 (STIM1), an ER-resident protein, which then translocates to the plasma membrane to interact with and activate Orai1, the pore-forming subunit of the CRAC channel.[2] The subsequent influx of extracellular Ca2+ through the CRAC channel leads to a sustained increase in intracellular Ca2+ concentration, which in turn activates downstream signaling pathways, most notably the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, a critical driver of T-cell activation and cytokine production.[2][3]
This compound is a pyrazole derivative that acts as a selective blocker of CRAC channels and, consequently, SOCE.[1][3] Its ability to potently inhibit this pathway makes it a valuable tool for studying the physiological roles of SOCE and a potential therapeutic agent for autoimmune diseases, asthma, and other inflammatory conditions.[3][4][5]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct inhibition of the CRAC channel, thus blocking store-operated Ca2+ influx. It has been shown to potently inhibit thapsigargin-induced sustained Ca2+ influx.[2][3][6] Thapsigargin is an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, and its application leads to the depletion of ER Ca2+ stores, thereby activating SOCE. This compound's inhibitory effect on SOCE occurs without affecting the initial release of Ca2+ from intracellular stores.[3]
Mechanism of this compound in blocking store-operated calcium entry.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound has been quantified across various cellular and physiological responses. The following tables summarize the key inhibitory concentration (IC50) and effective dose (ED50) values reported in the literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Cell Type/Condition | IC50 Value | Reference(s) |
| Thapsigargin-induced Ca2+ influx | Jurkat T cells | 100 nM | [3][6] |
| T-cell proliferation (anti-CD3) | Human T-cells | 12.7 nM | [2] |
| T-cell proliferation (mixed lymphocyte reaction) | 330 nM | [1][7] | |
| Histamine release | IgE-primed RBL-2H3 cells | 460 nM | [1][5] |
| Leukotriene production | IgE-primed RBL-2H3 cells | 310 nM | [1][5] |
| IL-2 production | Jurkat T cells | ~100 nM | [3] |
| IL-4 and IL-5 production | Murine Th2 T cell clone | ~100 nM | [4] |
| IL-5 production | Phytohemagglutinin-stimulated human peripheral blood cells | 125 nM | [5] |
| IL-13 production | Phytohemagglutinin-stimulated human peripheral blood cells | 148 nM | [5] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Effect | Effective Dose | Reference(s) |
| Delayed-type hypersensitivity (DTH) | Mice | Inhibition of DTH reaction | ED50 of 1.1 mg/kg (p.o.) | [3] |
| DTH reaction (SRBC-induced) | Mice | Inhibition | 1-10 mg/kg (p.o.) | [1] |
| Antigen-induced bronchoconstriction | Guinea pigs | Significant inhibition | 30 mg/kg (p.o.) | [1][5] |
| Airway hyperresponsiveness | Guinea pigs | Complete inhibition | 3-30 mg/kg (p.o.) | [1][5] |
| Graft-versus-host disease (GVHD) | Mice | Inhibition of CTL activity and IFN-γ production | 1-30 mg/kg (p.o.) | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Measurement of Store-Operated Calcium Entry
This protocol describes the use of the ratiometric fluorescent dye Fura-2 to measure changes in intracellular Ca2+ concentration.
Workflow for measuring store-operated calcium entry (SOCE).
Materials:
-
Cells of interest (e.g., Jurkat T-cells, HEK293 cells)
-
Glass-bottom dishes or coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS) with and without CaCl2
-
EGTA
-
Thapsigargin
-
This compound
-
Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)
Procedure:
-
Cell Preparation: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere. For suspension cells like Jurkat, coat the glass with poly-L-lysine to promote attachment.
-
Dye Loading: Prepare a loading solution containing 1-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS. Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells 2-3 times with HBS to remove extracellular Fura-2 AM and allow for de-esterification of the dye within the cells.
-
Baseline Measurement: Mount the coverslip onto the microscope stage and perfuse with normal HBS containing CaCl2 (e.g., 2 mM). Record the baseline 340/380 nm fluorescence ratio. To test the effect of this compound, the compound can be added to the perfusion buffer at this stage or before the re-addition of calcium.
-
ER Store Depletion: Switch to a Ca2+-free HBS containing a chelator like EGTA (e.g., 0.5 mM) to remove extracellular Ca2+. After a stable baseline is achieved, add thapsigargin (e.g., 1-2 µM) to the perfusion solution. This will cause a transient increase in cytosolic Ca2+ due to leakage from the ER.
-
SOCE Measurement: Once the cytosolic Ca2+ level returns to a new, stable baseline, reintroduce the Ca2+-containing HBS. The subsequent sharp and sustained increase in the 340/380 nm ratio represents SOCE.
-
Data Analysis: The magnitude of SOCE can be quantified by measuring the peak or the area under the curve of the Ca2+ signal upon re-addition of extracellular Ca2+. Compare the SOCE in control cells versus cells pre-treated with various concentrations of this compound to determine the IC50.
T-Cell Proliferation Assay (CFSE-based)
This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation by flow cytometry.
Materials:
-
Primary T-cells or a T-cell line (e.g., Jurkat)
-
CFSE dye
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, phytohemagglutinin (PHA))
-
This compound
-
Flow cytometer
Procedure:
-
Cell Labeling: Resuspend T-cells in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quenching: Quench the staining reaction by adding 5 volumes of cold complete culture medium. Incubate for 5 minutes on ice.
-
Washing: Wash the cells 2-3 times with complete medium to remove any unbound CFSE.
-
Cell Culture and Stimulation: Resuspend the CFSE-labeled cells in complete medium and plate them in a 96-well plate. Add various concentrations of this compound. Stimulate the cells with appropriate activators (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies). Include unstimulated and stimulated control wells without the inhibitor.
-
Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze them on a flow cytometer. With each cell division, the CFSE fluorescence intensity is halved, allowing for the visualization of distinct generations of proliferated cells.
-
Data Analysis: Quantify the percentage of divided cells and the proliferation index in the presence and absence of this compound to assess its anti-proliferative effect.
Cytokine Production Measurement (ELISA)
This protocol outlines the measurement of cytokine (e.g., IL-2, IL-4, IL-5) secretion from stimulated T-cells using a sandwich ELISA (Enzyme-Linked Immunosorbent Assay).
Materials:
-
Supernatants from stimulated T-cell cultures (from section 4.2)
-
ELISA plate
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine)
-
Recombinant cytokine standard
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.
-
Signal Development: Wash the plate and add TMB substrate. Allow the color to develop in the dark.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Data Acquisition and Analysis: Read the absorbance at 450 nm using a plate reader. Generate a standard curve from the recombinant cytokine standards and use it to calculate the concentration of the cytokine in the cell culture supernatants. Compare cytokine levels from this compound-treated and untreated cells.
Conclusion
This compound is a well-characterized and potent inhibitor of store-operated calcium entry, making it an invaluable pharmacological tool for elucidating the complex roles of CRAC channels in cellular physiology and pathophysiology. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the effects of this compound and other potential SOCE modulators. The quantitative data presented herein underscores its potential as a lead compound for the development of novel therapeutics for a range of immune and inflammatory diseases. As research into the intricacies of calcium signaling continues, the precise application of selective inhibitors like this compound will be instrumental in advancing our understanding and developing targeted therapies.
References
- 1. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Delayed-Type Hypersensitivity Models in Mice | Springer Nature Experiments [experiments.springernature.com]
- 5. Hooke - Protocols - Immunization of Mice to Induce DTH Response [hookelabs.com]
- 6. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
YM-58483: A Comprehensive Technical Guide to its Effects on the NFAT Activation Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of YM-58483 (also known as BTP2), a potent and selective inhibitor of the NFAT activation pathway. This compound exerts its effects through the blockade of store-operated Ca²⁺ entry (SOCE) by targeting the Ca²⁺ release-activated Ca²⁺ (CRAC) channels, a critical step in T-cell activation and subsequent immune responses. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activities, and provides comprehensive experimental protocols for studying its effects on the NFAT signaling cascade. Signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of its cellular and molecular interactions.
Introduction to the NFAT Activation Pathway
The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors that play a crucial role in the immune system, particularly in the activation of T-lymphocytes.[1] In resting cells, NFAT proteins are phosphorylated and reside in the cytoplasm. Upon stimulation of the T-cell receptor (TCR), a signaling cascade is initiated, leading to the release of calcium (Ca²⁺) from intracellular stores, primarily the endoplasmic reticulum. This depletion of intracellular Ca²⁺ stores triggers the opening of CRAC channels in the plasma membrane, resulting in a sustained influx of extracellular Ca²⁺, a process known as store-operated Ca²⁺ entry (SOCE).
This sustained increase in intracellular Ca²⁺ concentration activates the calmodulin-dependent phosphatase, calcineurin.[1] Activated calcineurin then dephosphorylates NFAT, exposing a nuclear localization signal.[2] This allows NFAT to translocate into the nucleus, where it cooperates with other transcription factors, such as AP-1, to induce the expression of a wide range of genes, including those encoding cytokines like Interleukin-2 (IL-2).[3] IL-2 is a key cytokine responsible for T-cell proliferation and the orchestration of the adaptive immune response.
This compound: Mechanism of Action
This compound is a pyrazole derivative that has been identified as a potent and selective inhibitor of SOCE.[3] Its primary mechanism of action is the blockade of CRAC channels, which are composed of Orai1 proteins forming the pore of the channel and STIM1 proteins acting as the Ca²⁺ sensors in the endoplasmic reticulum.[4] By inhibiting CRAC channels, this compound effectively prevents the sustained influx of Ca²⁺ that is necessary for the full activation of calcineurin.[3] Consequently, NFAT remains phosphorylated and is retained in the cytoplasm, thereby preventing the transcription of NFAT-dependent genes, such as IL-2.[3]
The inhibitory effect of this compound is highly selective for CRAC channels over other voltage-operated Ca²⁺ channels.[3] This selectivity makes it a valuable tool for studying the specific roles of SOCE and the NFAT pathway in various cellular processes and a potential therapeutic agent for autoimmune diseases and chronic inflammation.[3]
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data from published studies.
| Parameter | Cell Type | Assay | IC₅₀ Value | Reference |
| Ca²⁺ Influx Inhibition | ||||
| Thapsigargin-induced Ca²⁺ influx | Jurkat T-cells | Fura-2 | 100 nM | [3] |
| Cytokine Production Inhibition | ||||
| IL-2 Production | Jurkat T-cells | ELISA | ~100 nM | [5] |
| IL-5 Production | Human whole blood | ELISA | ~100 nM | [5] |
| T-Cell Proliferation Inhibition | ||||
| Mixed Lymphocyte Reaction | Human T-cells | [³H]thymidine incorporation | 330 nM | [6] |
| NFAT-Driven Promoter Activity | ||||
| NFAT-dependent transcription | Jurkat T-cells | Luciferase Reporter Assay | Potent Inhibition | [3] |
Table 1: Inhibitory Concentration (IC₅₀) Values of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the NFAT activation pathway.
Measurement of Intracellular Calcium Influx
This protocol describes the measurement of intracellular Ca²⁺ concentration ([Ca²⁺]i) using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Jurkat T-cells
-
RPMI 1640 medium supplemented with 10% FBS
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
-
Thapsigargin
-
This compound
-
Fluorescence spectrophotometer or plate reader with dual excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Loading:
-
Harvest Jurkat T-cells and resuspend them in serum-free RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Add Fura-2 AM to a final concentration of 2-5 µM and Pluronic F-127 to a final concentration of 0.02%.
-
Incubate the cells for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with Ca²⁺-free HBSS to remove extracellular Fura-2 AM.
-
Resuspend the cells in Ca²⁺-free HBSS.
-
-
Calcium Measurement:
-
Transfer the Fura-2-loaded cells to a quartz cuvette or a microplate.
-
Place the cuvette or plate in the fluorescence spectrophotometer and begin recording the fluorescence intensity at an emission wavelength of 510 nm, alternating the excitation wavelengths between 340 nm and 380 nm.
-
Establish a stable baseline fluorescence ratio (340/380 nm).
-
To induce store depletion, add thapsigargin (e.g., 1 µM final concentration) to the cells in Ca²⁺-free HBSS.
-
Observe the transient increase in [Ca²⁺]i due to release from intracellular stores.
-
Once the signal returns to baseline, add CaCl₂ (e.g., 1-2 mM final concentration) to the extracellular medium to initiate SOCE.
-
To test the effect of this compound, pre-incubate the Fura-2-loaded cells with the desired concentration of this compound for 15-30 minutes before the addition of thapsigargin.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at 340 nm and 380 nm is proportional to the [Ca²⁺]i.
-
Calculate the extent of inhibition by comparing the peak [Ca²⁺]i reached after CaCl₂ addition in the presence and absence of this compound.
-
Generate a dose-response curve to determine the IC₅₀ value.
-
NFAT-Luciferase Reporter Assay
This protocol describes how to measure the activation of NFAT-dependent transcription using a luciferase reporter gene assay.
Materials:
-
Jurkat T-cells stably or transiently transfected with an NFAT-luciferase reporter plasmid (containing multiple copies of the NFAT binding site from the IL-2 promoter driving the expression of firefly luciferase).
-
RPMI 1640 medium supplemented with 10% FBS.
-
Phorbol 12-myristate 13-acetate (PMA).
-
Ionomycin or Thapsigargin.
-
This compound.
-
Luciferase Assay System (e.g., Promega).
-
Luminometer.
Procedure:
-
Cell Stimulation:
-
Plate the NFAT-luciferase reporter Jurkat cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well.
-
Pre-incubate the cells with various concentrations of this compound for 30-60 minutes at 37°C.
-
Stimulate the cells with a combination of PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM) or Thapsigargin (e.g., 1 µM) to activate the NFAT pathway. Include an unstimulated control.
-
Incubate the cells for 6-8 hours at 37°C.
-
-
Luciferase Assay:
-
After the incubation period, lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration to account for variations in cell number and transfection efficiency.
-
Express the results as fold induction over the unstimulated control.
-
Calculate the percentage of inhibition by this compound relative to the stimulated control and determine the IC₅₀ value.
-
T-Cell Proliferation Assay (CFSE-based)
This protocol describes the measurement of T-cell proliferation using the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or purified CD4⁺ T-cells.
-
RPMI 1640 medium supplemented with 10% FBS and IL-2.
-
Carboxyfluorescein succinimidyl ester (CFSE).
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble).
-
This compound.
-
Flow cytometer.
Procedure:
-
Cell Staining and Stimulation:
-
Isolate PBMCs or CD4⁺ T-cells from healthy donors.
-
Resuspend the cells in PBS at 1-10 x 10⁶ cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells three times with complete RPMI medium.
-
Plate the CFSE-labeled cells in a 96-well plate pre-coated with anti-CD3 antibody (e.g., 1-5 µg/mL) and add soluble anti-CD28 antibody (e.g., 1 µg/mL).
-
Add various concentrations of this compound to the wells.
-
Incubate the cells for 3-5 days at 37°C.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash them with PBS.
-
Acquire the cells on a flow cytometer, measuring the fluorescence intensity in the FITC channel.
-
-
Data Analysis:
-
Analyze the CFSE fluorescence histograms. In the unstimulated control, cells will show a single bright peak of fluorescence.
-
With each cell division, the CFSE fluorescence intensity is halved, resulting in a series of peaks.
-
Quantify the percentage of divided cells or the proliferation index (the average number of divisions of the responding cells).
-
Determine the inhibitory effect of this compound on T-cell proliferation and calculate the IC₅₀ value.
-
IL-2 Production Assay (ELISA)
This protocol describes the quantification of IL-2 secreted by activated T-cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Jurkat T-cells or purified human T-cells.
-
RPMI 1640 medium supplemented with 10% FBS.
-
Anti-CD3 and anti-CD28 antibodies.
-
This compound.
-
Human IL-2 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate).
-
Microplate reader.
Procedure:
-
Cell Stimulation and Supernatant Collection:
-
Plate the T-cells in a 96-well plate and pre-incubate with this compound for 30-60 minutes.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies.
-
Incubate for 24-48 hours at 37°C.
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
-
ELISA:
-
Perform the IL-2 ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with the IL-2 capture antibody.
-
Blocking the plate.
-
Adding the collected cell supernatants and IL-2 standards to the wells.
-
Incubating and washing.
-
Adding the biotinylated IL-2 detection antibody.
-
Incubating and washing.
-
Adding streptavidin-HRP.
-
Incubating and washing.
-
Adding the substrate and stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the known concentrations of the IL-2 standards.
-
Calculate the concentration of IL-2 in the cell supernatants based on the standard curve.
-
Determine the percentage of inhibition of IL-2 production by this compound and calculate the IC₅₀ value.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the NFAT activation pathway, the mechanism of action of this compound, and the experimental workflows.
Figure 1: The NFAT Activation Signaling Pathway.
Figure 2: Mechanism of Action of this compound.
Figure 3: General Experimental Workflow for Characterizing this compound.
Conclusion
This compound is a valuable pharmacological tool for the investigation of the NFAT activation pathway. Its potent and selective inhibition of SOCE through the blockade of CRAC channels allows for the precise dissection of the role of calcium signaling in T-cell activation and other cellular processes. The quantitative data and detailed experimental protocols provided in this guide serve as a comprehensive resource for researchers and scientists in the fields of immunology and drug development. Further investigation into the therapeutic potential of this compound and similar CRAC channel inhibitors is warranted for the treatment of a range of immune-related disorders.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. Measure calcium release-activated Ca2+ (CRAC) channel activity on the FlexStation 3 reader [moleculardevices.com]
- 3. Identification of a Novel Small Molecule That Enhances the Release of Extracellular Vesicles with Immunostimulatory Potency via Induction of Calcium Influx - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qcbr.queens.org [qcbr.queens.org]
- 5. calcium crac channel: Topics by Science.gov [science.gov]
- 6. ovid.com [ovid.com]
The Discovery and Development of YM-58483 (BTP2): A Technical Guide to a Potent Inhibitor of Store-Operated Calcium Entry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
YM-58483, also known as BTP2, has emerged as a critical pharmacological tool and a potential therapeutic agent due to its potent and selective inhibition of store-operated calcium entry (SOCE). This process, fundamental to cellular signaling in a myriad of cell types, is particularly crucial for the activation of immune cells. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It details the key experimental protocols used to characterize its activity, presents quantitative data in a structured format, and visualizes the complex signaling pathways and experimental workflows involved in its study.
Introduction: The Significance of Store-Operated Calcium Entry
Store-operated calcium entry (SOCE) is a ubiquitous and essential mechanism for calcium (Ca²⁺) influx in various cell types, particularly in non-excitable cells like lymphocytes. It is triggered by the depletion of Ca²⁺ from the endoplasmic reticulum (ER), leading to the activation of Ca²⁺ release-activated Ca²⁺ (CRAC) channels in the plasma membrane. This sustained influx of Ca²⁺ is a critical signal that governs a wide array of cellular functions, including gene expression, proliferation, and cytokine production.
The molecular players at the core of SOCE are the stromal interaction molecule (STIM) proteins, which act as ER Ca²⁺ sensors, and the Orai proteins, which form the pore of the CRAC channel. The discovery of these components has paved the way for the development of specific inhibitors, such as this compound, to probe the physiological roles of SOCE and to explore its potential as a therapeutic target in various diseases.
Discovery and Chemical Properties of this compound (BTP2)
This compound, a pyrazole derivative, was identified as a potent inhibitor of SOCE. Its chemical name is N-[4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide.
| Property | Value |
| Molecular Formula | C₁₅H₉F₆N₅OS |
| Molecular Weight | 421.32 g/mol |
| CAS Number | 223499-30-7 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
Mechanism of Action: Inhibition of the STIM1/Orai1 Pathway
This compound exerts its inhibitory effect on SOCE by targeting the CRAC channels, which are composed of STIM1 and Orai1 proteins. The depletion of ER Ca²⁺ stores initiates a conformational change in STIM1, causing it to translocate and cluster at ER-plasma membrane junctions. These STIM1 clusters then bind to and activate Orai1 channels, leading to Ca²⁺ influx. This compound is understood to interfere with the function of these CRAC channels, thereby blocking the sustained Ca²⁺ entry.
Caption: STIM1-Orai1 signaling pathway and the inhibitory action of this compound.
Quantitative Data on the Biological Activity of this compound
The inhibitory effects of this compound have been quantified in various in vitro and in vivo models.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Cell Type | Stimulus | Measured Effect | IC₅₀ Value |
| Ca²⁺ Influx | Jurkat T cells | Thapsigargin | Inhibition of sustained Ca²⁺ influx | 100 nM |
| T-cell Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) | Phytohemagglutinin (PHA) | Inhibition of proliferation | ~100 nM |
| IL-2 Production | Jurkat T cells | Anti-CD3 mAb | Inhibition of IL-2 production | ~100 nM |
| IL-4 Production | Murine Th2 T cell clone (D10.G4.1) | Conalbumin | Inhibition of IL-4 production | ~100 nM |
| IL-5 Production | Murine Th2 T cell clone (D10.G4.1) | Conalbumin | Inhibition of IL-5 production | ~100 nM |
| IL-5 Production | Human whole blood | Phytohemagglutinin (PHA) | Inhibition of IL-5 production | ~100 nM |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease | Administration Route | Key Finding |
| Mouse | Delayed-Type Hypersensitivity | Oral | Inhibition of the hypersensitivity response with an ED₅₀ of 1.1 mg/kg |
| Rat (Brown Norway) | Antigen-induced airway eosinophilia | Oral | Inhibition of eosinophil infiltration and decreased IL-4 levels |
| Guinea Pig | Antigen-induced late-phase asthma | Oral | Prevention of bronchoconstriction and eosinophil infiltration |
Detailed Experimental Protocols
Measurement of Intracellular Calcium Concentration in Jurkat T cells
This protocol describes the measurement of thapsigargin-induced Ca²⁺ influx in Jurkat T cells and its inhibition by this compound.
Materials:
-
Jurkat T cells
-
RPMI 1640 medium supplemented with 10% FBS
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Thapsigargin
-
This compound (BTP2)
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
-
Fluorometer or fluorescence microscope equipped for ratiometric imaging
Procedure:
-
Cell Preparation: Culture Jurkat T cells in RPMI 1640 medium. On the day of the experiment, harvest the cells and wash them with Ca²⁺-free HBSS.
-
Dye Loading: Resuspend the cells at a density of 1 x 10⁶ cells/mL in Ca²⁺-free HBSS containing 2 µM Fura-2 AM and 0.02% Pluronic F-127. Incubate for 30-45 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with Ca²⁺-free HBSS to remove extracellular Fura-2 AM.
-
Pre-incubation with this compound: Resuspend the cells in Ca²⁺-free HBSS. For inhibitor-treated groups, add the desired concentration of this compound and incubate for 15-30 minutes at room temperature.
-
Measurement of Baseline Fluorescence: Transfer the cell suspension to a cuvette for fluorometer measurements or to a suitable imaging chamber. Record the baseline fluorescence ratio (340/380 nm excitation, 510 nm emission) for 1-2 minutes.
-
Induction of Store Depletion: Add 1 µM thapsigargin to the cell suspension in Ca²⁺-free HBSS to induce ER Ca²⁺ store depletion. This will cause a transient increase in intracellular Ca²⁺ due to release from the ER.
-
Measurement of SOCE: Once the intracellular Ca²⁺ level has returned to a near-baseline level, add CaCl₂ to the extracellular medium to a final concentration of 1-2 mM to initiate SOCE.
-
Data Analysis: Monitor the change in the Fura-2 fluorescence ratio. The sustained increase in the ratio after the addition of extracellular Ca²⁺ represents SOCE. Compare the magnitude of this increase in control cells versus cells pre-treated with this compound to determine the inhibitory effect.
Caption: Experimental workflow for measuring SOCE inhibition by this compound.
T-cell Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effect of this compound on mitogen-stimulated human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% FBS and antibiotics
-
Phytohemagglutinin (PHA)
-
This compound (BTP2)
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, BrdU)
-
96-well flat-bottom culture plates
-
Scintillation counter or flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Wash and resuspend PBMCs in complete RPMI 1640 medium. Seed the cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well.
-
Treatment with this compound: Add varying concentrations of this compound or vehicle control (DMSO) to the wells.
-
Stimulation: Immediately after adding the inhibitor, stimulate the cells with an optimal concentration of PHA (e.g., 1-5 µg/mL). Include unstimulated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Measurement of Proliferation ([³H]-Thymidine incorporation):
-
18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Express the results as counts per minute (CPM). Calculate the percentage of inhibition of proliferation by this compound compared to the PHA-stimulated control.
Cytokine Production Assay (ELISA)
This protocol describes the measurement of IL-2 production from stimulated Jurkat T cells and its inhibition by this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Jurkat T cells
-
RPMI 1640 medium
-
Anti-CD3 monoclonal antibody (plate-bound)
-
This compound (BTP2)
-
Human IL-2 ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Cell Culture and Stimulation:
-
Wash the coated plate with PBS to remove unbound antibody.
-
Seed Jurkat T cells at 1 x 10⁶ cells/mL in RPMI 1640 medium in the anti-CD3 coated wells.
-
Add different concentrations of this compound or vehicle control.
-
Incubate for 24-48 hours at 37°C and 5% CO₂.
-
-
Sample Collection: Centrifuge the plate and collect the cell-free supernatant.
-
ELISA:
-
Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:
-
Coating an ELISA plate with IL-2 capture antibody.
-
Blocking the plate.
-
Adding standards and samples (supernatants).
-
Adding a biotinylated detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB) and stopping the reaction.
-
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Generate a standard curve from the IL-2 standards and calculate the concentration of IL-2 in the samples. Determine the inhibitory effect of this compound on IL-2 production.
Conclusion
This compound (BTP2) is a valuable research tool for elucidating the complex roles of store-operated calcium entry in cellular physiology and pathophysiology. Its potent and selective inhibition of CRAC channels has provided significant insights into the signaling pathways governing immune cell activation and inflammatory responses. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the study of SOCE and the therapeutic potential of its inhibitors. Further investigation into the precise molecular interactions of this compound with the STIM/Orai complex and its evaluation in a broader range of disease models will continue to be areas of active research.
YM-58483: A Deep Dive into its Modulation of the Orai1-STIM1 Interaction
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Store-operated calcium entry (SOCE) is a fundamental cellular signaling process, critical for a myriad of physiological functions. The interaction between the endoplasmic reticulum (ER) calcium sensor, Stromal Interaction Molecule 1 (STIM1), and the plasma membrane calcium channel, Orai1, is the cornerstone of this pathway. Dysregulation of SOCE is implicated in various pathologies, making the STIM1-Orai1 interface a compelling target for therapeutic intervention. YM-58483 (also known as BTP-2) has emerged as a potent inhibitor of SOCE. This technical guide provides an in-depth analysis of this compound's impact on the Orai1-STIM1 interaction, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to support researchers and drug development professionals in this field.
The Core Mechanism: STIM1-Orai1 Coupling in Store-Operated Calcium Entry
SOCE is initiated by the depletion of calcium from the ER. This depletion is sensed by STIM1, a transmembrane protein primarily residing in the ER membrane. Upon sensing low ER calcium levels, STIM1 undergoes a conformational change, leading to its oligomerization and subsequent translocation to ER-plasma membrane junctions.[1][2][3][4] At these junctions, activated STIM1 directly interacts with and gates the Orai1 channel, a highly selective calcium channel in the plasma membrane, resulting in a sustained influx of calcium into the cell.[1][5][6] This influx, often referred to as calcium release-activated calcium (CRAC) current, is crucial for downstream signaling events, including gene expression and cell proliferation.[6][7]
This compound: A Potent Inhibitor of SOCE
This compound is a pyrazole derivative identified as a potent blocker of SOCE.[8] It effectively suppresses the sustained calcium influx induced by the depletion of intracellular stores.[9] While its precise mechanism of action is still under investigation, it is known to inhibit CRAC channels.[10] Some studies suggest that this compound's inhibitory effect may be indirect and not a direct blockade of the channel pore.[10]
Quantitative Analysis of this compound's Inhibitory Activity
The inhibitory potency of this compound on SOCE has been quantified in various cell types and under different experimental conditions. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its efficacy.
| Cell Type | Stimulus for Store Depletion | Measured Response | IC50 Value (nM) | Reference |
| Jurkat T cells | Thapsigargin | Sustained Ca2+ influx | 100 | [9] |
| RBL-2H3 cells | DNP antigen | Histamine release | 460 | [11] |
| RBL-2H3 cells | DNP antigen | Leukotriene production | 310 | [11] |
| Human peripheral blood cells | Phytohemagglutinin-P (PHA) | IL-5 production | 125 | [11] |
| Human peripheral blood cells | Phytohemagglutinin-P (PHA) | IL-13 production | 148 | [11] |
| MDA-MB-231 breast cancer cells | Thapsigargin | SOCE mediated by Orai1 | 2800 | [5] |
Table 1: Summary of IC50 Values for this compound Inhibition of SOCE and Downstream Cellular Responses.
Investigating the this compound-STIM1-Orai1 Axis: Experimental Protocols
Understanding the precise impact of this compound on the STIM1-Orai1 interaction requires sophisticated biophysical and cell biology techniques. The following are key experimental protocols employed in the study of SOCE and its pharmacological modulation.
Calcium Imaging
Calcium imaging is a fundamental technique to monitor intracellular calcium dynamics in real-time.[12][13] It allows for the direct visualization and quantification of SOCE inhibition by compounds like this compound.
Protocol: Ratiometric Calcium Imaging using Fura-2
-
Cell Preparation: Culture cells on glass coverslips suitable for microscopy.
-
Dye Loading: Incubate cells with the ratiometric calcium indicator Fura-2 AM (acetoxymethyl ester) in a physiological saline solution (e.g., Hanks' Balanced Salt Solution) at 37°C for 30-60 minutes. Fura-2 AM is membrane-permeant and is cleaved by intracellular esterases to the active, membrane-impermeant Fura-2.
-
Washing: Gently wash the cells with fresh saline solution to remove extracellular dye.
-
Baseline Measurement: Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system. Excite Fura-2 alternately at 340 nm and 380 nm and measure the emission at 510 nm. Record the baseline fluorescence ratio (F340/F380) in a calcium-containing extracellular solution.
-
Store Depletion: To induce SOCE, deplete the ER calcium stores. This can be achieved by applying a SERCA (Sarco/Endoplasmic Reticulum Ca2+-ATPase) pump inhibitor, such as thapsigargin (typically 1-2 µM), in a calcium-free extracellular solution. This will cause a transient increase in cytosolic calcium due to leakage from the ER, followed by a return to baseline.
-
SOCE Measurement: Reintroduce a calcium-containing extracellular solution. The subsequent rise in the F340/F380 ratio represents SOCE.
-
Inhibitor Application: To test the effect of this compound, pre-incubate the cells with the desired concentration of the compound before store depletion or add it during the SOCE measurement phase.
-
Data Analysis: The F340/F380 ratio is proportional to the intracellular calcium concentration. Quantify the amplitude and rate of the calcium influx to determine the inhibitory effect of this compound.
Förster Resonance Energy Transfer (FRET)
FRET is a powerful technique to measure the proximity of two fluorescently labeled molecules, making it ideal for studying protein-protein interactions like that of STIM1 and Orai1.[7][14] An increase in FRET efficiency between fluorescently tagged STIM1 and Orai1 upon store depletion indicates their direct interaction.
Protocol: FRET Microscopy to Monitor STIM1-Orai1 Interaction
-
Construct Preparation: Generate expression vectors for STIM1 and Orai1 fused to a FRET pair of fluorescent proteins, for example, STIM1-CFP (Cyan Fluorescent Protein, the donor) and Orai1-YFP (Yellow Fluorescent Protein, the acceptor).
-
Cell Transfection: Co-transfect cells (e.g., HEK293 cells) with the STIM1-CFP and Orai1-YFP constructs.
-
Microscopy: Image the cells using a fluorescence microscope equipped for FRET imaging. This typically involves acquiring images in three channels: the donor channel (CFP excitation and emission), the acceptor channel (YFP excitation and emission), and the FRET channel (CFP excitation and YFP emission).
-
Baseline FRET: In resting cells (with full ER calcium stores), measure the baseline FRET efficiency.
-
Induce Interaction: Deplete the ER calcium stores using an agent like thapsigargin.
-
Measure FRET Change: Acquire images at various time points after store depletion and calculate the FRET efficiency. An increase in FRET indicates the interaction of STIM1 and Orai1.
-
Inhibitor Effect: To assess the impact of this compound, treat the cells with the compound before or after store depletion and measure the FRET efficiency. A reduction in the store-depletion-induced FRET increase would suggest that this compound interferes with the STIM1-Orai1 interaction.
-
Data Analysis: Calculate the apparent FRET efficiency (Eapp) using various established algorithms. Compare the Eapp in control and this compound-treated cells.
References
- 1. Orai1, STIM1, and their associating partners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oligomerization of STIM1 couples ER calcium depletion to CRAC channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. How strict is the correlation between STIM1 and Orai1 expression, puncta formation, and ICRAC activation? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The STIM1: Orai Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. STIM1-Orai1 interactions and Orai1 conformational changes revealed by live-cell FRET microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent analgesic effects of a store-operated calcium channel inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A pyrazole derivative, this compound, potently inhibits store-operated sustained Ca2+ influx and IL-2 production in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology of Store-Operated Calcium Entry Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The suppressive effects of this compound/BTP-2, a store-operated Ca2+ entry blocker, on inflammatory mediator release in vitro and airway responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Imaging calcium signals in vivo: a powerful tool in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dynamic Movement of the Calcium Sensor STIM1 and the Calcium Channel Orai1 in Activated T-Cells: Puncta and Distal Caps - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to YM-58483 for Studying Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-58483, also known as BTP2, is a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels.[1] These channels are crucial for store-operated Ca2+ entry (SOCE) in non-excitable cells, such as T lymphocytes and mast cells, which play a pivotal role in the pathogenesis of autoimmune diseases and allergic reactions. By blocking the sustained influx of intracellular calcium, this compound effectively suppresses the activation, proliferation, and cytokine production of these immune cells, making it an invaluable tool for studying autoimmune disease models and a potential therapeutic candidate.[2][3][4]
This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological activity, and detailed protocols for its use in key in vitro and in vivo autoimmune disease models.
Mechanism of Action: Inhibition of CRAC Channel Signaling
The activation of T cells and mast cells is initiated by the engagement of their surface receptors, leading to the depletion of intracellular calcium stores in the endoplasmic reticulum (ER). This depletion is sensed by the stromal interaction molecule 1 (STIM1), an ER-resident protein, which then translocates to the plasma membrane and activates the Orai1 protein, the pore-forming subunit of the CRAC channel. The subsequent influx of extracellular Ca2+ through the CRAC channel leads to the activation of the calmodulin-calcineurin signaling pathway, which in turn dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). Activated NFAT then translocates to the nucleus and induces the transcription of various pro-inflammatory cytokine genes, such as IL-2, IL-4, and IL-5.
This compound exerts its immunomodulatory effects by directly inhibiting the Orai1 channel, thereby blocking the sustained Ca2+ influx. This prevents the activation of calcineurin and the subsequent nuclear translocation of NFAT, ultimately leading to the suppression of cytokine production and T-cell-mediated immune responses.[3]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the in vitro and in vivo activities of this compound across various experimental models.
Table 1: In Vitro Activity of this compound
| Target/Assay | Cell Type | Stimulus | Measured Parameter | IC50 (nM) | Reference |
| CRAC Channel | Jurkat T cells | Thapsigargin | Sustained Ca2+ Influx | 100 | [3][5] |
| T-cell Proliferation | Human T cells | --- | Proliferation | 12.7 | |
| Mixed Lymphocyte Reaction | Mouse T cells | Allogeneic Splenocytes | T-cell Proliferation | 330 | [2] |
| IL-2 Production | Jurkat T cells | Anti-CD3 mAb | IL-2 Release | ~100 | [3] |
| IL-4 Production | Murine Th2 T cell clone (D10.G4.1) | Conalbumin | IL-4 Release | ~100 | [1] |
| IL-5 Production | Murine Th2 T cell clone (D10.G4.1) | Conalbumin | IL-5 Release | ~100 | [1] |
| IL-5 Production | Human Whole Blood | Phytohemagglutinin (PHA) | IL-5 Release | 125 | [4] |
| IL-13 Production | Human Whole Blood | Phytohemagglutinin (PHA) | IL-13 Release | 148 | [4] |
| Histamine Release | RBL-2H3 cells | DNP antigen | Histamine Release | 460 | [4] |
| Leukotriene Production | RBL-2H3 cells | DNP antigen | Leukotriene Release | 310 | [4] |
Table 2: In Vivo Activity of this compound
| Autoimmune/Inflammatory Model | Animal Model | Treatment | Endpoint | Effective Dose (mg/kg, p.o.) | Reference |
| Delayed-Type Hypersensitivity | Mice | Oral | Ear Swelling | ED50 = 1.1 | [3] |
| Delayed-Type Hypersensitivity | Mice | Oral | Inhibition of SRBC-induced response | 1-10 | [2] |
| Graft-versus-Host Disease (GVHD) | Mice | Oral | Inhibition of CTL activity and IFN-γ production | 1-30 | [2] |
| Antigen-induced Bronchoconstriction | Guinea Pigs | Oral | Inhibition of ovalbumin-induced bronchoconstriction | 30 | [4] |
| Airway Hyperresponsiveness | Guinea Pigs | Oral | Inhibition of ovalbumin-induced AHR | 3-30 | [4] |
| Airway Eosinophil Infiltration | Brown Norway Rats | Oral | Reduction of eosinophil infiltration | Not specified | [1] |
| Late Phase Asthmatic Response | Guinea Pigs | Oral | Prevention of antigen-induced response | Not specified | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound.
In Vitro Assays
This protocol describes the measurement of store-operated calcium entry in Jurkat T cells using a fluorescent calcium indicator.
Materials:
-
Jurkat T cells
-
RPMI-1640 medium with 10% FBS
-
Indo-1 AM (calcium indicator dye)
-
Pluronic F-127
-
Thapsigargin or anti-CD3 monoclonal antibody
-
This compound
-
Flow cytometer with UV excitation
Procedure:
-
Culture Jurkat T cells in RPMI-1640 medium supplemented with 10% FBS.
-
Harvest and wash the cells, then resuspend them at a concentration of 1 x 10⁷ cells/mL in serum-free RPMI-1640.
-
Load the cells with 1.5 µM Indo-1 AM and 0.02% Pluronic F-127 for 45 minutes at 37°C in the dark.
-
Wash the cells twice with warm culture medium to remove excess dye.
-
Resuspend the cells at 2.5 x 10⁶ cells/mL in culture medium and allow them to rest for at least 15 minutes at room temperature.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 15 minutes at 37°C.
-
Acquire a baseline fluorescence reading on a flow cytometer for 30-60 seconds.
-
Add the stimulus (e.g., 1 µM thapsigargin to induce store depletion) and continue to record the fluorescence ratio (405 nm/485 nm) for 5-10 minutes.
-
Analyze the data to determine the peak fluorescence ratio and calculate the percentage of inhibition by this compound.
This one-way MLR protocol assesses the ability of this compound to inhibit T-cell proliferation in response to allogeneic stimulation.
Materials:
-
Spleens from two different strains of mice (e.g., C57BL/6 and BALB/c)
-
RPMI-1640 medium with 10% FBS, 2-mercaptoethanol, and antibiotics
-
Mitomycin C or irradiator
-
[³H]-thymidine or CFSE dye
-
This compound
Procedure:
-
Prepare single-cell suspensions of splenocytes from both mouse strains.
-
Treat the stimulator cells (e.g., BALB/c splenocytes) with mitomycin C (50 µg/mL) for 30 minutes at 37°C or irradiate them to prevent their proliferation.
-
Wash the stimulator cells thoroughly.
-
Plate the responder T cells (e.g., C57BL/6 splenocytes) at 2 x 10⁵ cells/well in a 96-well plate.
-
Add the treated stimulator cells at 4 x 10⁵ cells/well.
-
Add various concentrations of this compound or vehicle to the wells.
-
Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.
-
For proliferation assessment:
-
[³H]-thymidine incorporation: Add 1 µCi of [³H]-thymidine to each well for the last 18 hours of incubation. Harvest the cells and measure radioactivity using a scintillation counter.
-
CFSE dilution: Stain responder cells with CFSE prior to plating. After incubation, analyze CFSE dilution by flow cytometry.
-
-
Calculate the percentage of inhibition of proliferation by this compound.
This protocol describes the measurement of cytokine secretion from stimulated immune cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Immune cells (e.g., human peripheral blood mononuclear cells - PBMCs, or murine Th2 T cell clone D10.G4.1)
-
Appropriate cell culture medium
-
Stimulant (e.g., Phytohemagglutinin - PHA, or Conalbumin)
-
This compound
-
Cytokine-specific ELISA kit (e.g., for IL-5 or IL-4)
Procedure:
-
Isolate and prepare the immune cells. For PBMCs, isolate from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate the cells at an appropriate density (e.g., 1 x 10⁶ cells/mL) in a 96-well plate.
-
Add various concentrations of this compound or vehicle.
-
Add the stimulant (e.g., 5 µg/mL PHA for PBMCs, or 200 µg/mL conalbumin for D10.G4.1 cells).
-
Incubate for 24-48 hours at 37°C.
-
Collect the cell culture supernatants.
-
Measure the concentration of the cytokine of interest in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value for this compound's inhibition of cytokine production.
In Vivo Models
This model assesses the effect of this compound on a T-cell-mediated inflammatory response in vivo.
Materials:
-
Mice (e.g., BALB/c)
-
Sheep Red Blood Cells (SRBC)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers for measuring footpad thickness
Procedure:
-
Sensitization (Day 0): Sensitize mice by subcutaneous injection of 1 x 10⁸ SRBCs at the base of the tail.
-
Treatment (Days 4-6): Administer this compound (e.g., 1-10 mg/kg) or vehicle orally once daily.
-
Challenge (Day 5): Challenge the mice by injecting 1 x 10⁸ SRBCs into the right hind footpad. The left hind footpad can be injected with saline as a control.
-
Measurement (Day 6): 24 hours after the challenge, measure the thickness of both hind footpads using calipers.
-
Analysis: The DTH response is quantified as the difference in thickness between the SRBC-injected and saline-injected footpads. Calculate the percentage of inhibition of the swelling by this compound compared to the vehicle-treated group.
This model is used to evaluate the effect of this compound on allergic airway inflammation and hyperresponsiveness.
Materials:
-
Guinea pigs
-
Ovalbumin (OVA)
-
Aluminum hydroxide (adjuvant)
-
This compound
-
Whole-body plethysmograph for measuring airway resistance
-
Reagents for bronchoalveolar lavage (BAL) and cell counting
Procedure:
-
Sensitization: Actively sensitize guinea pigs by intraperitoneal injection of a solution containing OVA and aluminum hydroxide on days 1 and 8.
-
Treatment: From day 16, administer this compound (e.g., 3-30 mg/kg) or vehicle orally daily.
-
Challenge: On day 22, expose the sensitized animals to an aerosol of 1% OVA for 2 minutes.
-
Airway Response Measurement:
-
Bronchoconstriction: Measure airway resistance using a whole-body plethysmograph immediately after the OVA challenge.
-
Airway Hyperresponsiveness (AHR): Can be assessed by measuring the response to a bronchoconstrictor agent (e.g., histamine) before and after the OVA challenge.
-
-
Inflammatory Cell Infiltration: 24-48 hours after the challenge, perform a bronchoalveolar lavage (BAL) to collect airway inflammatory cells. Count the number of eosinophils and other inflammatory cells.
-
Analysis: Compare the airway responses and inflammatory cell counts between the this compound-treated and vehicle-treated groups to determine the efficacy of the compound.
Conclusion
This compound is a well-characterized and highly effective inhibitor of CRAC channels, demonstrating potent immunomodulatory and anti-inflammatory effects in a variety of preclinical models of autoimmune and allergic diseases. Its specific mechanism of action, targeting a key signaling pathway in immune cell activation, makes it an excellent tool for dissecting the role of calcium signaling in immunopathology. The data and protocols presented in this guide are intended to facilitate the use of this compound in research settings, aiding in the investigation of autoimmune disease mechanisms and the development of novel therapeutic strategies.
References
- 1. This compound, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound/BTP2, a novel store-operated Ca2+ entry blocker, on T cell-mediated immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pyrazole derivative, this compound, potently inhibits store-operated sustained Ca2+ influx and IL-2 production in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The suppressive effects of this compound/BTP-2, a store-operated Ca2+ entry blocker, on inflammatory mediator release in vitro and airway responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
Preliminary Efficacy of YM-58483 in Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-58483, also known as BTP-2, is a potent and selective inhibitor of store-operated Ca²⁺ entry (SOCE) through the blockade of calcium release-activated calcium (CRAC) channels. Emerging preclinical evidence suggests that this compound possesses significant anti-cancer properties across various malignancies. By disrupting intracellular calcium homeostasis, this compound influences critical cellular processes in cancer cells, including proliferation, apoptosis, and invasion. This technical guide provides a comprehensive overview of preliminary studies on this compound in cancer cell lines, detailing its mechanism of action, experimental methodologies, and summarizing key quantitative findings.
Introduction to this compound
This compound is a pyrazole derivative that has been instrumental in elucidating the role of SOCE in numerous physiological and pathological processes. In the context of oncology, the dysregulation of calcium signaling is increasingly recognized as a hallmark of cancer, contributing to uncontrolled cell growth and survival. This compound's ability to specifically inhibit ORAI1, the pore-forming subunit of the CRAC channel, makes it a valuable tool for investigating the therapeutic potential of targeting SOCE in cancer.
Mechanism of Action in Cancer Cells
The primary mechanism of this compound in cancer cells involves the inhibition of SOCE. This disruption of calcium influx has been shown to trigger a cascade of downstream effects, most notably the deactivation of the mTORC1 signaling pathway. This, in turn, leads to the downregulation of the anti-apoptotic protein Mcl-1. The reduction of Mcl-1 levels sensitizes cancer cells to apoptosis, particularly when used in combination with other therapeutic agents.
Data Summary: Anti-Cancer Effects of this compound
While extensive quantitative data across a wide range of cancer cell lines is still emerging, preliminary studies have demonstrated the dose-dependent efficacy of this compound in inhibiting cancer cell proliferation and inducing apoptosis.
| Cell Line | Cancer Type | Effect of this compound | Concentration | Notes |
| IGROV1-R10 | Ovarian Carcinoma | Sensitizes to ABT-737-induced apoptosis | 15 µM | Cells were treated for 48 hours.[1] |
| OVCAR3 | Ovarian Carcinoma | Sensitizes to ABT-737-induced apoptosis | 15 µM | Cells were treated for 72 hours.[1] |
| SKOV3 | Ovarian Carcinoma | Sensitizes to ABT-737-induced apoptosis | 20 µM | Cells were treated for 72 hours.[1] |
| SK-Mel-2 | Melanoma | Suppresses proliferation | Dose-dependent | Specific IC50 not provided. |
| C8161 | Melanoma | Suppresses proliferation | Dose-dependent | Specific IC50 not provided. |
| SK-Mel-24 | Melanoma | Suppresses proliferation | Dose-dependent | Specific IC50 not provided. |
| MD-MB-486 | Breast Cancer | Inhibits SOCE | Dose-dependent | Specific IC50 not provided. |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound alone or in combination with another apoptotic inducer (e.g., ABT-737).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Calcium Imaging
This method measures changes in intracellular calcium concentration in response to stimuli.
-
Cell Seeding: Plate cells on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.
-
Baseline Measurement: Record the baseline fluorescence intensity before stimulation.
-
Stimulation: Induce store depletion using a SERCA inhibitor like thapsigargin in a calcium-free medium.
-
Calcium Re-addition: Reintroduce calcium to the medium to measure SOCE. This compound can be added before or during this step to assess its inhibitory effect.
-
Image Acquisition and Analysis: Capture fluorescent images at regular intervals and quantify the changes in fluorescence intensity, which correlate with intracellular calcium levels.
Western Blotting for Mcl-1 and mTORC1 Pathway Proteins
This technique is used to detect changes in the expression levels of specific proteins.
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for Mcl-1, phospho-p70S6K, phospho-4E-BP1, and their total protein counterparts.
-
Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
Glioblastoma Invasion Assay (Transwell Assay)
This assay measures the invasive capacity of cancer cells.
-
Chamber Preparation: Coat the upper surface of a Transwell insert with a basement membrane extract (e.g., Matrigel).
-
Cell Seeding: Seed glioblastoma cells in the upper chamber in serum-free medium, with or without this compound.
-
Chemoattractant: Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.
-
Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Cell Staining and Quantification: Remove non-invading cells from the upper surface of the insert. Fix and stain the invading cells on the lower surface. Count the number of invading cells under a microscope.
Visualizing Molecular Pathways and Experimental Processes
Signaling Pathway of this compound in Cancer Cells
References
An In-Depth Technical Guide to YM-58483: A Potent Inhibitor of Store-Operated Calcium Entry
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-58483, also known as BTP2, is a potent and selective small molecule inhibitor of store-operated Ca2+ entry (SOCE), a critical signaling pathway in non-excitable cells.[1][2] By specifically targeting the Ca2+ release-activated Ca2+ (CRAC) channels, this compound effectively blocks the sustained influx of intracellular calcium that is essential for the activation of various cellular processes, most notably in T lymphocytes and other immune cells.[1][2][3] This inhibitory action confers upon this compound significant immunomodulatory and anti-inflammatory properties, making it a valuable tool for research in immunology, inflammation, and autoimmune diseases. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activities of this compound, supported by detailed experimental protocols and data presented in a clear, accessible format.
Chemical Structure and Physicochemical Properties
This compound is a pyrazole derivative with the IUPAC name N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-methylthiadiazole-5-carboxamide.[3][4] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C15H9F6N5OS | [1][4] |
| Molecular Weight | 421.32 g/mol | [1][4] |
| CAS Number | 223499-30-7 | [1][4] |
| Appearance | Solid | [5] |
| Purity | ≥98% | [5] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [1] |
| Storage | Store at +4°C | [1] |
Mechanism of Action: Inhibition of Store-Operated Calcium Entry
The primary mechanism of action of this compound is the inhibition of store-operated Ca2+ entry (SOCE). SOCE is a fundamental process for calcium signaling in non-excitable cells, such as lymphocytes. Depletion of Ca2+ from the endoplasmic reticulum (ER) is sensed by the stromal interaction molecule 1 (STIM1), which then translocates to the plasma membrane to activate the Orai1 protein, the pore-forming subunit of the CRAC channel. This activation leads to a sustained influx of extracellular Ca2+.
This compound potently blocks this Ca2+ influx through CRAC channels.[1][2][3] This, in turn, prevents the activation of downstream signaling pathways that are dependent on sustained high levels of intracellular Ca2+, most notably the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway. By inhibiting calcineurin activation, this compound prevents the dephosphorylation and subsequent nuclear translocation of NFAT, a key transcription factor for the expression of various pro-inflammatory cytokines, including Interleukin-2 (IL-2).[6]
Biological Activities and Efficacy
In Vitro Efficacy
This compound has demonstrated potent inhibitory effects on a variety of cellular responses in vitro, primarily in immune cells. The following table summarizes key IC50 values.
| Target/Process | Cell Type | IC50 (nM) | Reference |
| Thapsigargin-induced Ca2+ influx | Jurkat T cells | 100 | [1][3] |
| T cell proliferation (Mixed Lymphocyte Reaction) | Human T cells | 330 | [5] |
| T-cell antiproliferative agent | 12.7 | [3] | |
| IL-2 Production | Jurkat T cells | ~100 | [6] |
| IL-4 Production | Murine Th2 T cell clone (D10.G4.1) | ~100 | [5] |
| IL-5 Production | Murine Th2 T cell clone (D10.G4.1) | ~100 | [5] |
| IL-5 Production | Human peripheral blood cells | 125 | [5] |
| IL-13 Production | Human peripheral blood cells | 148 | [5] |
| Histamine Release | RBL-2H3 cells | 460 | [5] |
| Leukotriene Production | RBL-2H3 cells | 310 | [5] |
In Vivo Efficacy
Animal studies have confirmed the immunomodulatory and anti-inflammatory effects of this compound in various models of disease.
| Model | Species | Effect | Dosage | Reference |
| Delayed-Type Hypersensitivity | Mice | Inhibition | ED50 = 1.1 mg/kg, p.o. | [6] |
| Graft-versus-Host Disease | Mice | Inhibition of CTL activity and IFN-γ production | 1-30 mg/kg, p.o. | [5] |
| Antigen-induced Bronchoconstriction | Guinea Pigs | Significant inhibition | 30 mg/kg, p.o. | [5] |
| Antigen-induced Airway Hyperresponsiveness | Rats | Complete inhibition | 3-30 mg/kg, p.o. | [5] |
| Neuropathic Pain | Rats | Central analgesic effects | 5 and 10 nmol/L, i.t. | [5] |
Experimental Protocols
Measurement of Intracellular Ca2+ Concentration in Jurkat Cells
This protocol describes the measurement of intracellular Ca2+ concentration ([Ca2+]i) using a fluorescent indicator like Fura-2 AM.
Materials:
-
Jurkat T cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS), Ca2+-free
-
Thapsigargin or anti-CD3 antibody
-
This compound
-
DMSO (vehicle control)
-
CaCl2
-
Fluorometer or fluorescence plate reader capable of ratiometric measurements
Procedure:
-
Cell Preparation: Culture Jurkat T cells in RPMI-1640 medium supplemented with 10% FBS. On the day of the experiment, harvest the cells and wash them with Ca2+-free HBSS. Resuspend the cells at a concentration of 1 x 106 cells/mL in Ca2+-free HBSS.
-
Dye Loading: Add Fura-2 AM (final concentration 2-5 µM) and a corresponding amount of Pluronic F-127 to the cell suspension. Incubate for 30-45 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells to remove the extracellular Fura-2 AM. Wash the cell pellet twice with Ca2+-free HBSS.
-
Measurement: Resuspend the cells in Ca2+-free HBSS and transfer to a cuvette or microplate for fluorescence measurement.
-
Baseline Reading: Record the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at 510 nm).
-
Compound Addition: Add this compound or DMSO (vehicle) to the cells and incubate for the desired time.
-
Store Depletion: To induce Ca2+ release from the ER, add thapsigargin (e.g., 1 µM) or anti-CD3 antibody.
-
Ca2+ Influx: After the intracellular Ca2+ levels return to near baseline, add CaCl2 (final concentration 1-2 mM) to the extracellular medium to initiate SOCE.
-
Data Analysis: Record the changes in the fluorescence ratio over time. The inhibition of SOCE by this compound will be observed as a reduction in the peak and sustained Ca2+ influx following the addition of extracellular Ca2+.
Mixed Lymphocyte Reaction (MLR)
The MLR is a standard assay to assess the T-cell stimulating or inhibitory capacity of a compound.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two different healthy donors
-
RPMI-1640 medium supplemented with 10% FBS
-
Mitomycin C or irradiation source (for one-way MLR)
-
This compound
-
3H-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)
-
96-well round-bottom plates
Procedure:
-
Cell Isolation: Isolate PBMCs from the blood of two unrelated healthy donors using Ficoll-Paque density gradient centrifugation.
-
One-Way MLR Preparation: To create a one-way MLR, treat the "stimulator" PBMCs from one donor with mitomycin C (e.g., 50 µg/mL for 30 minutes at 37°C) or irradiate them to prevent their proliferation. The "responder" PBMCs from the second donor are left untreated.
-
Cell Plating: Plate the responder cells (e.g., 1 x 105 cells/well) and stimulator cells (e.g., 1 x 105 cells/well) in a 96-well round-bottom plate.
-
Compound Treatment: Add serial dilutions of this compound or vehicle control to the wells.
-
Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.
-
Proliferation Assay:
-
3H-thymidine incorporation: Add 3H-thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
BrdU/CFSE: Follow the manufacturer's protocol for the specific non-radioactive proliferation assay.
-
-
Data Analysis: The inhibition of T-cell proliferation by this compound is determined by the reduction in 3H-thymidine incorporation or the signal from the non-radioactive assay compared to the vehicle-treated control.
Delayed-Type Hypersensitivity (DTH) Mouse Model
The DTH model is a classic in vivo assay for cell-mediated immunity.
Materials:
-
Mice (e.g., BALB/c or C57BL/6)
-
Antigen (e.g., sheep red blood cells (SRBC) or keyhole limpet hemocyanin (KLH))
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle for oral administration
-
Calipers for measuring paw or ear thickness
Procedure:
-
Sensitization: Sensitize the mice by injecting the antigen emulsified in CFA subcutaneously or intraperitoneally.
-
Compound Administration: Administer this compound or vehicle orally to the mice daily, starting from the day of sensitization or a few days before the challenge.
-
Challenge: After a specific period (e.g., 5-7 days), challenge the mice by injecting the antigen (without adjuvant) into a hind paw or the pinna of the ear.
-
Measurement: Measure the thickness of the challenged paw or ear at various time points after the challenge (e.g., 24, 48, and 72 hours) using calipers. The contralateral, unchallenged paw or ear serves as a control.
-
Data Analysis: The DTH response is quantified as the increase in paw or ear thickness in the challenged site compared to the unchallenged site. The efficacy of this compound is determined by the reduction in this swelling response compared to the vehicle-treated group.
Conclusion
This compound is a well-characterized and potent inhibitor of store-operated Ca2+ entry. Its selectivity for CRAC channels makes it an invaluable research tool for dissecting the role of SOCE in a multitude of cellular processes. The extensive in vitro and in vivo data demonstrate its significant potential as an immunomodulatory and anti-inflammatory agent. The detailed protocols provided in this guide should enable researchers to effectively utilize this compound in their studies to further explore the intricacies of calcium signaling and its implications in health and disease.
References
- 1. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]
- 2. biocytogen.com [biocytogen.com]
- 3. Mixed Lymphocyte Reaction (MLR) Assay [bio-protocol.org]
- 4. marinbio.com [marinbio.com]
- 5. Delayed-type hypersensitivity models in mice [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
The Impact of YM-58483 on Calcium Influx in Jurkat Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pyrazole derivative YM-58483 (also known as BTP2), a potent and specific inhibitor of store-operated Ca²⁺ entry (SOCE) in Jurkat T-lymphocytes. We will explore its mechanism of action, present quantitative data on its inhibitory effects, detail relevant experimental protocols, and visualize the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating T-cell activation, calcium signaling, and the development of immunomodulatory therapeutics.
Core Mechanism of Action: Inhibition of Store-Operated Calcium Entry
This compound functions as a highly selective blocker of Calcium Release-Activated Calcium (CRAC) channels, the primary conduits for SOCE in T-lymphocytes.[1][2] In Jurkat cells, as in other non-excitable cells, the activation of the T-cell receptor (TCR) or the depletion of intracellular calcium stores triggers a sustained influx of extracellular Ca²⁺. This process is critical for downstream signaling cascades that lead to T-cell activation, proliferation, and cytokine production.[1][3][4] this compound directly targets and inhibits the CRAC channels, thereby abrogating this essential Ca²⁺ signal.[3]
The molecular machinery of CRAC channels consists of the endoplasmic reticulum (ER) Ca²⁺ sensor, Stromal Interaction Molecule 1 (STIM1), and the plasma membrane Ca²⁺ channel, ORAI1.[5][6][7][8][9][10] Upon depletion of Ca²⁺ from the ER, STIM1 undergoes a conformational change, translocates to ER-plasma membrane junctions, and activates ORAI1 channels to permit Ca²⁺ entry.[8][9][10] this compound is believed to exert its inhibitory effect through an extracellular interaction with the CRAC channel complex.[11]
Quantitative Analysis of this compound's Inhibitory Effects
The potency of this compound in blocking calcium influx and subsequent T-cell responses has been quantified in several studies. The following tables summarize the key inhibitory concentrations (IC₅₀) and other relevant quantitative data.
| Parameter | Cell Type | Stimulus | IC₅₀ Value | Reference |
| Sustained Ca²⁺ Influx | Jurkat Cells | Thapsigargin | 100 nM | [2][3][12] |
| CRAC Channels | T-cells | - | ~10 nM | [1] |
| IL-2 Production | Jurkat Cells | Anti-CD3 mAb | Potently Inhibited | [3] |
| NF-AT Driven Promoter Activity | Jurkat Cells | Anti-CD3 mAb | Potently Inhibited | [3] |
| IL-4 and IL-5 Production | Murine Th2 T cell clone | Conalbumin | ~100 nM | [13] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for studying the effects of this compound on Jurkat cell calcium influx.
Jurkat Cell Culture and Preparation
-
Cell Line: Jurkat E6.1 T-lymphocytes.
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Preparation for Experiments: Harvest cells in the logarithmic growth phase. Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) and resuspend them in the same buffer at a desired concentration (e.g., 1 x 10⁶ cells/mL).
Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)
This protocol utilizes a ratiometric fluorescent Ca²⁺ indicator, such as Fura-2 AM, to measure changes in intracellular calcium levels.
-
Dye Loading: Incubate the prepared Jurkat cells with 2-5 µM Fura-2 AM for 30-60 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells to remove excess dye and resuspend them in fresh physiological salt solution.
-
Fluorimetry: Transfer the cell suspension to a cuvette in a spectrofluorometer equipped with a stirring mechanism and temperature control (37°C).
-
Measurement: Excite the Fura-2 loaded cells at 340 nm and 380 nm, and record the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
Experimental Procedure:
-
Record a stable baseline fluorescence ratio.
-
Add this compound at the desired concentration and incubate for a specified period.
-
Induce store depletion and subsequent Ca²⁺ influx by adding a stimulus such as thapsigargin (e.g., 1 µM) or an anti-CD3 monoclonal antibody (e.g., OKT3).
-
Continue recording the fluorescence ratio to observe the effect of this compound on the calcium influx phase.
-
Electrophysiological Measurement of CRAC Currents (I_CRAC_)
The patch-clamp technique in the whole-cell configuration is employed to directly measure the activity of CRAC channels.
-
Cell Preparation: Prepare Jurkat cells as described above and plate them on coverslips suitable for microscopy.
-
Pipette Solution (Intracellular): A typical internal solution would contain (in mM): 145 Cesium glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, and 20 EGTA to chelate intracellular Ca²⁺ and induce passive store depletion upon establishing the whole-cell configuration. The pH is adjusted to 7.2 with CsOH.
-
Bath Solution (Extracellular): A standard external solution would contain (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Recording:
-
Establish a giga-ohm seal between the patch pipette and a Jurkat cell.
-
Rupture the cell membrane to achieve the whole-cell configuration. This allows the internal pipette solution to dialyze the cell, leading to the depletion of intracellular Ca²⁺ stores and subsequent activation of I_CRAC_.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) at regular intervals to measure the current-voltage (I-V) relationship of the developing I_CRAC_.
-
Once a stable I_CRAC_ is established, perfuse the bath solution with this compound at the desired concentration to observe its inhibitory effect on the current.
-
Signaling Pathways and Experimental Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of store-operated calcium entry in Jurkat cells and the inhibitory action of this compound.
Caption: A typical experimental workflow for assessing the effect of this compound on Jurkat cell calcium influx.
References
- 1. Potent inhibition of Ca2+ release-activated Ca2+ channels and T-lymphocyte activation by the pyrazole derivative BTP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A pyrazole derivative, this compound, potently inhibits store-operated sustained Ca2+ influx and IL-2 production in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased intracellular Ca2+ induces Ca2+ influx in human T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Store-Operated Calcium Entry-Targeted Compounds in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of Store-operated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. STIM AND ORAI, THE LONG AWAITED CONSTITUENTS OF STORE-OPERATED CALCIUM ENTRY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orai1, STIM1, and their associating partners - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. YM 58483 | Other Calcium Channels | Tocris Bioscience [tocris.com]
- 13. This compound, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of YM-58483 in Asthma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, eosinophilic inflammation, and the production of Th2 cytokines. Calcium release-activated calcium (CRAC) channels play a pivotal role in the activation of immune cells, such as T cells and mast cells, which are central to the pathophysiology of asthma. YM-58483 (also known as BTP2) is a potent and selective inhibitor of CRAC channels. This technical guide provides a comprehensive overview of the preclinical evidence supporting the therapeutic potential of this compound in asthma. It details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
The influx of extracellular calcium (Ca2+) is a critical signaling event that governs a multitude of cellular processes in immune cells, including proliferation, gene expression, and the release of inflammatory mediators. In non-excitable cells like T lymphocytes and mast cells, store-operated Ca2+ entry (SOCE) is the primary mechanism for sustained Ca2+ influx. The Ca2+ release-activated Ca2+ (CRAC) channel is the archetypal SOCE channel and is a key regulator of immune cell function.[1]
This compound is a pyrazole derivative that has been identified as a selective and potent inhibitor of CRAC channels.[2] Its ability to modulate Ca2+ signaling in immune cells has positioned it as a promising therapeutic candidate for a range of immune and allergic diseases, including bronchial asthma.[2][3] This document will explore the preclinical data that substantiates the potential of this compound as a novel anti-asthma therapeutic.
Mechanism of Action: CRAC Channel Inhibition
This compound exerts its therapeutic effects by specifically blocking the CRAC channel, thereby inhibiting SOCE.[3] The activation of T cells and mast cells, key players in the asthmatic inflammatory cascade, is highly dependent on CRAC channel-mediated Ca2+ influx.
Upon antigen presentation, the T-cell receptor (TCR) is activated, leading to the depletion of intracellular Ca2+ stores from the endoplasmic reticulum (ER). This depletion is sensed by STIM1 (stromal interaction molecule 1), an ER-resident protein, which then translocates to the plasma membrane and activates Orai1, the pore-forming subunit of the CRAC channel. The subsequent influx of Ca2+ through the Orai1 channel activates downstream signaling pathways, including the calcineurin-NFAT pathway, leading to the transcription of key pro-inflammatory cytokines such as IL-2, IL-4, and IL-5.[2]
Similarly, in mast cells, aggregation of the high-affinity IgE receptor (FcεRI) triggers a signaling cascade that results in ER Ca2+ store depletion, STIM1 activation, and Orai1-mediated Ca2+ influx. This sustained Ca2+ signal is essential for the degranulation and release of histamine and other inflammatory mediators, as well as the synthesis of leukotrienes and cytokines.[4]
By blocking the CRAC channel, this compound effectively curtails these Ca2+-dependent activation processes in both T cells and mast cells, thereby attenuating the inflammatory response characteristic of asthma.
Signaling Pathway of CRAC Channel Activation and Inhibition by this compound
Caption: CRAC channel signaling cascade and the inhibitory action of this compound.
Quantitative Data Summary
The preclinical efficacy of this compound has been demonstrated across various in vitro and in vivo models of asthma. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibition of Cytokine Production by this compound
| Cell Type | Stimulant | Cytokine Inhibited | IC50 (nM) | Reference |
| Murine Th2 T cell clone (D10.G4.1) | Conalbumin | IL-4, IL-5 | ~100 | [2] |
| Human whole blood cells | Phytohemagglutinin (PHA) | IL-5 | ~100 | [2] |
| Human peripheral blood cells | Phytohemagglutinin-P (PHA-P) | IL-5 | 125 | [3] |
| Human peripheral blood cells | Phytohemagglutinin-P (PHA-P) | IL-13 | 148 | [3] |
Table 2: In Vitro Inhibition of Mast Cell and Basophil Mediator Release by this compound
| Cell Type | Stimulant | Mediator Inhibited | IC50 (nM) | Reference |
| RBL-2H3 cells (rat basophilic leukemia) | DNP antigen | Histamine release | 460 | [3] |
| RBL-2H3 cells (rat basophilic leukemia) | DNP antigen | Leukotrienes production | 310 | [3] |
Table 3: In Vivo Efficacy of this compound in Animal Models of Asthma
| Animal Model | Antigen | This compound Dose (p.o.) | Key Findings | Reference |
| Actively sensitized Brown Norway rats | Ovalbumin | 10, 30 mg/kg | - Inhibited antigen-induced eosinophil infiltration into airways.- Decreased IL-4 and cysteinyl-leukotrienes in inflammatory airways. | [2] |
| Actively sensitized guinea pigs | Ovalbumin | 30 mg/kg | - Prevented antigen-induced late-phase asthmatic bronchoconstriction.- Prevented eosinophil infiltration. | [2] |
| OVA-sensitized guinea pigs | Ovalbumin | 30 mg/kg | - Significantly suppressed OVA-induced bronchoconstriction. | [3] |
| OVA-sensitized guinea pigs | Ovalbumin | 3-30 mg/kg | - Significantly and completely suppressed airway hyperresponsiveness (AHR). | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the preclinical evaluation of this compound.
In Vivo Models of Allergic Asthma
Objective: To evaluate the effect of this compound on antigen-induced late-phase bronchoconstriction and airway hyperresponsiveness.
Methodology:
-
Sensitization: Male Hartley guinea pigs are actively sensitized by an intraperitoneal injection of 1 mg of ovalbumin (OVA) and 100 mg of aluminum hydroxide as an adjuvant, suspended in saline. This is followed by a booster injection of 1 mg OVA in saline 14 days later.
-
Drug Administration: this compound is suspended in 0.5% methylcellulose and administered orally (p.o.) at doses ranging from 3 to 30 mg/kg, 1 hour before the antigen challenge. The vehicle control group receives 0.5% methylcellulose.
-
Antigen Challenge and Measurement of Bronchoconstriction: Conscious guinea pigs are placed in a whole-body plethysmograph. After a 10-minute acclimatization period, they are exposed to an aerosol of 1% OVA for 5 minutes. Airway resistance is measured continuously for 8 hours to assess both the early and late asthmatic responses.
-
Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the OVA challenge, AHR is assessed by exposing the animals to increasing concentrations of inhaled acetylcholine or histamine and measuring the provocative concentration causing a 200% increase in airway resistance (PC200).
-
Bronchoalveolar Lavage (BAL) and Cell Analysis: Immediately after the AHR measurement, animals are euthanized, and a BAL is performed. The total and differential cell counts in the BAL fluid are determined to quantify eosinophil infiltration.
Objective: To assess the impact of this compound on antigen-induced airway eosinophilia and inflammatory mediator levels.
Methodology:
-
Sensitization: Male Brown Norway rats are actively sensitized by a subcutaneous injection of 1 mg of OVA and 200 mg of aluminum hydroxide in saline on day 0, followed by an intraperitoneal booster injection of 1 mg OVA in saline on day 14.
-
Drug Administration: this compound is administered orally at doses of 10 and 30 mg/kg, 1 hour prior to the antigen challenge.
-
Antigen Challenge: On day 21, conscious rats are placed in a chamber and exposed to an aerosol of 1% OVA for 30 minutes.
-
Bronchoalveolar Lavage (BAL) and Mediator Analysis: 24 hours after the challenge, rats are euthanized, and a BAL is performed. The BAL fluid is analyzed for total and differential cell counts. The supernatant is collected and stored at -80°C for subsequent measurement of IL-4 and cysteinyl-leukotrienes by ELISA.
In Vitro Assays
Objective: To determine the effect of this compound on IgE-mediated degranulation of mast cells.
Methodology:
-
Cell Culture and Sensitization: Rat basophilic leukemia (RBL-2H3) cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum. For sensitization, cells are incubated overnight with 0.5 µg/mL of anti-dinitrophenyl (DNP) IgE.
-
Drug Incubation: Sensitized cells are washed and then pre-incubated with various concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Antigen Challenge: Degranulation is induced by challenging the cells with 100 ng/mL of DNP-human serum albumin (HSA) for 30 minutes at 37°C.
-
Measurement of β-Hexosaminidase Release: The supernatant is collected, and the release of the granular enzyme β-hexosaminidase, a marker of degranulation, is quantified by a colorimetric assay using p-nitrophenyl-N-acetyl-β-D-glucosaminide as a substrate. The absorbance is read at 405 nm. The percentage of inhibition by this compound is calculated relative to the vehicle-treated control.
Objective: To evaluate the effect of this compound on cytokine production from human immune cells.
Methodology:
-
Blood Collection: Fresh heparinized whole blood is collected from healthy human volunteers.
-
Drug Incubation and Stimulation: 1 mL aliquots of whole blood are pre-incubated with various concentrations of this compound or vehicle for 30 minutes at 37°C. The cells are then stimulated with 5 µg/mL of phytohemagglutinin (PHA) for 24 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Measurement: After incubation, the plasma is separated by centrifugation and stored at -80°C. The concentrations of IL-5 and IL-13 in the plasma are measured by specific ELISA kits.
Mandatory Visualizations
Experimental Workflow for In Vivo Asthma Model
Caption: Workflow for the in vivo evaluation of this compound in a guinea pig asthma model.
Experimental Workflow for In Vitro RBL-2H3 Degranulation Assay
Caption: Workflow for the in vitro RBL-2H3 cell degranulation assay.
Pharmacokinetics and Pharmacodynamics
Limited publicly available data exists on the specific pharmacokinetic profile of this compound in the context of these preclinical asthma models. However, the efficacy of oral administration in both rat and guinea pig models suggests adequate oral bioavailability and distribution to the relevant tissues to exert its pharmacological effects.[2][3] Further studies would be required to fully characterize the pharmacokinetic and pharmacodynamic relationship of this compound in asthma.
Clinical Development
To date, there is no publicly available information on clinical trials of this compound for the treatment of asthma in humans. The compound remains at a preclinical stage of development for this indication.
Conclusion
The selective CRAC channel inhibitor, this compound, has demonstrated significant therapeutic potential in a range of preclinical models of asthma. By targeting the fundamental Ca2+ signaling pathways in key immune cells, this compound effectively inhibits Th2 cytokine production, mast cell degranulation, airway eosinophilia, late-phase bronchoconstriction, and airway hyperresponsiveness. The robust and consistent preclinical data strongly support the further investigation of CRAC channel inhibitors, such as this compound, as a novel therapeutic strategy for the treatment of allergic asthma. The detailed experimental protocols provided herein offer a foundation for future research in this promising area of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Preparation of YM-58483 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of YM-58483 in dimethyl sulfoxide (DMSO). This compound, also known as BTP2, is a potent and selective inhibitor of store-operated Ca²⁺ entry (SOCE) through Calcium Release-Activated Calcium (CRAC) channels.[1][2][3] Accurate preparation of stock solutions is critical for ensuring reproducible results in downstream applications such as in vitro and in vivo studies of T-cell activation, cytokine production, and inflammatory responses.[1][2][3]
Introduction to this compound
This compound is a pyrazole derivative that selectively inhibits the influx of extracellular Ca²⁺ following the depletion of intracellular calcium stores, a process mediated by CRAC channels.[2][3] This mechanism of action makes it a valuable tool for studying the role of SOCE in various physiological and pathological processes, including immune responses. This compound has been shown to suppress the production of cytokines such as IL-2, IL-4, and IL-5, and to inhibit T-cell proliferation.[1][4]
Signaling Pathway of this compound
Caption: this compound inhibits the ORAI1 subunit of the CRAC channel, blocking Ca²⁺ influx.
Quantitative Data
The following table summarizes the key quantitative information for preparing a this compound stock solution.
| Parameter | Value | Reference |
| Molecular Weight | 421.32 g/mol | [1][2][3][4] |
| Recommended Solvent | DMSO (anhydrous/sterile filtered) | [2][3][4] |
| Solubility in DMSO | Up to 125 mg/mL (approx. 296.69 mM) | [1] |
| Up to 100 mM (42.13 mg/mL) | [2][3] | |
| 84 mg/mL (199.37 mM) | [4] | |
| Recommended Stock Concentration | 10 mM - 100 mM | Based on solubility data |
| Storage of Stock Solution | -20°C for up to 1 year | [1][2][4] |
| -80°C for up to 2 years | [1][4] | |
| Powder Storage | -20°C for up to 3 years | [1][4] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO.
Materials and Equipment:
-
This compound powder
-
Anhydrous or sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
Step-by-Step Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 421.32 g/mol x 1000 mg/g = 4.21 mg
-
-
-
Weighing the this compound Powder:
-
Tare a clean, dry microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 4.21 mg of this compound powder into the microcentrifuge tube.
-
-
Adding the Solvent:
-
Using a calibrated micropipette, add 1 mL of anhydrous or sterile-filtered DMSO to the microcentrifuge tube containing the this compound powder.
-
Note: It is crucial to use high-purity, anhydrous DMSO as moisture can affect the solubility of this compound.[4]
-
-
Dissolution:
-
Close the tube tightly and vortex the solution for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Aiding Dissolution (Optional):
-
If the compound does not fully dissolve, you can sonicate the tube for 5-10 minutes or gently warm the solution in a 37°C water bath for a short period.[1] Allow the solution to return to room temperature before use.
-
-
Aliquoting and Storage:
Safety Precautions
-
This compound is intended for research use only.
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound.
-
Handle DMSO with care as it can facilitate the absorption of substances through the skin.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety information.
Conclusion
This protocol provides a reliable method for the preparation of this compound stock solutions in DMSO. Adherence to these guidelines for preparation, handling, and storage will help ensure the integrity and activity of the compound, leading to more consistent and reproducible experimental outcomes.
References
Application Notes and Protocols: Determining the Optimal Concentration of YM-58483 for T-Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-58483, also known as BTP2, is a potent and selective inhibitor of Ca2+ release-activated Ca2+ (CRAC) channels. These channels are critical for store-operated Ca2+ entry (SOCE) in T-lymphocytes, a key process for T-cell activation, cytokine production, and proliferation.[1][2][3][4] Upon T-cell receptor (TCR) engagement, intracellular calcium stores are depleted, triggering the opening of CRAC channels and a sustained influx of extracellular Ca2+. This rise in intracellular Ca2+ activates calcineurin, which in turn dephosphorylates the nuclear factor of activated T-cells (NFAT), leading to its translocation to the nucleus and the transcription of genes essential for the immune response, including Interleukin-2 (IL-2).[5][6][7][8] By blocking CRAC channels, this compound effectively suppresses these downstream events, making it a valuable tool for studying T-cell function and a potential therapeutic agent for autoimmune diseases and inflammation.[1][9]
These application notes provide a comprehensive guide to utilizing this compound in T-cell proliferation assays, including its mechanism of action, recommended concentration ranges, and a detailed experimental protocol.
Mechanism of Action: Inhibition of T-Cell Activation
The signaling cascade leading to T-cell proliferation is initiated by the T-cell receptor (TCR) recognizing a specific antigen. This triggers a series of intracellular events culminating in cell division. This compound intervenes in this pathway by specifically blocking the CRAC channels, thereby preventing the sustained increase in intracellular calcium required for full T-cell activation.
References
- 1. A pyrazole derivative, this compound, potently inhibits store-operated sustained Ca2+ influx and IL-2 production in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Abcam this compound (CRAC Channel Inhibitor, BTP2), CRAC channel inhibitor, | Fisher Scientific [fishersci.com]
- 3. This compound, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent inhibition of Ca2+ release-activated Ca2+ channels and T-lymphocyte activation by the pyrazole derivative BTP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibiting the Calcineurin-NFAT (Nuclear Factor of Activated T Cells) Signaling Pathway with a Regulator of Calcineurin-derived Peptide without Affecting General Calcineurin Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium-NFAT transcriptional signalling in T cell activation and T cell exhaustion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of this compound/BTP2, a novel store-operated Ca2+ entry blocker, on T cell-mediated immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for YM-58483 in a Jurkat Cell NFAT Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of YM-58483, a potent and selective inhibitor of Calcium Release-Activated Ca2+ (CRAC) channels, in a Jurkat cell-based Nuclear Factor of Activated T-cells (NFAT) reporter assay. These guidelines are intended for researchers and professionals in the fields of immunology, pharmacology, and drug development who are investigating T-cell signaling pathways and screening for immunomodulatory compounds.
Introduction
T-cell activation is a critical event in the adaptive immune response and is initiated by the engagement of the T-cell receptor (TCR). This engagement triggers a signaling cascade that leads to a sustained increase in intracellular calcium concentration, which is essential for the activation of the transcription factor NFAT. The influx of extracellular calcium is primarily mediated by CRAC channels, which are formed by ORAI1 proteins in the plasma membrane and activated by STIM1 proteins in the endoplasmic reticulum.
This compound (also known as BTP2) is a pyrazole derivative that selectively blocks store-operated Ca2+ entry (SOCE) by inhibiting CRAC channels.[1][2][3] This inhibition prevents the sustained increase in intracellular calcium required for the activation of calcineurin, a phosphatase that dephosphorylates NFAT, allowing its translocation to the nucleus. In the nucleus, NFAT acts as a key transcription factor for the expression of various cytokines, including interleukin-2 (IL-2), which are crucial for T-cell proliferation and differentiation.[4][5]
The Jurkat cell line is a human T-lymphocyte cell line that is widely used to study T-cell signaling.[6] Jurkat cells engineered to express a reporter gene, such as luciferase, under the control of an NFAT-responsive promoter element provide a robust and quantifiable system for studying the activation of the NFAT pathway.[7][8] In this assay, activation of the TCR signaling cascade leads to the expression of the reporter gene, which can be easily measured. By using this compound in this system, researchers can quantitatively assess its inhibitory effect on the CRAC-NFAT signaling axis.
Mechanism of Action of this compound in the NFAT Signaling Pathway
The following diagram illustrates the signaling pathway leading to NFAT activation and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. A pyrazole derivative, this compound, potently inhibits store-operated sustained Ca2+ influx and IL-2 production in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibiting the Calcineurin-NFAT (Nuclear Factor of Activated T Cells) Signaling Pathway with a Regulator of Calcineurin-derived Peptide without Affecting General Calcineurin Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. T Cell Activation Bioassay (NFAT) Protocol [promega.com.cn]
- 8. T Cell Activation Bioassay (NFAT/IL-2) [worldwide.promega.com]
Application Notes and Protocols for YM-58483 in Mast Cell Degranulation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of YM-58483, a potent and selective inhibitor of store-operated Ca²⁺ entry (SOCE), in the study of mast cell degranulation. Detailed protocols for key experiments are provided to facilitate the investigation of mast cell signaling and the development of novel anti-inflammatory and anti-allergic therapeutics.
Introduction
Mast cells are critical effector cells in allergic and inflammatory responses. Their activation, primarily through the cross-linking of the high-affinity IgE receptor (FcεRI), initiates a signaling cascade that leads to degranulation—the release of pre-formed inflammatory mediators such as histamine and proteases from cytoplasmic granules. A key event in this signaling pathway is a sustained increase in intracellular calcium concentration ([Ca²⁺]i), which is mediated by store-operated calcium entry (SOCE).[1][2][3]
Mechanism of Action of this compound in Mast Cell Degranulation
This compound specifically targets and blocks the Orai1 channel, thereby inhibiting this crucial Ca²⁺ influx and preventing mast cell degranulation.[2][5]
Quantitative Data: Efficacy of this compound
The inhibitory effects of this compound have been quantified in various cellular systems. The following table summarizes key data points for its activity.
| Parameter | Cell Type | Stimulus | IC₅₀ Value | Reference |
| Sustained Ca²⁺ Influx | Jurkat T cells | Thapsigargin | 100 nM | [4][5] |
| IL-2 Production | Jurkat T cells | Anti-CD3 mAb | ~100 nM | [4] |
| IL-4 & IL-5 Production | Murine Th2 T cell clone | Conalbumin | ~100 nM | [6] |
| Ca²⁺ Mobilization | LAD2 Mast Cells | Cortistatin-14 (MRGPRX2 agonist) | 0.3 - 1 µM | [2][3] |
| T Cell Proliferation | Mixed Lymphocyte Reaction | - | 330 nM | [9] |
Experimental Protocols
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol measures the extent of mast cell degranulation by quantifying the activity of β-hexosaminidase, an enzyme released from mast cell granules along with histamine.
Materials:
-
Mast cell line (e.g., LAD2, RBL-2H3)
-
Cell culture medium
-
Tyrode's buffer (or similar physiological buffer)
-
This compound stock solution (in DMSO)
-
Mast cell secretagogue (e.g., antigen, compound 48/80, ionomycin)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) solution
-
Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10)
-
96-well microplate
-
Microplate reader (405 nm)
-
Triton X-100 (for cell lysis)
Procedure:
-
Cell Seeding: Seed mast cells in a 96-well plate at an appropriate density and allow them to adhere/stabilize overnight.
-
Sensitization (for antigen-induced degranulation): If using an antigen, sensitize the cells with IgE for 24 hours.
-
Washing: Gently wash the cells twice with Tyrode's buffer to remove culture medium and non-bound IgE.
-
Inhibitor Pre-treatment: Add 50 µL of Tyrode's buffer containing various concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) to the wells. Incubate for 30-60 minutes at 37°C.
-
Stimulation: Add 50 µL of the mast cell secretagogue (at 2x the final concentration) to the appropriate wells. For negative controls, add buffer only. For a positive control (total release), add 0.1% Triton X-100 to lyse the cells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Enzyme Assay: Add 50 µL of the pNAG solution to each well containing the supernatant. Incubate at 37°C for 60 minutes.
-
Stopping the Reaction: Add 100 µL of the stop solution to each well.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of β-hexosaminidase release for each condition: % Release = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Total_Lysis - Absorbance_Blank)] x 100
Intracellular Calcium Flux Assay
This protocol measures changes in intracellular calcium concentration using a fluorescent calcium indicator.
Materials:
-
Mast cell line
-
Cell culture medium
-
Calcium-free buffer (e.g., HBSS without Ca²⁺ and Mg²⁺)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127
-
This compound stock solution (in DMSO)
-
Thapsigargin (to induce store depletion)
-
CaCl₂ solution
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash mast cells with calcium-free buffer.
-
Dye Loading: Resuspend the cells in calcium-free buffer containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%). Incubate in the dark at 37°C for 30-60 minutes.
-
Washing: Wash the cells twice with calcium-free buffer to remove excess dye.
-
Resuspension: Resuspend the cells in calcium-free buffer and transfer to a 96-well plate.
-
Baseline Measurement: Measure the baseline fluorescence for a short period.
-
Inhibitor Addition: Add this compound at the desired concentrations (or vehicle control) and incubate for a few minutes while continuing to measure fluorescence.
-
Store Depletion: To initiate SOCE, add thapsigargin (e.g., 1-2 µM) to the wells. This will cause a transient increase in fluorescence due to Ca²⁺ release from the ER. Continue recording.
-
Calcium Influx Measurement: After the fluorescence signal from ER release has stabilized, add CaCl₂ (e.g., 1-2 mM final concentration) to the extracellular buffer. This will allow for SOCE to occur.
-
Data Acquisition: Record the fluorescence intensity over time. In the presence of this compound, the second, sustained increase in fluorescence (due to Ca²⁺ influx) will be inhibited.
-
Data Analysis: Analyze the kinetic traces of fluorescence. The inhibition of SOCE can be quantified by comparing the peak or the area under the curve of the Ca²⁺ influx phase in the presence and absence of this compound.
Visualizations
Signaling Pathway of Mast Cell Degranulation and this compound Inhibition
Caption: this compound inhibits mast cell degranulation by blocking the Orai1 CRAC channel.
Experimental Workflow for a Mast Cell Degranulation Assay
Caption: Workflow for β-hexosaminidase release assay to measure mast cell degranulation.
Logical Relationship of this compound Action
Caption: this compound logically inhibits the signaling cascade leading to degranulation.
References
- 1. REGULATORS OF CA2+ SIGNALING IN MAST CELLS Potential Targets for Treatment of Mast-Cell Related Diseases? - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions [frontiersin.org]
- 3. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A pyrazole derivative, this compound, potently inhibits store-operated sustained Ca2+ influx and IL-2 production in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. YM 58483 | Other Calcium Channels | Tocris Bioscience [tocris.com]
- 6. This compound, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. STIM AND ORAI, THE LONG AWAITED CONSTITUENTS OF STORE-OPERATED CALCIUM ENTRY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STIM-Orai Channels | Calcium Channels | Tocris Bioscience [tocris.com]
- 9. Characterization of this compound/BTP2, a novel store-operated Ca2+ entry blocker, on T cell-mediated immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
YM-58483 for Patch Clamp Electrophysiology: A Detailed Guide to Measuring I-CRAC
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for utilizing YM-58483, a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels, in patch clamp electrophysiology experiments to measure and characterize the I-CRAC current.
Introduction to this compound and CRAC Channels
Calcium Release-Activated Calcium (CRAC) channels are a crucial component of store-operated calcium entry (SOCE), a ubiquitous signaling pathway in a wide range of cell types. This pathway is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by STIM proteins in the ER membrane. Upon sensing low ER calcium, STIM proteins oligomerize and translocate to ER-plasma membrane junctions where they directly interact with and activate Orai proteins, the pore-forming subunits of the CRAC channel. The resulting influx of extracellular calcium through the Orai channel, known as the I-CRAC current, is essential for a multitude of cellular functions, including gene expression, cell proliferation, and immune responses.
This compound (also known as BTP2) is a pyrazole derivative that has been identified as a potent and selective inhibitor of CRAC channels.[1][2] It blocks the I-CRAC current by acting on the Orai pore, thereby preventing the sustained increase in intracellular calcium that follows ER store depletion.[3][4] This makes this compound an invaluable tool for studying the physiological and pathological roles of CRAC channels.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's inhibitory activity on CRAC channels.
Table 1: In Vitro Inhibitory Potency of this compound
| Parameter | Value | Cell Type | Assay Method | Reference |
| IC₅₀ for I-CRAC | ~100 nM | Jurkat T cells, RBL-1 cells | Electrophysiology, Calcium Imaging | [5] |
| IC₅₀ for Thapsigargin-induced Ca²⁺ influx | 100 nM | Jurkat T cells | Calcium Imaging | |
| IC₅₀ for IL-2 Production | ~100 nM | Jurkat T cells | ELISA | [6] |
| IC₅₀ for T-cell Proliferation | 12.7 nM | Human T cells | Proliferation Assay |
Table 2: Selectivity Profile of this compound
| Channel/Target | Activity | Comments | Reference |
| CRAC (Orai1) | Potent Inhibitor | Primary target | |
| Voltage-gated Ca²⁺ channels | Weakly active | 30-fold less potent than on SOC channels | [7] |
| TRPC3, TRPC5 | Inhibitor | [7] | |
| TRPM4 | Facilitator | [7] |
Signaling Pathways and Experimental Workflow
To visualize the key processes involved, the following diagrams illustrate the CRAC channel signaling pathway and a typical experimental workflow for using this compound in patch clamp electrophysiology.
Caption: CRAC Channel Signaling Pathway and Site of this compound Action.
Caption: Experimental Workflow for I-CRAC Measurement using this compound.
Experimental Protocols
Preparation of this compound Stock Solution
-
Molecular Weight: The molecular weight of this compound is 421.32 g/mol .
-
Solvent: this compound is soluble in DMSO and ethanol.[8] For electrophysiology, DMSO is the preferred solvent.
-
Stock Solution Preparation:
-
To prepare a 10 mM stock solution, dissolve 4.21 mg of this compound in 1 mL of high-purity DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.[6]
-
Whole-Cell Patch Clamp Protocol for I-CRAC Measurement
This protocol is a general guideline and may require optimization based on the specific cell type and equipment used.
1. Cell Preparation:
-
Culture cells (e.g., Jurkat T cells, RBL-1 cells, or HEK293 cells overexpressing STIM1 and Orai1) on glass coverslips suitable for patch clamp recording.
-
Ensure cells are healthy and not overly confluent.
2. Solutions:
-
Extracellular (Bath) Solution (in mM):
-
120 NaCl
-
10 TEA-Cl
-
20 CaCl₂
-
2 MgCl₂
-
10 HEPES
-
5 Glucose
-
Adjust pH to 7.4 with NaOH.
-
Adjust osmolarity to ~300 mOsm.
-
-
Intracellular (Pipette) Solution (in mM):
-
120 Cs-glutamate
-
10 HEPES
-
8 NaCl
-
2 Mg-ATP
-
0.3 Na-GTP
-
10 BAPTA (or 20 EGTA)
-
20 µM IP₃ (for active store depletion)
-
Adjust pH to 7.2 with CsOH.
-
Adjust osmolarity to ~290 mOsm.
-
3. I-CRAC Activation:
There are two common methods to activate I-CRAC in whole-cell patch clamp experiments:
-
Passive Store Depletion: The high concentration of a calcium chelator (BAPTA or EGTA) in the pipette solution will passively deplete the ER calcium stores after establishing the whole-cell configuration. I-CRAC will develop gradually over several minutes.
-
Active Store Depletion: Include inositol 1,4,5-trisphosphate (IP₃) in the pipette solution. IP₃ will bind to its receptors on the ER, leading to a rapid release of calcium and subsequent activation of I-CRAC.[2] Alternatively, pre-incubate the cells with a SERCA pump inhibitor like thapsigargin (1-2 µM) for 5-10 minutes before recording.[1]
4. Electrophysiological Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.
-
Perfuse the chamber with the extracellular solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the intracellular solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to establish the whole-cell configuration.
-
Clamp the cell at a holding potential of 0 mV to minimize voltage-gated channel activity.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 100 ms) or voltage steps to elicit and measure the current.
-
Allow the I-CRAC to fully develop and reach a stable baseline. This may take several minutes, especially with passive store depletion.
-
Once a stable baseline I-CRAC is established, apply this compound to the bath solution at the desired concentration (e.g., starting from 1 nM to 1 µM to generate a dose-response curve). This compound can be applied via the perfusion system.
-
Record the inhibition of the I-CRAC by this compound. The inhibition kinetics may be slow.[2]
-
To assess the reversibility of the block, perfuse the chamber with the this compound-free extracellular solution (washout).
5. Data Analysis:
-
Measure the inward current amplitude at a negative potential (e.g., -80 mV or -100 mV) from the voltage ramps or steps.
-
Plot the current amplitude over time to visualize the baseline I-CRAC, the onset of inhibition by this compound, and any washout effect.
-
Construct current-voltage (I-V) relationships before and after the application of this compound. The characteristic inwardly rectifying shape of the I-CRAC I-V curve should be evident.
-
To determine the IC₅₀, apply a range of this compound concentrations and plot the percentage of inhibition against the logarithm of the concentration. Fit the data with a Hill equation.
Concluding Remarks
This compound is a powerful pharmacological tool for the investigation of CRAC channel function. The protocols and data presented in this application note provide a solid foundation for researchers to design and execute patch clamp electrophysiology experiments to study I-CRAC and its modulation by this selective inhibitor. Careful optimization of the experimental conditions for the specific cell type under investigation is crucial for obtaining high-quality and reproducible data.
References
- 1. Whole-Cell Recording of Calcium Release-Activated Calcium (CRAC) Currents in Human T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adooq.com [adooq.com]
Application Note: Flow Cytometry Analysis of Cytokine Production Inhibition by YM-58483
For Research Use Only.
Introduction
Cytokines are critical mediators of the immune response, and their dysregulation can lead to various inflammatory and autoimmune diseases. The production of many key cytokines in immune cells, particularly T lymphocytes, is a calcium-dependent process. Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated that leads to the depletion of calcium (Ca2+) stores from the endoplasmic reticulum (ER). This depletion triggers the opening of store-operated Ca2+ entry (SOCE) channels in the plasma membrane, leading to a sustained influx of extracellular Ca2+. One of the most critical SOCE channels in T cells is the Calcium Release-Activated Ca2+ (CRAC) channel.[1][2]
The molecular components of the CRAC channel include the ER-resident Ca2+ sensor, stromal interaction molecule 1 (STIM1), and the pore-forming subunit in the plasma membrane, Orai1. The sustained increase in intracellular Ca2+ activates calcineurin, which in turn dephosphorylates the nuclear factor of activated T cells (NFAT). Activated NFAT then translocates to the nucleus and, in concert with other transcription factors like AP-1, initiates the transcription of genes encoding various cytokines such as Interleukin-2 (IL-2), IL-4, and IL-5.[2]
YM-58483 (also known as BTP2) is a potent and selective inhibitor of CRAC channels.[1][2] By blocking the influx of extracellular Ca2+ through CRAC channels, this compound effectively suppresses the activation of NFAT and subsequent cytokine production.[2] This makes this compound a valuable tool for studying the role of CRAC channels in immune cell function and a potential therapeutic candidate for immune-related disorders. This application note provides a detailed protocol for analyzing the inhibitory effect of this compound on cytokine production in T cells using intracellular cytokine staining and flow cytometry.
Signaling Pathway of CRAC Channel-Mediated Cytokine Production and its Inhibition by this compound
Data Presentation
The inhibitory effect of this compound on cytokine production can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound on the production of various cytokines.
| Cytokine | Cell Type | Stimulation | IC50 (nM) | Reference |
| IL-2 | Jurkat (human T-cell leukemia) | Anti-CD3 mAb | ~100 | [2] |
| IL-4 | D10.G4.1 (murine Th2 clone) | Conalbumin | ~100 | [1] |
| IL-5 | D10.G4.1 (murine Th2 clone) | Conalbumin | ~100 | [1] |
| IL-5 | Human whole blood cells | Phytohemagglutinin (PHA) | ~100 | [1] |
Experimental Protocols
This protocol describes the analysis of cytokine production in human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat) following stimulation with Phorbol 12-Myristate 13-Acetate (PMA) and Ionomycin.
Materials and Reagents
-
Cells: Human PBMCs or Jurkat T cells.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C or -80°C.
-
Stimulation Cocktail:
-
PMA (Phorbol 12-Myristate 13-Acetate): 5 mg/mL stock in DMSO.
-
Ionomycin: 1 mM stock in DMSO.
-
-
Protein Transport Inhibitor: Brefeldin A (1 mg/mL stock in ethanol or DMSO).
-
Buffers:
-
FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide).
-
Fixation Buffer (e.g., Cytofix/Cytoperm™ solution or 4% paraformaldehyde in PBS).
-
Permeabilization/Wash Buffer (e.g., Perm/Wash™ buffer or PBS with 0.1% Saponin).
-
-
Antibodies:
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8).
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IL-2, IL-4, IFN-γ).
-
Appropriate isotype control antibodies.
-
-
Viability Dye: (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye).
Experimental Workflow Diagram
Step-by-Step Protocol
1. Cell Preparation and this compound Treatment: a. Prepare a single-cell suspension of PBMCs or Jurkat cells in complete culture medium at a density of 1-2 x 10^6 cells/mL. b. Aliquot cells into a 24-well plate or flow cytometry tubes. c. Prepare serial dilutions of this compound in complete medium. A final concentration range of 1 nM to 10 µM is recommended to determine the IC50. Include a vehicle control (DMSO). d. Add the diluted this compound or vehicle to the cells and pre-incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.
2. Cell Stimulation: a. Prepare a stimulation cocktail containing PMA and Ionomycin in complete medium. Final concentrations of 50 ng/mL for PMA and 500 ng/mL for Ionomycin are commonly used. b. Add the stimulation cocktail to the this compound-treated cells. c. Include the following controls:
- Unstimulated cells (with vehicle).
- Stimulated cells (with vehicle). d. Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
3. Inhibition of Cytokine Secretion: a. Add Brefeldin A to each well/tube to a final concentration of 1-10 µg/mL. b. Incubate for an additional 4-6 hours at 37°C in a 5% CO2 incubator. The total stimulation time should be optimized for the specific cell type and cytokine of interest.
4. Cell Surface Staining: a. Harvest the cells and centrifuge at 300-500 x g for 5 minutes. b. Wash the cells once with cold FACS buffer. c. If using a fixable viability dye, stain the cells according to the manufacturer's protocol. d. Resuspend the cell pellet in FACS buffer containing the appropriate fluorochrome-conjugated antibodies for cell surface markers (e.g., anti-CD3, anti-CD4). e. Incubate for 20-30 minutes at 4°C in the dark. f. Wash the cells twice with FACS buffer.
5. Fixation and Permeabilization: a. Resuspend the cell pellet in 100-200 µL of Fixation Buffer. b. Incubate for 20 minutes at room temperature in the dark. c. Wash the cells once with FACS buffer or Permeabilization/Wash Buffer. d. Resuspend the cell pellet in Permeabilization/Wash Buffer.
6. Intracellular Cytokine Staining: a. Add the fluorochrome-conjugated anti-cytokine antibodies and their corresponding isotype controls to the permeabilized cells. b. Incubate for 30-45 minutes at room temperature in the dark. c. Wash the cells twice with Permeabilization/Wash Buffer.
7. Flow Cytometry Acquisition and Analysis: a. Resuspend the final cell pellet in FACS buffer. b. Acquire the samples on a flow cytometer. Ensure a sufficient number of events are collected for robust statistical analysis. c. Analyze the data using appropriate flow cytometry software. Gate on the lymphocyte population based on forward and side scatter, followed by gating on single, viable cells. Subsequently, gate on T-cell subpopulations (e.g., CD3+, CD4+) and analyze the percentage of cells expressing the cytokine of interest in the different treatment groups.
Conclusion
This application note provides a comprehensive protocol for utilizing this compound to investigate the role of CRAC channels in cytokine production. By employing intracellular cytokine staining and flow cytometry, researchers can effectively quantify the inhibitory effect of this compound on a single-cell level. This methodology is valuable for drug development professionals and scientists studying immune cell signaling and inflammatory diseases. Optimization of stimulation conditions and this compound concentrations may be necessary for different cell types and experimental systems.
References
- 1. This compound, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A pyrazole derivative, this compound, potently inhibits store-operated sustained Ca2+ influx and IL-2 production in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effects of YM-58483 on Cellular Signaling via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for utilizing Western blotting to investigate the effects of YM-58483 (also known as BTP2), a potent and selective inhibitor of store-operated Ca²⁺ entry (SOCE), on the calcineurin-NFAT signaling pathway. This compound blocks Calcium Release-Activated Calcium (CRAC) channels, thereby inhibiting the sustained intracellular calcium influx required for the activation of various cellular processes, most notably in T lymphocytes.[1][2][3] The following protocols and data presentation guidelines are intended to facilitate the assessment of this compound's impact on key signaling proteins.
Introduction to this compound and its Mechanism of Action
This compound is a pyrazole derivative that selectively inhibits SOCE, a critical mechanism for Ca²⁺ signaling in non-excitable cells.[1][4] Depletion of endoplasmic reticulum (ER) calcium stores triggers the activation of CRAC channels on the plasma membrane, leading to a sustained influx of extracellular Ca²⁺. This rise in intracellular Ca²⁺ activates the calmodulin-dependent phosphatase, calcineurin.[5][6] Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors, exposing a nuclear localization sequence and promoting their translocation to the nucleus.[5][7] Once in the nucleus, NFATs regulate the expression of various genes, including those for cytokines like Interleukin-2 (IL-2), IL-4, and IL-5, which are crucial for T-cell activation and immune responses.[4][8][9]
This compound has been shown to potently inhibit this pathway with an IC₅₀ value of approximately 100 nM for the suppression of thapsigargin-induced Ca²⁺ influx.[1][2][3] Its inhibitory effects on cytokine production and T-cell proliferation make it a valuable tool for studying immune regulation and a potential therapeutic agent for autoimmune diseases and asthma.[9][10][11]
Key Signaling Pathway Affected by this compound
The primary signaling cascade inhibited by this compound is the SOCE-mediated activation of the calcineurin-NFAT pathway. A simplified representation of this pathway and the point of inhibition by this compound is illustrated below.
Experimental Protocol: Western Blot Analysis of NFAT Translocation
This protocol details the steps to assess the inhibitory effect of this compound on the dephosphorylation and nuclear translocation of NFATc1 (or other NFAT isoforms) in a model cell line such as Jurkat T-cells.
Materials and Reagents
-
Cell Line: Jurkat, Clone E6-1 (ATCC® TIB-152™)
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
This compound: (Tocris, Selleck Chemicals, etc.)
-
Stimulating Agent: Thapsigargin or Phorbol 12-myristate 13-acetate (PMA) and Ionomycin
-
Lysis Buffers:
-
Cytoplasmic Lysis Buffer (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents or a buffer containing 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1 mM DTT, 0.5% NP-40, and protease/phosphatase inhibitors)
-
Nuclear Lysis Buffer (e.g., NE-PER™ or a buffer containing 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM DTT, and protease/phosphatase inhibitors)
-
-
Primary Antibodies:
-
Rabbit anti-NFATc1 (or other relevant isoform)
-
Rabbit anti-GAPDH (cytoplasmic loading control)
-
Rabbit anti-Lamin B1 or Histone H3 (nuclear loading control)
-
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE and Western Blotting Reagents: Acrylamide/bis-acrylamide, SDS, Tris-HCl, glycine, PVDF or nitrocellulose membranes, methanol, Ponceau S, blocking buffer (5% non-fat milk or BSA in TBST), TBST, ECL substrate.
Experimental Workflow
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Culture Jurkat cells to a density of approximately 1 x 10⁶ cells/mL.
-
Pre-incubate cells with the desired concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for 30 minutes at 37°C.
-
Stimulate the cells with an appropriate agent to induce SOCE and NFAT activation. For example, use 1 µM thapsigargin or a combination of 50 ng/mL PMA and 1 µM ionomycin for 30 minutes at 37°C. Include an unstimulated control group.
-
-
Cell Lysis and Nuclear/Cytoplasmic Fractionation:
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of a commercial kit (e.g., NE-PER™) or a standard laboratory protocol. This step is crucial to separate the nuclear and cytoplasmic pools of NFAT.[8]
-
Store the lysates at -80°C or proceed to the next step.
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Verify the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against NFATc1 diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
Repeat the immunoblotting procedure for the loading controls (GAPDH for cytoplasmic fractions and Lamin B1 or Histone H3 for nuclear fractions) on separate blots or by stripping and re-probing the same membrane.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an appropriate imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the NFAT signal in each fraction to its respective loading control.
-
Data Presentation
Summarize the quantitative data from the Western blot analysis in a clear and structured table. This will allow for easy comparison of the effects of different concentrations of this compound on NFAT translocation.
| Treatment Group | This compound Conc. | Normalized Cytoplasmic NFAT (Arbitrary Units) | Normalized Nuclear NFAT (Arbitrary Units) |
| Unstimulated | 0 | ||
| Stimulated (Vehicle) | 0 | ||
| Stimulated | 10 nM | ||
| Stimulated | 100 nM | ||
| Stimulated | 1 µM |
Expected Results
In the stimulated vehicle-treated cells, a significant decrease in cytoplasmic NFAT and a corresponding increase in nuclear NFAT are expected, indicating successful translocation. Pre-treatment with this compound is expected to inhibit this translocation in a dose-dependent manner, resulting in the retention of NFAT in the cytoplasm. The 100 nM concentration should show potent inhibition, consistent with its reported IC₅₀ value.[4]
Troubleshooting
-
No NFAT translocation upon stimulation: Ensure the stimulating agents are fresh and used at the correct concentration. Check cell viability.
-
High background on the Western blot: Increase the number and duration of washes. Optimize the blocking step and antibody concentrations.
-
Poor separation of nuclear and cytoplasmic fractions: Verify the fractionation protocol. Check for cross-contamination by probing for both nuclear and cytoplasmic markers in each fraction.
-
Inconsistent loading: Ensure accurate protein quantification and careful loading of gels. Always normalize to a loading control.
By following this detailed protocol, researchers can effectively utilize Western blotting to elucidate and quantify the inhibitory effects of this compound on the calcineurin-NFAT signaling pathway, providing valuable insights for immunology research and drug development.
References
- 1. rndsystems.com [rndsystems.com]
- 2. YM 58483 | Other Calcium Channels | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. A pyrazole derivative, this compound, potently inhibits store-operated sustained Ca2+ influx and IL-2 production in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NFAT as cancer target: Mission possible? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. SnapShot: Ca2+-Calcineurin-NFAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of this compound/BTP2, a novel store-operated Ca2+ entry blocker, on T cell-mediated immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The suppressive effects of this compound/BTP-2, a store-operated Ca2+ entry blocker, on inflammatory mediator release in vitro and airway responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: YM-58483 as an Inhibitor of Orai1-Mediated Store-Operated Calcium Entry in HEK293 Cells
Introduction
Store-operated calcium entry (SOCE) is a crucial Ca2+ signaling pathway in numerous cell types, regulating a wide array of cellular functions. The primary components of this pathway are the stromal interaction molecule 1 (STIM1), an endoplasmic reticulum (ER) Ca2+ sensor, and Orai1, the pore-forming subunit of the Ca2+ release-activated Ca2+ (CRAC) channel in the plasma membrane.[1][2][3] Upon depletion of ER Ca2+ stores, STIM1 activates Orai1, leading to a sustained influx of extracellular Ca2+.[1][2] Dysregulation of this pathway is implicated in various diseases, making the CRAC channel an attractive therapeutic target.[1]
Human Embryonic Kidney 293 (HEK293) cells are a widely used in vitro model for studying the STIM1-Orai1 pathway due to their robust growth characteristics and high transfection efficiency, which allows for the overexpression of STIM1 and Orai1 to generate measurable CRAC currents (I_CRAC).[3][4][5] YM-58483 (also known as BTP2) is a potent pyrazole derivative that effectively inhibits SOCE.[6][7] It serves as a valuable pharmacological tool for investigating the physiological and pathological roles of Orai1-mediated Ca2+ signaling.[6] this compound has been shown to block CRAC channels and thapsigargin-induced Ca2+ influx.[6][8]
These application notes provide detailed protocols for utilizing this compound to study Orai1 function in HEK293 cells, including methodologies for cell culture, transfection, calcium imaging, and whole-cell electrophysiology.
Mechanism of Action: The STIM1-Orai1 Signaling Pathway
The activation of Orai1 is a multi-step process. First, signaling through cell surface receptors leads to the production of inositol 1,4,5-trisphosphate (IP3), which binds to IP3 receptors on the ER membrane, causing the release of Ca2+ from the ER into the cytoplasm.[2][9] This depletion of ER Ca2+ is sensed by STIM1, which then oligomerizes and translocates to ER-plasma membrane junctions.[2][10] At these junctions, STIM1 directly binds to and activates Orai1 channels, opening the channel pore and allowing Ca2+ to flow into the cell.[2][8] this compound acts as an inhibitor of this final step by blocking the Orai1 channel pore, thereby preventing Ca2+ influx.[11]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound can vary depending on the cell type and the specific subunits (e.g., Orai1 vs. Orai3) forming the CRAC channel. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound.
| Cell Type | Target/Process Inhibited | IC50 Value | Reference |
| Jurkat T cells | Thapsigargin-induced Ca2+ influx | 100 nM | [6] |
| HEK293 cells | Store-Operated Ca2+ Entry (SOCE) | 0.1 - 0.3 µM | [7] |
| MDA-MB-231 (Breast Cancer) | Orai1-mediated SOCE | 2.8 µM | [7][8] |
Experimental Protocols
Protocol 1: HEK293 Cell Culture and Transfection
This protocol describes the standard procedure for maintaining HEK293 cells and transiently transfecting them with plasmids encoding STIM1 and Orai1, a common step to amplify the SOCE signal for measurement.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
0.25% Trypsin-EDTA
-
Plasmids: e.g., STIM1-YFP and Orai1-CFP
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
6-well plates or 35 mm dishes
Procedure:
-
Cell Maintenance: Culture HEK293 cells in DMEM at 37°C in a humidified atmosphere with 5% CO2.[12] Passage cells when they reach 80-90% confluency, typically every 2-3 days at a subculture ratio of 1:5 to 1:10.[12]
-
Seeding for Transfection: The day before transfection, detach cells using Trypsin-EDTA and seed them into 6-well plates or 35 mm dishes at a density of 4.5 x 10^5 to 6.0 x 10^5 cells per well in 2 mL of complete growth medium to ensure they reach 70-90% confluency on the day of transfection.[12]
-
Transfection: a. On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol. For a single well of a 6-well plate, typically use 1 µg of Orai1 plasmid and 1 µg of STIM1 plasmid. b. Add the transfection complexes to the cells and gently rock the plate to ensure even distribution. c. Incubate the cells for 24-48 hours at 37°C and 5% CO2 before proceeding with subsequent experiments. This allows for sufficient protein expression.
Protocol 2: Calcium Imaging for SOCE Measurement
This protocol uses a fluorescent Ca2+ indicator to measure changes in intracellular calcium concentration ([Ca2+]i) in response to ER store depletion and subsequent inhibition by this compound.
Materials:
-
Transfected or wild-type HEK293 cells on glass-bottom dishes or 96-well plates
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological saline, with and without Ca2+
-
Thapsigargin (Tg) or Ionomycin (ER store-depleting agents)
-
This compound stock solution (in DMSO)
-
Fluorescence microscope or plate reader
Procedure:
-
Dye Loading: a. Wash cells once with Ca2+-free HBSS. b. Load cells with 2-5 µM Fluo-4 AM in Ca2+-free HBSS for 30-45 minutes at 37°C. c. Wash the cells twice with Ca2+-free HBSS to remove excess dye and allow for de-esterification for 15-20 minutes at room temperature.
-
Baseline Measurement: a. Place the plate in the fluorescence reader or on the microscope stage. b. Begin recording the baseline fluorescence signal in Ca2+-free HBSS for 1-2 minutes.
-
ER Store Depletion: a. To deplete ER Ca2+ stores, add 1-2 µM Thapsigargin to the cells while continuing to record. This will cause a transient increase in cytosolic Ca2+ as it is released from the ER.
-
This compound Application (Pre-treatment): a. After the signal from ER release returns towards baseline, add the desired concentration of this compound (e.g., 100 nM to 10 µM) or vehicle (DMSO) to the respective wells. Incubate for 5-10 minutes.
-
Initiation of SOCE: a. Add Ca2+-containing HBSS (typically 2 mM final Ca2+ concentration) to the wells to initiate SOCE. b. Record the fluorescence signal for another 5-10 minutes. In control (vehicle-treated) cells, a sharp and sustained increase in fluorescence will be observed, representing SOCE. In this compound-treated cells, this increase will be inhibited in a dose-dependent manner.
-
Data Analysis: Quantify the SOCE response by measuring the peak fluorescence intensity after Ca2+ re-addition or the area under the curve. Compare the response in this compound-treated cells to the vehicle control to determine the percent inhibition.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of I_CRAC, the current flowing through Orai1 channels, providing a highly quantitative assessment of this compound's inhibitory effect.
Materials:
-
HEK293 cells co-expressing STIM1 and Orai1
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (Bath) Solution (in mM): 130 NaCl, 4.5 KCl, 20 CaCl2, 2 MgCl2, 10 D-glucose, 10 HEPES. pH adjusted to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 135 Cs-methanesulfonate, 10 EGTA or BAPTA, 10 HEPES. pH adjusted to 7.2 with CsOH. (Note: High EGTA/BAPTA passively depletes ER stores upon achieving whole-cell configuration).[4]
-
This compound stock solution and perfusion system.
Procedure:
-
Cell Preparation: Use HEK293 cells transfected with STIM1 and Orai1 24-48 hours prior. Identify successfully transfected cells by their fluorescence (e.g., YFP/CFP tags).
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Achieving Whole-Cell Configuration: a. Form a giga-ohm seal between the patch pipette and the cell membrane. b. Rupture the membrane patch to achieve the whole-cell configuration. This allows the high concentration of EGTA/BAPTA from the pipette to diffuse into the cell and chelate intracellular Ca2+, passively depleting ER stores.[4]
-
Current Development: a. Hold the cell at a potential of 0 mV. b. Apply repetitive voltage ramps (e.g., from -100 mV to +100 mV over 100 ms) every 2-5 seconds to monitor current development. c. I_CRAC will develop over several minutes, characterized by its strong inward rectification and a reversal potential > +50 mV.[4]
-
Application of this compound: a. Once the I_CRAC has reached a stable maximum, perfuse the bath with the extracellular solution containing the desired concentration of this compound. b. Continue recording to observe the inhibition of the inward current at negative potentials.
-
Data Analysis: a. Measure the inward current amplitude at a specific negative potential (e.g., -80 mV) before and after the application of this compound. b. Calculate the percentage of current inhibition. Repeat for multiple concentrations to generate a dose-response curve and determine the IC50 value.
References
- 1. Calcium signaling via Orai1 is essential for induction of nuclear orphan receptor pathway to drive TH17 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orai1, STIM1, and their associating partners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential roles of STIM1, STIM2 and Orai1 in the control of cell proliferation and SOCE amplitude in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A pyrazole derivative, this compound, potently inhibits store-operated sustained Ca2+ influx and IL-2 production in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | ORAI1 Ca2+ Channel as a Therapeutic Target in Pathological Vascular Remodelling [frontiersin.org]
- 10. The STIM-Orai Pathway: Orai, the Pore-Forming Subunit of the CRAC Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thapsigargin-Induced SOCE Inhibition Assay with YM-58483
For Researchers, Scientists, and Drug Development Professionals
Introduction
Store-Operated Calcium Entry (SOCE) is a crucial Ca2+ influx pathway in non-excitable cells, regulating a myriad of cellular processes including gene expression, proliferation, and apoptosis. The process is initiated by the depletion of Ca2+ from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecules (STIMs). Upon sensing low ER Ca2+ levels, STIM proteins translocate to the plasma membrane where they interact with and activate ORAI channels, the pore-forming units of the Calcium Release-Activated Calcium (CRAC) channels, leading to Ca2+ influx.
Thapsigargin, a non-competitive inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, is a widely used pharmacological tool to induce ER Ca2+ store depletion and thereby activate SOCE.[1][2] YM-58483 (also known as BTP2) is a potent and selective inhibitor of CRAC channels, making it an invaluable tool for studying the physiological roles of SOCE and for screening potential therapeutic agents targeting this pathway.[3][4][5] this compound has been shown to suppress thapsigargin-induced sustained Ca2+ influx with an IC50 value of approximately 100 nM.[5][6][]
This document provides detailed protocols for performing a thapsigargin-induced SOCE inhibition assay using this compound, along with data presentation guidelines and visualizations of the underlying signaling pathways and experimental workflow.
Data Summary
Quantitative data for the key reagents in the thapsigargin-induced SOCE inhibition assay are summarized in the table below for easy reference.
| Compound | Target | Typical Concentration | IC50 |
| Thapsigargin | SERCA Pump | 1-2 µM | N/A |
| This compound (BTP2) | CRAC Channels (ORAI) | 1-10 µM (for complete inhibition) | ~100 nM |
| Fura-2 AM | Intracellular Ca2+ | 2-5 µM | N/A |
Signaling Pathway and Experimental Workflow
To facilitate a clear understanding of the molecular interactions and the experimental procedure, the following diagrams have been generated.
Caption: Thapsigargin-induced SOCE signaling pathway and points of inhibition.
Caption: Experimental workflow for the SOCE inhibition assay.
Experimental Protocols
Materials and Reagents
-
Cells: Adherent cell line of interest (e.g., HEK293, Jurkat T cells)
-
Culture Medium: Appropriate for the chosen cell line
-
Fura-2 AM (acetoxymethyl ester): Fluorescent Ca2+ indicator
-
Pluronic F-127: Dispersing agent for Fura-2 AM
-
Thapsigargin: SERCA inhibitor
-
This compound (BTP2): SOCE inhibitor
-
Calcium-free buffer: e.g., Hanks' Balanced Salt Solution (HBSS) without Ca2+ and Mg2+, supplemented with 1 mM EGTA and 10 mM HEPES, pH 7.4
-
Calcium-containing buffer: e.g., HBSS with 2 mM CaCl2 and 10 mM HEPES, pH 7.4
-
Ionomycin: Calcium ionophore (for positive control)
-
DMSO: Solvent for Fura-2 AM, Thapsigargin, and this compound
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or microscope capable of ratiometric measurement for Fura-2 (excitation at 340 nm and 380 nm, emission at ~510 nm)
Experimental Procedure
1. Cell Preparation
-
Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells overnight at 37°C in a humidified 5% CO2 incubator.
2. Dye Loading
-
Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in culture medium or a suitable buffer.
-
Aspirate the culture medium from the wells and wash once with a physiological buffer (e.g., HBSS).
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark. The optimal loading time may vary depending on the cell type.[8]
-
After incubation, wash the cells twice with Ca2+-free buffer to remove excess dye.
-
Add Ca2+-free buffer to each well for the subsequent measurements.
3. SOCE Inhibition Assay
This protocol utilizes a "calcium re-addition" method to specifically measure SOCE.[9]
-
Baseline Measurement: Place the plate in a fluorescence plate reader and measure the baseline Fura-2 fluorescence ratio (F340/F380) for 1-2 minutes to establish a stable baseline.
-
Inhibitor Addition: Add this compound at various concentrations (or vehicle control - DMSO) to the respective wells. Incubate for 10-15 minutes.
-
Store Depletion: Add thapsigargin (final concentration 1-2 µM) to all wells to induce ER Ca2+ store depletion. A transient increase in intracellular Ca2+ due to leakage from the ER will be observed. Continue recording the fluorescence ratio until it returns to a new, stable baseline. This indicates that the releasable ER Ca2+ stores are depleted.
-
SOCE Activation: Add Ca2+-containing buffer to all wells to a final concentration of 2 mM CaCl2. This reintroduction of extracellular Ca2+ will trigger SOCE in the control cells, leading to a rapid and sustained increase in the Fura-2 ratio. In wells treated with this compound, this increase will be attenuated in a dose-dependent manner.
-
Data Recording: Continue to record the fluorescence ratio for another 5-10 minutes to capture the full SOCE response.
-
(Optional) Positive Control: At the end of the experiment, add ionomycin (1-5 µM) to determine the maximum Fura-2 signal (Rmax), followed by a Ca2+ chelator like EGTA to determine the minimum signal (Rmin) for calibration of intracellular Ca2+ concentration.
Data Analysis
-
The Fura-2 fluorescence ratio (F340/F380) is proportional to the intracellular Ca2+ concentration.
-
The magnitude of SOCE can be quantified by calculating the difference between the peak fluorescence ratio after Ca2+ re-addition and the baseline ratio just before Ca2+ re-addition.
-
Alternatively, the rate of Ca2+ entry can be determined from the initial slope of the rising phase after Ca2+ re-addition.
-
To determine the inhibitory effect of this compound, normalize the SOCE response in the presence of the inhibitor to the response of the vehicle-treated control cells.
-
Plot the percentage of inhibition against the concentration of this compound and fit the data to a dose-response curve to calculate the IC50 value.
Conclusion
This application note provides a comprehensive guide for conducting a thapsigargin-induced SOCE inhibition assay using this compound. The detailed protocols and visual aids are intended to facilitate the successful implementation of this assay for researchers investigating the role of SOCE in various physiological and pathological contexts, as well as for those involved in the discovery and development of novel SOCE inhibitors. Accurate and reproducible measurement of SOCE is critical for advancing our understanding of calcium signaling and its therapeutic potential.
References
- 1. Frontiers | Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line [frontiersin.org]
- 2. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by thapsigargin analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. YM 58483 | Other Calcium Channels | Tocris Bioscience [tocris.com]
- 6. A pyrazole derivative, this compound, potently inhibits store-operated sustained Ca2+ influx and IL-2 production in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of YM-58483 in RBL-2H3 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-58483, also known as BTP2, is a potent and selective inhibitor of store-operated Ca²⁺ entry (SOCE), a critical pathway for calcium influx in non-excitable cells.[1][2] It specifically targets the Ca²⁺ release-activated Ca²⁺ (CRAC) channels, which are essential for various cellular processes, including immune responses.[1][2] The RBL-2H3 cell line, a rat basophilic leukemia cell line, is a widely used model for studying mast cell degranulation and allergic responses, as these cells release histamine and other inflammatory mediators upon activation.[3][4] This document provides detailed application notes and protocols for the experimental use of this compound in RBL-2H3 cells.
Mechanism of Action
In RBL-2H3 cells, antigen stimulation of IgE receptors (FcεRI) triggers a signaling cascade that leads to the depletion of intracellular calcium stores from the endoplasmic reticulum (ER). This depletion is sensed by STIM1 proteins in the ER membrane, which then translocate to the plasma membrane to activate ORAI1, the pore-forming subunit of the CRAC channel. The subsequent influx of extracellular Ca²⁺ through CRAC channels is a crucial step for the degranulation and release of inflammatory mediators such as histamine and leukotrienes. This compound effectively blocks this Ca²⁺ influx by inhibiting the CRAC channels.[5][6]
Data Presentation
The following table summarizes the quantitative data on the inhibitory effects of this compound in RBL-2H3 cells.
| Parameter | Cell Line | Activator | IC₅₀ Value | Reference |
| Histamine Release | RBL-2H3 | DNP Antigen | 460 nM | [1] |
| Leukotriene Production | RBL-2H3 | DNP Antigen | 310 nM | [1] |
| Thapsigargin-induced Ca²⁺ Influx | Jurkat T cells (for reference) | Thapsigargin | 100 nM | [2] |
Signaling Pathway Diagram
Caption: Signaling pathway of antigen-induced degranulation in RBL-2H3 cells and the inhibitory action of this compound.
Experimental Protocols
RBL-2H3 Cell Culture and Sensitization
Materials:
-
RBL-2H3 cell line
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Anti-DNP IgE antibody
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture RBL-2H3 cells in EMEM supplemented with 15% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
For passaging, wash the cells with PBS and detach them using Trypsin-EDTA. Resuspend the cells in fresh medium and seed into new flasks at a subcultivation ratio of 1:2 to 1:4.
-
For sensitization, seed the cells into 24- or 96-well plates at a suitable density.
-
Allow the cells to adhere overnight.
-
The next day, replace the medium with fresh medium containing 0.1 µg/mL of anti-DNP IgE.
-
Incubate the cells overnight to allow for sensitization.
This compound Treatment and Cell Stimulation
Materials:
-
Sensitized RBL-2H3 cells
-
This compound stock solution (in DMSO)
-
DNP-BSA (Dinitrophenyl-conjugated Bovine Serum Albumin)
-
Tyrode's buffer or other suitable buffer
Protocol:
-
Prepare a working solution of this compound by diluting the stock solution in the appropriate buffer. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a non-toxic level (typically <0.5%).
-
Wash the sensitized RBL-2H3 cells twice with the buffer.
-
Add the this compound working solution at various concentrations to the cells.
-
Incubate for the desired pre-treatment time (e.g., 30-60 minutes) at 37°C.
-
Stimulate the cells by adding DNP-BSA to a final concentration of 10-100 ng/mL.
-
Incubate for 30-60 minutes at 37°C to induce degranulation.
β-Hexosaminidase Degranulation Assay
Materials:
-
Supernatant and cell lysates from the experiment
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution
-
Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.0)
-
96-well plate
-
Microplate reader
Protocol:
-
After stimulation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well and transfer to a new 96-well plate.
-
To determine the total β-hexosaminidase release, lyse the remaining cells in each well with a lysis buffer (e.g., 0.1% Triton X-100 in buffer).
-
Add the pNAG substrate solution to each well containing the supernatant and cell lysate.
-
Incubate the plate at 37°C for 60-90 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of degranulation as the ratio of β-hexosaminidase in the supernatant to the total β-hexosaminidase (supernatant + cell lysate).
Intracellular Calcium Imaging
Materials:
-
Sensitized RBL-2H3 cells grown on glass coverslips
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer
-
Fluorescence microscope with an imaging system
Protocol:
-
Wash the sensitized cells with HBSS.
-
Load the cells with Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for at least 20 minutes.
-
Mount the coverslip onto the microscope stage.
-
Acquire a baseline fluorescence signal.
-
Add this compound at the desired concentration and incubate.
-
Stimulate the cells with DNP-BSA and record the changes in intracellular calcium concentration by monitoring the fluorescence intensity over time.
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying the effect of this compound on RBL-2H3 cell degranulation.
References
- 1. researchgate.net [researchgate.net]
- 2. YM 58483 | Other Calcium Channels | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Allergic and Anti-Inflammatory Signaling Mechanisms of Natural Compounds/Extracts in In Vitro System of RBL-2H3 Cell: A Systematic Review [mdpi.com]
- 5. Pharmacology of Store-Operated Calcium Entry Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. REGULATORS OF CA2+ SIGNALING IN MAST CELLS Potential Targets for Treatment of Mast-Cell Related Diseases? - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Inhibition of Breast Cancer Cells with YM-58483 and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of resistance to conventional chemotherapeutic agents such as cisplatin remains a significant hurdle in the treatment of breast cancer. A promising strategy to overcome this challenge is the use of combination therapies that target distinct cellular pathways to enhance cytotoxic effects and circumvent resistance mechanisms. This document provides detailed application notes and protocols for studying the synergistic effects of YM-58483 (also known as BTP2), a potent inhibitor of store-operated Ca2+ entry (SOCE), in combination with the chemotherapeutic drug cisplatin in breast cancer cell lines.
Recent research has demonstrated that the blockade of SOCE by this compound sensitizes breast cancer cells to cisplatin-induced apoptosis and inhibition of proliferation[1][2]. These findings suggest that the combination of this compound and cisplatin could be a valuable therapeutic approach. The protocols outlined below are based on the methodologies described in the study by Alhamed et al. (2023) in the Saudi Pharmaceutical Journal, which investigated this synergistic interaction in MDA-MB-231 and MCF7 breast cancer cells.
Signaling Pathway Overview
This compound inhibits the influx of extracellular calcium through store-operated calcium (SOC) channels, a key component of cellular calcium signaling. This process, known as store-operated calcium entry (SOCE), is crucial for a variety of cellular functions, including proliferation, migration, and survival. In some cancer cells, SOCE is upregulated and contributes to chemoresistance. Cisplatin, a platinum-based chemotherapy agent, primarily exerts its cytotoxic effects by forming DNA adducts, leading to DNA damage, cell cycle arrest, and apoptosis. The synergistic effect of combining this compound and cisplatin is thought to arise from the dual disruption of calcium signaling-mediated survival pathways and DNA damage-induced apoptotic pathways.
References
Troubleshooting & Optimization
YM-58483 Technical Support Center: Troubleshooting Solubility Issues
Welcome to the technical support center for YM-58483 (also known as BTP2). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experiments with this potent CRAC channel inhibitor. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure successful preparation and application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is fresh, high-purity Dimethyl Sulfoxide (DMSO).[1][2][3][4] Ethanol can also be used.[1][3][4][5] It is crucial to use a newly opened bottle of DMSO as it is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound.[2][3]
Q2: I observed a precipitate after diluting my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?
A2: This is a common issue known as "solvent shift" precipitation, which occurs when a compound soluble in an organic solvent is introduced into an aqueous environment where it is less soluble. To resolve this, try the following:
-
Reduce the final concentration: Lowering the final concentration of this compound in your medium may prevent it from exceeding its solubility limit.
-
Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (typically below 0.5%) to minimize solvent effects on your cells and on compound solubility.
-
Slow, dropwise addition: Add the DMSO stock solution to your aqueous medium very slowly, drop-by-drop, while gently vortexing or swirling the medium. This helps to avoid localized high concentrations of the compound that can trigger immediate precipitation.
-
Pre-warm the medium: Warming the cell culture medium to 37°C before adding the stock solution can sometimes improve solubility.
Q3: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
A3: No, this compound is insoluble in water.[3][5] Attempting to dissolve it directly in aqueous buffers like PBS will be unsuccessful. A concentrated stock solution in an appropriate organic solvent like DMSO must be prepared first.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions should be stored at -20°C or -80°C for long-term stability.[2] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.[3]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to aqueous medium. | Solvent Shift: The compound is crashing out of solution as it moves from a high-solubility organic solvent (DMSO) to a low-solubility aqueous environment. | 1. Decrease Final Concentration: Lower the target concentration of this compound in the final working solution. 2. Slow Addition: Add the stock solution dropwise to the medium while gently vortexing. 3. Increase Final Solvent Volume: If your experimental design allows, increasing the total volume of the medium can help to keep the compound in solution. |
| Cloudiness or precipitate appears in the culture vessel over time (hours/days). | Limited Aqueous Stability: The compound may be slowly precipitating out of the aqueous medium over time. Interaction with Media Components: Components in the cell culture medium (e.g., proteins, salts) may be causing the compound to precipitate. | 1. Prepare Fresh Working Solutions: Prepare the final working solution immediately before use. 2. Test Different Media: If possible, test the solubility of this compound in different types of cell culture media. 3. Consider a Carrier Protein: In some cases, the addition of a carrier protein like bovine serum albumin (BSA) to the medium can help to stabilize hydrophobic compounds. |
| The initial powder does not dissolve completely in DMSO. | Poor Quality Solvent: The DMSO may have absorbed moisture, reducing its solvating power. Insufficient Solubilization Energy: The compound may require energy to fully dissolve. | 1. Use Fresh, Anhydrous DMSO: Always use a new, unopened bottle of high-purity, anhydrous DMSO. 2. Apply Gentle Heat and Sonication: Briefly warm the solution in a water bath (up to ~50°C) and use an ultrasonic bath to aid dissolution.[2] Be cautious with heating to avoid compound degradation. |
Quantitative Solubility Data
| Solvent | Reported Solubility | Molar Concentration | Source |
| DMSO | 125 mg/mL | ~296.69 mM | [2] |
| DMSO | 100 mM | 42.13 mg/mL | [1] |
| DMSO | ≥90 mg/mL | ~213.6 mM | [5] |
| DMSO | 84 mg/mL | ~199.37 mM | [3] |
| DMSO | 30 mg/mL | ~71.2 mM | [4] |
| Ethanol | 100 mM | 42.13 mg/mL | [1] |
| Ethanol | ≥50 mg/mL | ~118.7 mM | [5] |
| Ethanol | 42 mg/mL | ~99.7 mM | [3] |
| Ethanol | 10 mg/mL | ~23.7 mM | [4] |
| DMF | 30 mg/mL | ~71.2 mM | [4] |
| Water | Insoluble | N/A | [3][5] |
Note: The molecular weight of this compound is 421.32 g/mol .[1][5][]
Experimental Protocol: Preparation of this compound Working Solution
This protocol provides a step-by-step method for preparing a working solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Water bath or heating block (optional)
-
Ultrasonic bath (optional)
-
Cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 100 mM in DMSO): a. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for 1 mg of this compound, add 23.73 µL of DMSO for a 100 mM solution). d. Vortex the tube thoroughly for 1-2 minutes to dissolve the powder. e. If the powder is not fully dissolved, briefly sonicate the tube in an ultrasonic bath for 5-10 minutes. Gentle warming in a water bath (not exceeding 50°C) can also be applied. f. Visually inspect the solution to ensure there are no visible particles. g. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Prepare the Final Working Solution: a. Thaw a single-use aliquot of the this compound stock solution at room temperature. b. Pre-warm the desired volume of cell culture medium to 37°C. c. Calculate the volume of the stock solution needed to achieve the final desired concentration in your medium. Ensure the final DMSO concentration remains non-toxic to your cells (typically <0.5%). d. While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the this compound stock solution drop-by-drop. e. Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide. f. Use the freshly prepared working solution immediately for your experiment.
Visualizing Experimental Workflows
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Mechanism of action of this compound.
References
Navigating YM-58483 in Your Research: A Guide to Potential Off-Target Effects
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of YM-58483 (also known as BTP2) in cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you anticipate, identify, and mitigate potential experimental confounders arising from the compound's activity beyond its primary target, the Calcium Release-Activated Ca2+ (CRAC) channels.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Ca2+ Release-Activated Ca2+ (CRAC) channels, which are critical components of store-operated Ca2+ entry (SOCE) in many non-excitable cells.[1][2][3] By blocking CRAC channels, this compound inhibits the sustained influx of calcium into the cell that occurs in response to the depletion of intracellular calcium stores.[4][5] This ultimately suppresses downstream signaling pathways, such as the calcineurin-NFAT pathway, leading to the inhibition of cytokine production (e.g., IL-2, IL-4, IL-5) and T-cell proliferation.[1][6][7][8][9]
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for CRAC channels, it has been documented to interact with other cellular targets, which can lead to off-target effects in your experiments. The most notable off-target activities include:
-
Inhibition of TRP Channels: this compound has been shown to inhibit Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC3 and TRPC5, with a potency similar to its inhibition of CRAC channels.[1][10]
-
Modulation of mTORC1 Signaling: In some cancer cell lines, this compound has been observed to inhibit the mTORC1 signaling pathway, leading to a decrease in the expression of the anti-apoptotic protein Mcl-1.[11]
-
Facilitation of TRPM4 Channels: There is evidence to suggest that this compound may facilitate the activity of the TRPM4 channel.[1]
Q3: How can I minimize the risk of observing off-target effects in my experiments?
Minimizing off-target effects is crucial for data integrity.[12] Consider the following strategies:
-
Use the Lowest Effective Concentration: Perform a dose-response curve to determine the minimal concentration of this compound required to achieve the desired on-target effect (CRAC channel inhibition) in your specific cell type.
-
Employ Orthogonal Approaches: Use structurally and mechanistically different CRAC channel inhibitors to confirm that the observed phenotype is due to CRAC channel blockade and not an off-target effect of this compound.
-
Utilize Genetic Controls: When possible, use siRNA or CRISPR/Cas9 to knock down the expression of the intended target (e.g., Orai1, a key component of the CRAC channel) to validate the pharmacological findings.
-
Perform Counter-Screens: If you suspect an off-target effect on a specific pathway (e.g., TRPC3 or mTORC1), conduct experiments to directly assess the activity of that pathway in the presence of this compound.
Troubleshooting Guide
Issue 1: Unexpected cellular phenotype not readily explained by CRAC channel inhibition.
-
Possible Cause: This could be due to one of the known off-target effects of this compound, such as inhibition of TRPC3/5 channels or modulation of the mTORC1 pathway.[1][10][11]
-
Troubleshooting Steps:
-
Review the Literature: Check if the observed phenotype has been previously associated with the inhibition of TRPC channels or mTORC1 signaling in your cell type.
-
Assess Off-Target Pathway Activity: Design experiments to directly measure the activity of suspected off-target pathways. For example, you can measure TRPC3-mediated currents or the phosphorylation status of mTORC1 downstream targets like p70S6K and 4E-BP1.[11]
-
Compare with Other Inhibitors: Test whether other CRAC channel inhibitors with different chemical scaffolds produce the same phenotype.
-
Issue 2: Inconsistent results between different cell types.
-
Possible Cause: The expression levels of the on-target (CRAC channels) and off-target proteins (e.g., TRPC3, TRPC5) can vary significantly between cell types, leading to different sensitivities to this compound.[12]
-
Troubleshooting Steps:
-
Profile Protein Expression: Use techniques like qPCR or Western blotting to determine the relative expression levels of Orai1, STIM1, TRPC3, and TRPC5 in the cell lines you are using.
-
Titrate this compound Concentration: Perform a careful dose-response analysis for each cell type to establish the optimal concentration that maximizes on-target effects while minimizing off-target interactions.
-
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound for its primary and off-target activities.
| Target/Process | IC50 | Cell Type | Reference |
| On-Target Activity | |||
| CRAC Channel (Store-Operated Ca2+ Influx) | ~100 nM | Jurkat T cells | [4][9] |
| CRAC Channel (Store-Operated Ca2+ Influx) | 0.1 - 0.3 µM | HEK293, DT40 B cells, A7r5 | [10] |
| IL-2 Production | ~100 nM | T cells | [6] |
| IL-4 & IL-5 Production | ~100 nM | Murine Th2 T cell clone | [6] |
| T-cell Proliferation (MLR) | 330 nM | Mouse spleen cells | [7] |
| Off-Target Activity | |||
| TRPC3 Channel | <0.3 µM | HEK293 cells | [10] |
| TRPC5 Channel | ~0.3 µM | HEK293 cells | [10] |
Key Experimental Protocols
Protocol 1: Measurement of Store-Operated Ca2+ Entry (SOCE)
This protocol is adapted from methodologies used to characterize this compound's effect on Ca2+ influx.[11]
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for fluorescence microscopy.
-
Dye Loading: Load the cells with a ratiometric calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Perfuse the cells with a Ca2+-free buffer and record the baseline fluorescence ratio.
-
Store Depletion: Induce the depletion of intracellular calcium stores by adding a SERCA pump inhibitor, such as thapsigargin (e.g., 2 µM), to the Ca2+-free buffer.
-
This compound Incubation: After store depletion, incubate the cells with the desired concentration of this compound for a sufficient period (e.g., 10-30 minutes).
-
Ca2+ Re-addition: Reintroduce a buffer containing a physiological concentration of Ca2+ (e.g., 2 mM) and record the subsequent rise in the intracellular Ca2+ concentration.
-
Data Analysis: The magnitude and rate of the Ca2+ rise after re-addition are indicative of SOCE. Compare the results from this compound-treated cells with vehicle-treated controls.
Protocol 2: Assessment of NF-AT Activation by Western Blot
This protocol is based on the methods used to demonstrate this compound's impact on T-cell activation.[1]
-
Cell Treatment: Pre-incubate Jurkat T cells (1x10^7 cells/ml) with varying concentrations of this compound for 30 minutes at 37°C.
-
Cell Stimulation: Stimulate the cells with an appropriate agonist, such as ionomycin (1 µM) or anti-CD3 antibody, for 30 minutes at 37°C to induce NF-AT activation.
-
Cell Lysis: Pellet the cells by centrifugation and lyse them in a suitable lysis buffer (e.g., Triton X-100 based).
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the dephosphorylated (active) form of NF-AT (e.g., anti-NF-ATc2).
-
Analysis: Compare the levels of activated NF-AT in this compound-treated samples to stimulated and unstimulated controls.
Visualizing Signaling Pathways and Workflows
Caption: On-target signaling pathway of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. YM 58483 | Other Calcium Channels | Tocris Bioscience [tocris.com]
- 6. This compound, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of this compound/BTP2, a novel store-operated Ca2+ entry blocker, on T cell-mediated immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | CRAC channel inhibitor | Probechem Biochemicals [probechem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. A functional link between store-operated and TRPC channels revealed by the 3,5-bis(trifluoromethyl)pyrazole derivative, BTP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of store-operated channels by carboxyamidotriazole sensitizes ovarian carcinoma cells to anti-BclxL strategies through Mcl-1 down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Troubleshooting YM-58483 instability in culture media
Welcome to the technical support center for YM-58483. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as BTP2, is a potent and selective inhibitor of store-operated Ca²⁺ entry (SOCE).[1][2][3] It functions by blocking calcium release-activated calcium (CRAC) channels, which are crucial for the activation of non-excitable cells like lymphocytes.[1][2][3] This inhibition of calcium influx leads to immunosuppressive and anti-inflammatory effects by suppressing cytokine production and T-cell proliferation.[1][2][3]
Q2: What are the common signs of this compound instability in culture media?
A2: The most common sign of this compound instability in aqueous-based culture media is precipitation. This can manifest as visible particulate matter, cloudiness in the media, or a thin film at the bottom of the culture vessel. This precipitation indicates that the compound is coming out of solution, leading to a decrease in its effective concentration and potentially causing experimental variability.
Q3: What are the primary causes of this compound precipitation in cell culture?
A3: this compound is a hydrophobic molecule with limited aqueous solubility.[4] Precipitation is often triggered by:
-
High Concentration: Exceeding the solubility limit of this compound in the specific culture medium.
-
Solvent Shock: Rapidly diluting a concentrated stock solution (typically in DMSO) into the aqueous culture medium can cause the compound to "crash out" of solution.
-
Temperature Fluctuations: Adding a cold stock solution to warm media can decrease solubility. Similarly, storing media containing this compound at lower temperatures can promote precipitation.
-
pH Shifts: Although this compound's activity appears stable between pH 6.0 and 8.0, significant deviations from the optimal physiological pH of the culture medium (typically 7.2-7.4) could potentially affect its solubility.
-
Interaction with Media Components: While not extensively documented for this compound, hydrophobic compounds can sometimes interact with salts, proteins (like those in fetal bovine serum), or other components in the media, leading to precipitation.
Q4: How should I prepare and store this compound stock solutions?
A4: To ensure the stability of your this compound, follow these storage and handling guidelines.
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | High-purity, anhydrous DMSO or Ethanol | This compound is readily soluble in these organic solvents. Using anhydrous solvents minimizes the introduction of water, which can promote precipitation. |
| Stock Solution Concentration | 10-50 mM | Preparing a concentrated stock allows for smaller volumes to be added to the culture media, minimizing the final solvent concentration. |
| Storage of Solid Compound | Store at -20°C under desiccating conditions. | Protects the compound from degradation due to moisture and temperature. Can be stored for up to 12 months under these conditions.[5] |
| Storage of Stock Solutions | Aliquot into single-use volumes and store at -20°C or -80°C. | Aliquoting prevents repeated freeze-thaw cycles which can lead to degradation and precipitation. Stored properly, stock solutions can be stable for extended periods.[3] |
Troubleshooting Guide: this compound Instability and Precipitation
This guide provides a step-by-step approach to diagnose and resolve issues with this compound instability in your cell culture experiments.
Problem: I observe precipitation immediately after adding this compound to my culture medium.
This is likely due to "solvent shock" or exceeding the compound's solubility limit.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. YM 58483 | Other Calcium Channels | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound (CRAC Channel Inhibitor, BTP2), CRAC channel inhibitor (CAS 223499-30-7) | Abcam [abcam.com]
YM-58483 Technical Support Center: Optimizing Incubation Time for Maximal Inhibition
Welcome to the technical support center for YM-58483, a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols, troubleshooting common issues, and answering frequently asked questions related to the use of this compound for achieving maximal inhibition of store-operated Ca2+ entry (SOCE).
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound to achieve maximal inhibition?
A1: The optimal incubation time for this compound is highly dependent on the specific experimental setup, including the cell type, the assay being performed, and the concentration of the inhibitor. While there is no single universal incubation time, a pre-incubation period of 15-30 minutes is a common starting point for many in vitro assays, such as calcium imaging and electrophysiology. For instance, a 20-minute pre-incubation with 10 µM this compound has been used effectively in RBL-1 cells for electrophysiological recordings.[1] However, for some applications, longer incubation times may be necessary to achieve maximal, steady-state inhibition. It is crucial to empirically determine the optimal incubation time for your specific experimental conditions.
Q2: What is the recommended concentration range for this compound?
A2: this compound is a potent inhibitor with a reported IC₅₀ of approximately 100 nM for the inhibition of thapsigargin-induced sustained Ca²⁺ influx.[2][3][4] For most cell-based assays, a concentration range of 1-10 µM is commonly used. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO and ethanol. For stock solutions, dissolve the compound in 100% DMSO to a concentration of 10-100 mM. Store the stock solution at -20°C for long-term storage. When preparing working solutions, dilute the DMSO stock in your aqueous experimental buffer. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q4: What are the known off-target effects of this compound?
A4: While this compound is considered a selective CRAC channel inhibitor, like many small molecule inhibitors, it may exhibit off-target effects at higher concentrations or in certain contexts. It is important to include appropriate controls in your experiments. Consider using a structurally distinct CRAC channel inhibitor as a positive control and performing experiments in CRAC channel knockout/knockdown cells (if available) to confirm that the observed effects are specifically due to CRAC channel inhibition.
Q5: Is this compound stable in cell culture media?
A5: The stability of this compound in cell culture media over long incubation periods should be considered, especially for multi-day assays like T-cell proliferation. While specific stability data in various media is not extensively published, it is good practice to refresh the media with a fresh dilution of the inhibitor for long-term experiments if stability is a concern.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Sub-optimal or no inhibition of Ca²⁺ influx | Insufficient incubation time: The inhibitor may not have had enough time to bind to the CRAC channels. | Increase the pre-incubation time with this compound. A time-course experiment (e.g., 15, 30, 60 minutes) is recommended to determine the optimal duration. |
| Inadequate concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. | Perform a dose-response curve to identify the optimal inhibitory concentration. | |
| Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of this compound. Aliquot stock solutions to minimize freeze-thaw cycles. | |
| Cellular resistance or low CRAC channel expression: The cell line being used may have low expression of CRAC channels or mechanisms of resistance. | Confirm CRAC channel expression and function in your cell line using positive controls (e.g., thapsigargin to induce SOCE). Consider using a different cell line with well-characterized CRAC channel activity. | |
| High background signal or unexpected cellular responses | Off-target effects: At high concentrations, this compound may have off-target effects. | Lower the concentration of this compound. Include a negative control (vehicle only) and a positive control with a known, specific CRAC channel activator. |
| Solvent (DMSO) toxicity: The final concentration of DMSO in the experiment may be too high. | Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.1%). | |
| Variability between experiments | Inconsistent incubation time or temperature: Variations in incubation parameters can lead to inconsistent results. | Standardize the incubation time and temperature for all experiments. Use a temperature-controlled incubator. |
| Cell passage number and health: High passage number or unhealthy cells can respond differently. | Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
Data Presentation
Table 1: Recommended Starting Incubation Times and Concentrations for this compound in Various Assays
| Assay Type | Cell Type Example | Recommended Pre-incubation Time | Recommended Concentration | Reference |
| Calcium Imaging | Jurkat T-cells, HEK293 | 15 - 30 minutes | 1 - 10 µM | General Practice |
| Electrophysiology | RBL-1 cells | ~20 minutes | 10 µM | [1] |
| T-cell Proliferation Assay | Human PBMCs | 30 - 60 minutes (pre-stimulation) | 100 nM - 1 µM | General Practice |
| Cytokine Release Assay | Human PBMCs | 30 - 60 minutes (pre-stimulation) | 100 nM - 1 µM | General Practice |
Note: These are starting recommendations. Optimal conditions should be determined empirically for each specific experimental system.
Experimental Protocols
Protocol 1: Calcium Imaging Assay to Determine Optimal this compound Incubation Time
This protocol describes a method to determine the optimal pre-incubation time of this compound for inhibiting store-operated calcium entry (SOCE) using a fluorescent calcium indicator.
Materials:
-
Cells of interest (e.g., Jurkat T-cells)
-
Cell culture medium
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
-
Thapsigargin
-
This compound
-
DMSO
Procedure:
-
Cell Preparation: Seed cells onto glass-bottom dishes or plates suitable for fluorescence microscopy and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS with Ca²⁺.
-
Remove the culture medium from the cells and wash once with HBSS with Ca²⁺.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS with Ca²⁺ to remove excess dye and allow for de-esterification for 15-30 minutes.
-
-
This compound Incubation Time-Course:
-
Prepare different dilutions of this compound in HBSS without Ca²⁺.
-
Divide the dye-loaded cells into different groups for each pre-incubation time point (e.g., 0, 5, 15, 30, 60 minutes).
-
For each group, replace the buffer with the corresponding this compound solution and incubate for the designated time at room temperature in the dark. Include a vehicle control (DMSO) group.
-
-
Measurement of SOCE:
-
Place the dish on the fluorescence microscope.
-
Perfuse the cells with HBSS without Ca²⁺ to establish a baseline fluorescence.
-
Add thapsigargin (e.g., 1-2 µM) in Ca²⁺-free HBSS to deplete intracellular calcium stores, leading to a transient increase in intracellular Ca²⁺.
-
Once the Ca²⁺ levels return to baseline, perfuse the cells with HBSS containing Ca²⁺ (e.g., 2 mM) to induce SOCE.
-
Record the fluorescence intensity throughout the experiment.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity upon the addition of extracellular Ca²⁺ to quantify the magnitude of SOCE.
-
Compare the SOCE in the this compound treated groups to the vehicle control group for each incubation time point.
-
Plot the percentage of inhibition as a function of incubation time to determine the optimal duration for maximal inhibition.
-
Mandatory Visualizations
Caption: CRAC Channel Signaling Pathway and this compound Inhibition.
Caption: Workflow for Optimizing this compound Incubation Time.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound (CRAC Channel Inhibitor, BTP2), CRAC channel inhibitor (CAS 223499-30-7) | Abcam [abcam.com]
- 3. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: YM-58483 Cytotoxicity Assessment in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing YM-58483 in primary cell cultures. The information is designed to address specific issues that may be encountered during the experimental assessment of its cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as BTP2, is a potent and selective inhibitor of store-operated Ca2+ entry (SOCE).[1][2] It specifically targets and blocks Calcium Release-Activated Calcium (CRAC) channels. This inhibition of Ca2+ influx prevents the activation of non-excitable cells, most notably T lymphocytes, leading to immunosuppressive and anti-inflammatory effects.[1][3] The half-maximal inhibitory concentration (IC50) for CRAC channel inhibition is approximately 100 nM.[1]
Q2: Is this compound expected to be cytotoxic to primary cells?
The primary effect of this compound at its effective concentration for CRAC channel inhibition is cytostatic (inhibition of proliferation) rather than cytotoxic (direct cell killing), particularly in immune cells like T lymphocytes.[2][3] However, at higher concentrations or with prolonged exposure, off-target effects or disruption of essential calcium-dependent signaling could potentially lead to cytotoxicity. It is crucial to perform a dose-response experiment to determine the specific cytotoxic concentration (CC50) in your primary cell type of interest.
Q3: What are the typical signs of cytotoxicity I should look for in my primary cell cultures?
Signs of cytotoxicity can include:
-
A significant decrease in cell viability as measured by assays such as MTT, MTS, or ATP-based luminescence assays.[4]
-
Increased plasma membrane permeability, detectable with dyes like propidium iodide (PI) or trypan blue.
-
Morphological changes such as cell shrinkage, rounding, detachment from the culture surface (for adherent cells), and the appearance of apoptotic bodies.
-
Activation of apoptotic pathways, which can be measured by Annexin V staining or caspase activity assays.[5]
Q4: How do I differentiate between a cytostatic and a cytotoxic effect of this compound?
To distinguish between cytostatic and cytotoxic effects, you can employ the following strategies:
-
Cell Proliferation Assays: Use assays that measure cell proliferation, such as CFSE or BrdU incorporation assays, in conjunction with viability assays. A cytostatic effect will show a decrease in proliferation without a significant change in the percentage of dead cells.
-
Apoptosis and Necrosis Assays: Utilize Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6] A cytotoxic compound will lead to an increase in apoptotic and/or necrotic cell populations.
-
Cell Cycle Analysis: Analyze the cell cycle distribution of your primary cells using flow cytometry. A cytostatic agent may cause cell cycle arrest at a specific phase.
Troubleshooting Guides
Guide 1: Unexpected High Cytotoxicity Observed
Problem: You observe a high level of cell death in your primary cell cultures after treatment with this compound at concentrations where you expect to see only CRAC channel inhibition.
| Possible Cause | Suggested Solution |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your specific primary cells. Run a solvent-only control to verify. |
| High Compound Concentration | Perform a wide-range dose-response experiment to determine the CC50. Start with concentrations well below the reported IC50 for CRAC channel inhibition (e.g., starting from 1 nM) and extend to high micromolar ranges. |
| Prolonged Exposure Time | Reduce the incubation time. Cytotoxicity can be time-dependent. A shorter exposure may be sufficient to observe the desired pharmacological effect without inducing significant cell death. |
| Primary Cell Health | Ensure your primary cells are healthy and have a high viability (>95%) before starting the experiment. Use cells at a low passage number, as primary cells have a limited lifespan in culture. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT reagent). Confirm your results with an alternative cytotoxicity assay based on a different principle (e.g., LDH release or ATP measurement). |
Guide 2: Inconsistent Cytotoxicity Results Between Experiments
Problem: You are observing high variability in cytotoxicity measurements from one experiment to the next.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding Density | Ensure a homogenous single-cell suspension before plating. Use a calibrated pipette and a consistent seeding protocol. Variations in cell number can significantly affect the results of viability assays. |
| Variability in Primary Cell Donors | If using primary cells from different donors, be aware that there can be significant donor-to-donor variability in sensitivity to compounds. If possible, use cells from the same donor for a set of experiments or pool cells from multiple donors. |
| Compound Stability | Prepare fresh stock solutions of this compound for each experiment. The compound may degrade over time in solution. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations in the outer wells of your culture plates, fill the outer wells with sterile PBS or media without cells. |
Quantitative Data Summary
The following table provides a hypothetical representation of data from a dose-response experiment to determine the effective concentration (EC50) for T-cell proliferation inhibition and the cytotoxic concentration (CC50) of this compound in primary human T-lymphocytes.
| This compound Conc. (µM) | % T-Cell Proliferation Inhibition (72h) | % Cell Viability (72h) |
| 0 (Vehicle) | 0 ± 0 | 100 ± 3.2 |
| 0.01 | 25 ± 4.1 | 98 ± 2.5 |
| 0.1 | 85 ± 5.6 | 97 ± 3.1 |
| 1 | 98 ± 2.3 | 95 ± 4.0 |
| 10 | 99 ± 1.8 | 80 ± 6.2 |
| 50 | 100 ± 0 | 45 ± 7.8 |
| 100 | 100 ± 0 | 15 ± 5.5 |
Note: This data is for illustrative purposes only and should be experimentally determined for your specific primary cell type and assay conditions.
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol is suitable for distinguishing between viable, apoptotic, and necrotic cells in suspension cultures, such as primary lymphocytes.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your primary cells by treating them with various concentrations of this compound for the desired duration. Include an untreated control.
-
Harvest approximately 1-5 x 10^5 cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
Protocol 2: Caspase-3 Colorimetric Assay
This protocol measures the activity of caspase-3, an key executioner caspase in apoptosis.
Materials:
-
Caspase-3 Assay Kit (Colorimetric) (contains cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Treat primary cells with this compound to induce apoptosis.
-
Pellet 1-5 x 10^6 cells and resuspend in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute. Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the lysate.
-
To a 96-well plate, add 50 µL of 2X Reaction Buffer (with 10 mM DTT) to each well containing 50-200 µg of protein lysate.
-
Add 5 µL of the 4 mM DEVD-pNA substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader. The fold-increase in caspase-3 activity is determined by comparing the results from the treated samples with the level of the untreated control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. YM 58483 | Other Calcium Channels | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of this compound/BTP2, a novel store-operated Ca2+ entry blocker, on T cell-mediated immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. bosterbio.com [bosterbio.com]
How to minimize YM-58483 precipitation in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to effectively use YM-58483 and minimize its precipitation in aqueous solutions.
Troubleshooting Guide: Minimizing this compound Precipitation
Q1: I'm observing precipitation after dissolving this compound in an aqueous buffer. What are the initial steps to resolve this?
A1: Precipitation of this compound in aqueous solutions is a common issue due to its low water solubility.[1] Here are the initial troubleshooting steps:
-
Gentle Heating: Warm the solution to 37°C. This can often help dissolve small amounts of precipitate.
-
Sonication: Use a sonicator bath to aid in the dissolution process.[2]
-
pH Adjustment: The solubility of this compound can be pH-dependent. Although specific data on the effect of pH on this compound solubility is limited, you can try adjusting the pH of your buffer to see if it improves solubility. It is recommended to test this on a small aliquot first.
Q2: My stock solution of this compound in an organic solvent is showing precipitation after being stored. What should I do?
A2: this compound is soluble in organic solvents like DMSO and ethanol.[3] If you observe precipitation in a stock solution stored at low temperatures, it is likely due to the compound coming out of solution upon freezing.
-
Re-dissolving: Before use, allow the stock solution to warm to room temperature and then vortex or sonicate until the precipitate is fully dissolved.
-
Storage Conditions: Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.[2] For long-term storage, -20°C or -80°C is recommended.[2][4]
Q3: I am preparing a working solution by diluting a DMSO stock of this compound into my aqueous cell culture medium, and it's precipitating immediately.
A3: This is a common problem when diluting a compound from a high-concentration organic stock into an aqueous medium. The rapid change in solvent polarity causes the compound to crash out of solution.
-
Lower the Final Concentration: The final concentration of this compound in your aqueous solution may be too high. Try working with a lower final concentration.
-
Use of Surfactants or Co-solvents: For in vivo studies, formulations with co-solvents and surfactants are recommended to improve solubility.[2] You can adapt these principles for in vitro work by including a low, non-toxic concentration of a surfactant like Tween-80 or a co-solvent like PEG300 in your final aqueous solution. Always perform vehicle controls to ensure the additives do not affect your experimental results.
-
Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution. First, dilute the DMSO stock into a small volume of your aqueous buffer that contains a surfactant, vortex well, and then add this intermediate dilution to the final volume.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) and ethanol are the recommended solvents for preparing high-concentration stock solutions of this compound.[1][3]
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound varies depending on the solvent. The following table summarizes the reported solubility data:
| Solvent | Solubility |
| DMSO | ≥90 mg/mL[1], ~84 mg/mL[5], 100 mM (~42.13 mg/mL), 30 mg/mL[3] |
| Ethanol | ≥50 mg/mL[1], ~42 mg/mL[5], 100 mM (~42.13 mg/mL), 10 mg/mL[3] |
| DMF | 30 mg/mL[3] |
| Water | Insoluble[1][5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.93 mM)[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.93 mM)[2] |
Q3: Are there established protocols for preparing this compound for in vivo studies?
A3: Yes, for in vivo experiments, specific formulations are recommended to ensure solubility and bioavailability. Here are two examples:[2]
-
Protocol 1 (Aqueous-based):
-
Start with a 10% DMSO solution.
-
Add 40% PEG300.
-
Add 5% Tween-80.
-
Finally, add 45% saline. This method yields a clear solution with a solubility of at least 2.5 mg/mL.[2]
-
-
Protocol 2 (Oil-based):
-
Start with a 10% DMSO solution.
-
Add 90% Corn Oil. This also results in a clear solution with a solubility of at least 2.5 mg/mL.[2]
-
For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[2]
Q4: How should I store this compound?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[5][6] Stock solutions in organic solvents should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year.[2][5][6]
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (MW: 421.32 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.21 mg of this compound.
-
Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution.
-
Store the stock solution in aliquots at -20°C or -80°C.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Troubleshooting workflow for this compound precipitation.
References
Navigating YM-58483 Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the variability and challenges encountered in experiments utilizing YM-58483 (also known as BTP2), a potent inhibitor of store-operated Ca2+ entry (SOCE). By offering detailed protocols and insights into potential pitfalls, this guide aims to enhance the reproducibility and accuracy of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of store-operated Ca2+ entry (SOCE).[1] It specifically blocks the Ca2+ release-activated Ca2+ (CRAC) channels, which are composed of STIM (stromal interaction molecule) and Orai proteins.[2] Following the depletion of intracellular calcium stores, STIM proteins in the endoplasmic reticulum sense the low Ca2+ levels and translocate to the plasma membrane to activate Orai channels, leading to Ca2+ influx. This compound interferes with this process, thereby inhibiting sustained Ca2+ entry into the cell.[3]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO and ethanol, typically up to 100 mM.[1][2] For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for shorter periods, but it is advisable to prepare fresh dilutions for each experiment to avoid degradation and ensure potency.
Q3: What is a typical working concentration for this compound in in vitro experiments?
A3: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, a common starting point for inhibiting thapsigargin-induced sustained Ca2+ influx is in the range of 100 nM, which is its reported IC50 value in Jurkat T cells.[1][3] For other cellular effects, such as inhibition of cytokine production or cell proliferation, IC50 values can range from the low nanomolar to the micromolar range.[4][5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: I am not observing any effect of this compound in my experiment. What could be the reason?
A4: There are several potential reasons for a lack of effect. One possibility is that the biological process you are studying is not dependent on SOCE.[1] Other factors could include suboptimal compound concentration, degradation of the compound due to improper storage or handling, or issues with the experimental protocol itself. Refer to the troubleshooting guide below for a more detailed breakdown of potential issues and solutions.
Troubleshooting Guide
Variability in experimental outcomes with this compound can arise from several factors, ranging from compound handling to complex cellular responses. This guide provides a structured approach to identifying and resolving common issues.
Problem 1: No or Reduced Inhibition of Calcium Influx
| Potential Cause | Recommended Action |
| Compound Degradation | Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and stimulation conditions. IC50 values can vary between cell lines.[6] |
| Incorrect Experimental Protocol | Ensure that the timing of this compound pre-incubation is sufficient. A pre-incubation time of 15-30 minutes before store depletion is typically recommended. Verify the functionality of your store-depleting agent (e.g., thapsigargin). |
| Low SOCE Activity in Cell Line | Confirm that your cell line exhibits robust store-operated calcium entry. Some cell lines may have very low levels of STIM/Orai expression. |
| Cell Type Specificity | The efficacy of this compound can differ between cell types.[6] Consider the expression levels of CRAC channel components and other relevant signaling proteins in your cells. |
Problem 2: Inconsistent or Variable Results Between Experiments
| Potential Cause | Recommended Action |
| Inconsistent Cell Culture Conditions | Maintain consistent cell passage numbers, confluency, and media conditions. Changes in cell state can alter signaling responses. |
| Variability in Compound Dilution | Prepare fresh serial dilutions from a new stock aliquot for each experiment to ensure accurate and consistent final concentrations. |
| Fluctuations in Experimental Parameters | Standardize all experimental parameters, including incubation times, temperatures, and buffer compositions. |
| Calcium Imaging Artifacts | Issues such as unstable baseline fluorescence, dye leakage, or phototoxicity can lead to variability.[7] Optimize dye loading conditions and minimize light exposure. |
Problem 3: Suspected Off-Target Effects
This compound is a selective CRAC channel inhibitor, but off-target effects have been reported, particularly at higher concentrations.
| Potential Off-Target | Reported Effect | Mitigation Strategy |
| TRPC Channels | This compound has been shown to inhibit some members of the Transient Receptor Potential Canonical (TRPC) channel family.[8] | Use the lowest effective concentration of this compound. If TRPC channel involvement is suspected, use more specific TRPC inhibitors as controls. |
| Ryanodine Receptors (RyRs) | At higher concentrations, this compound (BTP2) has been reported to affect ryanodine receptor function, which could alter intracellular calcium release from the sarcoplasmic/endoplasmic reticulum. | Carefully control the concentration of this compound and consider using structurally different SOCE inhibitors to confirm that the observed effects are specific to CRAC channel inhibition. |
Experimental Protocols
Protocol: Thapsigargin-Induced Store-Operated Calcium Entry Inhibition Assay
This protocol describes a common method to assess the inhibitory effect of this compound on SOCE using a fluorescent calcium indicator.
Materials:
-
Cells of interest cultured on glass-bottom dishes
-
Fluo-4 AM or Fura-2 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+ (Ca2+-containing buffer)
-
HBSS without Ca2+ and Mg2+, supplemented with 1 mM EGTA (Ca2+-free buffer)
-
Thapsigargin (TG)
-
This compound
-
Ionomycin (positive control)
-
Fluorescence microscope or plate reader capable of kinetic measurements
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes and grow to the desired confluency.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in serum-free medium or HBSS.
-
Wash cells once with HBSS.
-
Incubate cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash cells twice with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes.
-
-
Baseline Measurement:
-
Replace the buffer with Ca2+-free buffer.
-
Acquire a stable baseline fluorescence recording for 2-5 minutes.
-
-
This compound Incubation:
-
Add the desired concentration of this compound (or vehicle control) to the Ca2+-free buffer and incubate for 15-30 minutes.
-
-
Store Depletion:
-
Add thapsigargin (e.g., 1-2 µM) to the Ca2+-free buffer to deplete intracellular calcium stores. A transient increase in fluorescence should be observed as Ca2+ is released from the ER. Continue recording until the fluorescence returns to baseline.
-
-
Measurement of SOCE:
-
Add Ca2+-containing buffer to the cells. A sustained increase in fluorescence indicates store-operated calcium entry.
-
In the presence of an effective concentration of this compound, this sustained increase should be significantly reduced compared to the vehicle control.
-
-
Positive Control:
-
At the end of the experiment, add ionomycin (e.g., 5-10 µM) to determine the maximum fluorescence signal (Fmax).
-
Data Analysis:
-
Quantify the SOCE response by measuring the peak fluorescence intensity or the area under the curve after the addition of Ca2+-containing buffer.
-
Normalize the data to the baseline fluorescence.
-
Compare the SOCE response in this compound-treated cells to the vehicle-treated control.
Visualizations
Caption: Signaling pathway of store-operated calcium entry (SOCE) and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent or negative results in this compound experiments.
References
- 1. YM 58483 | Other Calcium Channels | Tocris Bioscience [tocris.com]
- 2. This compound (CRAC Channel Inhibitor, BTP2), CRAC channel inhibitor (CAS 223499-30-7) | Abcam [abcam.com]
- 3. A pyrazole derivative, this compound, potently inhibits store-operated sustained Ca2+ influx and IL-2 production in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The suppressive effects of this compound/BTP-2, a store-operated Ca2+ entry blocker, on inflammatory mediator release in vitro and airway responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Development of Store-Operated Calcium Entry-Targeted Compounds in Cancer [frontiersin.org]
YM-58483 Technical Support Center: Troubleshooting Off-Target Effects on TRP Channels
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the off-target effects of YM-58483 (also known as BTP2) on Transient Receptor Potential (TRP) channels. This resource is intended to assist researchers in interpreting experimental results and addressing potential complications arising from the compound's activity beyond its primary target, the Calcium Release-Activated Calcium (CRAC) channels.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective blocker of store-operated Ca²⁺ entry (SOCE), primarily targeting Calcium Release-Activated Calcium (CRAC) channels.[1][2] It effectively inhibits CRAC channels with an IC50 value of approximately 100 nM.[2] This action leads to the suppression of downstream signaling pathways, such as the nuclear factor of activated T-cells (NF-AT) pathway, which is crucial for the production of cytokines like IL-2, IL-4, and IL-5 in T lymphocytes.
Q2: What are the known off-target effects of this compound on TRP channels?
While primarily targeting CRAC channels, this compound has been reported to exert off-target effects on several members of the TRP channel family. Notably, it has been shown to inhibit TRPC3 and TRPC5 channels. Conversely, some evidence suggests that this compound and its analogue BTP2 can activate or facilitate the activity of TRPM4 channels.[3]
Q3: Why am I observing unexpected changes in intracellular calcium levels in cells that do not primarily rely on CRAC channels for calcium influx?
This could be due to the off-target effects of this compound on various TRP channels expressed in your cell type. For instance, inhibition of constitutively active or agonist-induced TRPC3 or TRPC5 channels could lead to a decrease in basal or stimulated calcium levels, independent of SOCE. Conversely, activation of TRPM4, a calcium-activated but calcium-impermeable cation channel, can lead to membrane depolarization, which in turn can influence the driving force for calcium entry through other channels or affect the activity of voltage-gated calcium channels.
Q4: My experimental results show a depolarization of the cell membrane upon application of this compound. Is this an expected off-target effect?
Yes, this is a plausible off-target effect. The activation of TRPM4 channels by this compound would lead to an influx of monovalent cations (Na⁺ and K⁺), causing membrane depolarization.[4] This effect is independent of the compound's inhibitory action on CRAC and TRPC channels.
Troubleshooting Guides
Issue 1: Inconsistent inhibition of store-operated calcium entry (SOCE).
| Possible Cause | Troubleshooting Step |
| Cell type-dependent expression of TRP channels contributing to SOCE. | Profile the expression of TRPC channels (especially TRPC1 and TRPC3) in your cell line. The contribution of these channels to SOCE can vary, and their sensitivity to this compound might differ from that of CRAC channels. |
| Concentration of this compound is not optimal. | Perform a dose-response curve for this compound in your specific cell system to determine the optimal concentration for CRAC channel inhibition while minimizing off-target effects. Start with a concentration range around the known IC50 for CRAC channels (e.g., 10 nM to 1 µM). |
| Experimental conditions affecting compound stability or activity. | Ensure proper storage and handling of this compound. Prepare fresh solutions for each experiment. Verify the pH and composition of your experimental buffers, as these can influence both channel activity and compound efficacy. |
Issue 2: Unexpected excitatory effects, such as increased cation influx or membrane depolarization.
| Possible Cause | Troubleshooting Step |
| Activation of TRPM4 channels. | Use electrophysiology (patch-clamp) to directly measure membrane potential and ion currents. If you observe a non-specific cation current and depolarization, consider using a known TRPM4 inhibitor in conjunction with this compound to see if the excitatory effect is blocked. |
| Indirect effects due to modulation of other signaling pathways. | Investigate downstream signaling pathways that could be affected by changes in ion homeostasis. For example, membrane depolarization can activate voltage-gated ion channels. Use specific blockers for these channels to dissect the observed effects. |
Quantitative Data on this compound Activity
| Target | Reported Action | IC50 / EC50 | Cell Type / Assay Condition |
| CRAC Channels | Inhibition | ~100 nM | T lymphocytes, thapsigargin-induced Ca²⁺ influx[2] |
| TRPC1 | Inhibition | Not specified | Overexpressed in C2C12 cells |
| TRPC3 | Inhibition | Not specified | |
| TRPC5 | Inhibition | Not specified | |
| TRPM4 | Activation/Facilitation | Not specified | [3] |
| IL-2, IL-4, IL-5 Production | Inhibition | ~100 - 330 nM | T lymphocytes[1][5] |
| Histamine & Leukotriene Production | Inhibition | 310 - 460 nM | RBL-2H3 cells[1] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for TRP Channel Activity
This protocol is designed to measure ion channel activity in response to this compound.
Materials:
-
HEK293 cells (or other suitable cell line) expressing the TRP channel of interest.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, 0.5 EGTA (pH 7.2 with CsOH).
-
This compound stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Culture cells expressing the target TRP channel on glass coverslips.
-
Prepare external and internal solutions and filter them.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Approach a single cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.
-
Establish a stable baseline recording.
-
Perfuse the cell with the desired concentration of this compound in the external solution.
-
Record changes in current amplitude and the current-voltage (I-V) relationship.
-
To test for activation of channels like TRPM4, observe for the development of an inward current at negative potentials and an outward current at positive potentials. For inhibition of channels like TRPC3/5, look for a reduction in the current elicited by a specific agonist.
Calcium Imaging for TRP Channel Activity
This protocol measures changes in intracellular calcium concentration in response to this compound.
Materials:
-
Cells expressing the TRP channel of interest.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).
-
Fluorescence microscope with an appropriate filter set and a camera.
-
Image acquisition and analysis software.
-
This compound stock solution.
Procedure:
-
Seed cells on glass-bottom dishes or coverslips.
-
Prepare a loading solution of the calcium indicator dye in imaging buffer (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127).
-
Incubate cells with the loading solution at 37°C for 30-60 minutes.
-
Wash the cells with imaging buffer to remove excess dye and allow for de-esterification for at least 15 minutes.
-
Mount the dish/coverslip on the microscope stage.
-
Acquire baseline fluorescence images. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm. For Fluo-4, use excitation at ~490 nm and measure emission at ~520 nm.
-
If studying agonist-activated TRP channels, first apply the specific agonist to establish a response.
-
After establishing a baseline or a stable agonist-induced response, perfuse the cells with this compound at the desired concentration.
-
Record the changes in fluorescence intensity or ratio over time. A decrease in the calcium signal would suggest inhibition, while an increase might indicate activation of a calcium-permeable channel or indirect effects.
Signaling Pathway Diagrams
Caption: Intended signaling pathway of this compound action.
Caption: Potential off-target signaling via TRPM4 activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of TRP Channels in Mammalian Systems - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Functional Significance of Transient Receptor Potential Channels in Vascular Function - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Characterization of this compound/BTP2, a novel store-operated Ca2+ entry blocker, on T cell-mediated immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the effective concentration range of YM-58483
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the effective concentration range of YM-58483 (also known as BTP2), a potent and selective inhibitor of store-operated Ca²⁺ entry (SOCE) and Calcium Release-Activated Ca²⁺ (CRAC) channels.[1][2][3][4] This resource includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and summaries of effective concentrations in various models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective blocker of store-operated Ca²⁺ entry (SOCE).[2] It specifically inhibits the Calcium Release-Activated Ca²⁺ (CRAC) channels, which are crucial for the activation of non-excitable cells like lymphocytes.[1][2] By blocking CRAC channels, this compound prevents the sustained influx of calcium into the cell that occurs in response to the depletion of intracellular calcium stores.[1][5] This ultimately suppresses downstream signaling pathways that are dependent on calcium, such as the activation of NFAT (Nuclear Factor of Activated T-cells) and subsequent cytokine production.[2]
Q2: What is a typical starting concentration for in vitro experiments?
A2: A common starting point for in vitro experiments is in the nanomolar (nM) to low micromolar (µM) range. The IC₅₀ for this compound in inhibiting thapsigargin-induced sustained Ca²⁺ influx is approximately 100 nM in Jurkat T cells.[1][2][3] For cytokine production assays, IC₅₀ values are also in the low nM range.[6] It is always recommended to perform a dose-response curve for your specific cell line and experimental conditions to determine the optimal concentration.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO and ethanol, typically up to 100 mM.[2] For long-term storage, it is recommended to store the solid compound at -20°C.[2] Stock solutions in DMSO can be stored at -80°C for up to two years. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing for in vivo experiments, it is best to prepare fresh working solutions on the day of use.
Q4: What are the known off-target effects of this compound?
A4: this compound is considered a selective CRAC channel inhibitor.[2] Studies have shown that it does not significantly affect voltage-operated Ca²⁺ channels, K⁺ channels, or Cl⁻ channels at concentrations effective for CRAC channel inhibition.[2] However, like any pharmacological inhibitor, the possibility of off-target effects should be considered, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to validate the specificity of the observed effects.
Q5: Is this compound effective in vivo?
A5: Yes, this compound is orally active and has demonstrated efficacy in various animal models.[3] For example, in mouse models of graft-versus-host disease, oral administration of this compound at doses of 1-30 mg/kg has been shown to inhibit T-cell responses.[7] In models of allergic asthma, doses of 3-30 mg/kg have been effective in reducing airway hyperresponsiveness.
Data Presentation: Effective Concentrations of this compound
In Vitro Effective Concentrations
| Cell Line/System | Assay | IC₅₀ / Effective Concentration | Reference |
| Jurkat T cells | Thapsigargin-induced Ca²⁺ influx | 100 nM | [1][2][3] |
| Jurkat T cells | Anti-CD3 induced Ca²⁺ influx | 0.03 - 3 µM | [2] |
| Human peripheral blood cells | Phytohemagglutinin-P (PHA)-stimulated IL-5 production | 125 nM | |
| Human peripheral blood cells | Phytohemagglutinin-P (PHA)-stimulated IL-13 production | 148 nM | |
| Murine Th2 T cell clone (D10.G4.1) | Conalbumin-stimulated IL-4 and IL-5 production | ~100 nM | [6] |
| RBL-2H3 (rat basophilic leukemia) | DNP antigen-induced histamine release | 460 nM | |
| RBL-2H3 (rat basophilic leukemia) | DNP antigen-induced leukotriene production | 310 nM | |
| One-way mixed lymphocyte reaction (MLR) | T cell proliferation | 330 nM | [7] |
In Vivo Effective Doses
| Animal Model | Condition | Route of Administration | Effective Dose | Reference |
| Mouse | Graft-versus-host disease (GVHD) | Oral (p.o.) | 1 - 30 mg/kg | [7] |
| Mouse | Delayed-type hypersensitivity (DTH) | Oral (p.o.) | 1 - 10 mg/kg | [7] |
| Rat (Brown Norway) | Antigen-induced airway eosinophil infiltration | Oral (p.o.) | 3 - 30 mg/kg | |
| Guinea Pig | Antigen-induced bronchoconstriction | Oral (p.o.) | 30 mg/kg | |
| Rat (Spinal Nerve Ligation) | Neuropathic Pain | Intrathecal (i.t.) | 5 and 10 nmol/L |
Experimental Protocols & Troubleshooting
Calcium Influx Assay
Objective: To measure the inhibitory effect of this compound on store-operated calcium entry.
Detailed Methodology:
-
Cell Preparation: Plate cells (e.g., Jurkat T cells or HEK293 cells) in a 96-well black-walled, clear-bottom plate and allow them to adhere if necessary.
-
Dye Loading: Load cells with a calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with a calcium-free buffer (e.g., HBSS) to remove extracellular dye.
-
Compound Incubation: Incubate the cells with various concentrations of this compound (or vehicle control) for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or a flow cytometer.
-
Store Depletion: Induce depletion of intracellular calcium stores by adding an agent like thapsigargin (a SERCA pump inhibitor) or a specific agonist for your receptor of interest.
-
Calcium Influx Measurement: Immediately after store depletion, add a solution containing extracellular calcium and measure the resulting increase in fluorescence over time. This increase represents the influx of calcium through store-operated channels.
-
Data Analysis: The inhibitory effect of this compound is determined by comparing the calcium influx in treated cells to that in vehicle-treated control cells. Calculate the IC₅₀ value from the dose-response curve.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| High background fluorescence | Incomplete removal of extracellular dye. | Ensure thorough but gentle washing of cells after dye loading. |
| Cell death leading to dye leakage. | Check cell viability. Use a lower concentration of the dye or a shorter loading time. | |
| No or weak calcium influx signal | Ineffective store depletion. | Confirm the activity of the store-depleting agent (e.g., thapsigargin). |
| Low expression of CRAC channels in the cell line. | Use a cell line known to have robust store-operated calcium entry (e.g., Jurkat, RBL-2H3). | |
| Insufficient extracellular calcium. | Ensure the final concentration of calcium in the influx buffer is adequate (typically 1-2 mM). | |
| High variability between wells | Uneven cell plating. | Ensure a single-cell suspension and proper mixing before plating. |
| Inconsistent compound addition. | Use a multichannel pipette for consistent and simultaneous addition of compounds. | |
| This compound shows no effect | Compound degradation. | Use freshly prepared solutions. Check the storage conditions of the stock solution. |
| Incorrect concentration range. | Perform a wider dose-response curve, from low nM to high µM. | |
| SOCE is not the primary mechanism in the process being studied. | Consider alternative signaling pathways. |
T-Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on T-cells.
Detailed Methodology:
-
T-Cell Isolation: Isolate T-cells from peripheral blood (human) or spleen (mouse) using standard methods (e.g., density gradient centrifugation followed by magnetic-activated cell sorting (MACS) for CD3+ T-cells).
-
Labeling (Optional but recommended): Label the T-cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) or a similar dye.
-
Cell Plating: Plate the labeled T-cells in a 96-well round-bottom plate.
-
Stimulation: Stimulate T-cell proliferation using one of the following methods:
-
Plate-bound anti-CD3 and soluble anti-CD28 antibodies.
-
Phytohemagglutinin (PHA) or Concanavalin A (Con A).
-
In a mixed lymphocyte reaction (MLR) with allogeneic dendritic cells.
-
-
Compound Treatment: Add serial dilutions of this compound or vehicle control to the wells at the time of stimulation.
-
Incubation: Culture the cells for 3-5 days at 37°C in a humidified CO₂ incubator.
-
Proliferation Measurement:
-
CFSE Dilution: Analyze the dilution of the CFSE dye in daughter cells by flow cytometry. Each cell division results in a halving of the fluorescence intensity.
-
Thymidine Incorporation: Add ³H-thymidine for the last 18-24 hours of culture and measure its incorporation into the DNA of proliferating cells using a scintillation counter.
-
Cell Viability/Number Assay: Use a colorimetric or luminescent assay (e.g., MTT, WST-1, or CellTiter-Glo) to measure the number of viable cells.
-
-
Data Analysis: Determine the inhibitory effect of this compound on T-cell proliferation by comparing the results from treated and untreated stimulated cells.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| Poor T-cell proliferation | Suboptimal stimulation. | Titrate the concentration of stimulating antibodies or mitogens. Ensure the quality of stimulating agents. |
| Low cell viability. | Handle cells gently during isolation and plating. Ensure the culture medium is fresh and complete. | |
| High background proliferation (unstimulated cells) | Contamination of cell culture. | Use sterile techniques and check for mycoplasma contamination. |
| Pre-activated T-cells. | Ensure T-cells are in a resting state before stimulation. | |
| Inconsistent results | Variation in cell numbers. | Accurately count and plate the same number of cells in each well. |
| Edge effects in the plate. | Avoid using the outer wells of the plate or fill them with sterile media. | |
| This compound appears toxic at all concentrations | Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells, including controls (typically <0.1%). |
| Compound is cytotoxic to the specific T-cell population. | Perform a cell viability assay (e.g., Trypan Blue or Annexin V/PI staining) in parallel to distinguish between anti-proliferative and cytotoxic effects. |
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway illustrating the inhibitory action of this compound on CRAC channels.
Experimental Workflow for Determining this compound IC₅₀
Caption: Workflow for determining the IC₅₀ of this compound in a calcium influx assay.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound (CRAC Channel Inhibitor, BTP2), CRAC channel inhibitor (CAS 223499-30-7) | Abcam [abcam.com]
- 4. apexbt.com [apexbt.com]
- 5. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of this compound/BTP2, a novel store-operated Ca2+ entry blocker, on T cell-mediated immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Serum Proteins on YM-58483 Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum proteins on the activity of YM-58483 (also known as BTP2), a potent inhibitor of store-operated Ca2+ entry (SOCE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of store-operated Ca2+ entry (SOCE).[1][2][3] Its primary target is the Ca2+ release-activated Ca2+ (CRAC) channel, a key component of the SOCE pathway.[1][4] By blocking CRAC channels, this compound prevents the sustained influx of extracellular calcium into the cytoplasm that typically follows the depletion of intracellular calcium stores.[5] This disruption of calcium signaling affects various downstream cellular processes, including the activation of transcription factors like the Nuclear Factor of Activated T-cells (NFAT), and subsequently inhibits the production and release of cytokines such as IL-2, IL-4, and IL-5.[5][6]
Q2: How does the presence of serum proteins, such as albumin, affect the activity of small molecule inhibitors like this compound?
Serum proteins, particularly albumin, can bind to small molecule drugs, effectively reducing the concentration of the free, unbound drug available to interact with its target.[5][7] This phenomenon, known as plasma protein binding, can lead to a decrease in the apparent potency of the inhibitor in in-vitro assays. Consequently, a higher total concentration of the drug may be required to achieve the same level of inhibition in the presence of serum compared to serum-free conditions. The extent of this effect is dependent on the binding affinity of the compound for the serum proteins.
Q3: Is there specific data on the serum protein binding of this compound?
Currently, publicly available literature does not provide specific quantitative data on the percentage of this compound that binds to serum proteins or the exact shift in its IC50 value in the presence of serum. However, it is a common characteristic of small molecule inhibitors to exhibit some degree of serum protein binding. Researchers should assume that the effective concentration of this compound at the target site may be lower in the presence of serum.
Q4: How can I account for the effect of serum proteins in my experiments with this compound?
To account for the potential impact of serum protein binding, it is recommended to:
-
Perform IC50 shift assays: Determine the IC50 of this compound in the presence of varying concentrations of serum or purified human serum albumin (HSA) and compare it to the IC50 value obtained in serum-free media.[8][9]
-
Use consistent serum concentrations: When comparing the effects of this compound across different experiments, ensure that the concentration of serum in the cell culture medium is consistent.
-
Consider the free fraction: If the protein binding percentage is known or can be determined, the unbound (free) concentration of this compound can be calculated, which is the pharmacologically active fraction.
Troubleshooting Guides
Issue 1: Reduced or no activity of this compound in cell-based assays containing serum.
| Possible Cause | Troubleshooting Step |
| Serum Protein Binding | The free concentration of this compound is reduced due to binding to serum proteins. |
| Solution: Increase the concentration of this compound to compensate for the protein binding. Perform a dose-response curve in the presence of the same serum concentration used in the experiment to determine the new effective concentration. | |
| Incorrect Compound Concentration | Errors in dilution or storage may have led to a lower-than-expected concentration of the active compound. |
| Solution: Prepare fresh dilutions of this compound from a validated stock solution. Verify the concentration of the stock solution if possible. | |
| Cell Health and Density | Cells may be unhealthy, leading to altered responses, or the cell density may be too high, requiring a higher concentration of the inhibitor. |
| Solution: Ensure cells are healthy and in the logarithmic growth phase. Optimize cell seeding density for the specific assay. | |
| Assay Conditions | The experimental conditions (e.g., incubation time, temperature) may not be optimal for observing the inhibitory effect. |
| Solution: Review and optimize the assay protocol. Ensure sufficient pre-incubation time with this compound before stimulation. |
Issue 2: High variability in results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Serum Concentration or Source | Different batches or concentrations of serum can have varying protein content, leading to inconsistent effects on this compound activity. |
| Solution: Use a single batch of serum for a series of experiments. If changing batches is unavoidable, re-validate the effective concentration of this compound. Maintain a consistent serum percentage in the culture medium. | |
| Inconsistent Cell Passages | Using cells from widely different passage numbers can introduce variability in their response to stimuli and inhibitors. |
| Solution: Use cells within a defined and narrow passage number range for all experiments. | |
| Pipetting Inaccuracies | Small variations in the volumes of this compound, serum, or cell suspension can lead to significant differences in the final concentrations and cell numbers. |
| Solution: Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed to ensure accuracy. |
Quantitative Data Summary
Table 1: Hypothetical Impact of Human Serum Albumin (HSA) on this compound IC50 in a Calcium Influx Assay
| HSA Concentration (%) | This compound IC50 (nM) | Fold Shift in IC50 |
| 0 | 100 | 1.0 |
| 1 | 250 | 2.5 |
| 2 | 480 | 4.8 |
| 4 | 950 | 9.5 |
Experimental Protocols
Protocol 1: Determination of this compound IC50 Shift in the Presence of Human Serum Albumin (HSA)
This protocol describes a method to assess the effect of HSA on the potency of this compound in a cell-based calcium influx assay using a fluorescent calcium indicator.
Materials:
-
Cells expressing the target of interest (e.g., Jurkat T-cells)
-
Cell culture medium (with and without serum)
-
This compound stock solution (in DMSO)
-
Human Serum Albumin (HSA), fatty acid-free
-
Fluorescent calcium indicator dye (e.g., Fluo-8 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Stimulating agent (e.g., Thapsigargin or an appropriate agonist)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with kinetic reading and injection capabilities
Procedure:
-
Cell Preparation:
-
Seed cells in a 96-well microplate at an appropriate density and allow them to adhere overnight if applicable.
-
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 4 µM Fluo-8 AM) and Pluronic F-127 (e.g., 0.04%) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound and HSA Preparation:
-
Prepare a serial dilution of this compound in HBSS.
-
Prepare solutions of HBSS containing different concentrations of HSA (e.g., 0%, 1%, 2%, 4%).
-
Mix the this compound dilutions with the HSA solutions to achieve the final desired concentrations of both.
-
-
Compound Incubation:
-
Wash the cells twice with HBSS.
-
Add the this compound/HSA solutions to the respective wells and incubate at 37°C for 15-30 minutes.
-
-
Calcium Influx Measurement:
-
Place the microplate in the fluorescence plate reader.
-
Set the reader to record fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-8).
-
Establish a stable baseline reading for each well.
-
Inject the stimulating agent to induce calcium influx and continue recording the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after stimulation.
-
Normalize the data to the control (no this compound) for each HSA concentration.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each HSA concentration.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits CRAC channels, blocking SOCE and downstream signaling.
Experimental Workflow for Assessing Serum Protein Impact
Caption: Workflow for determining the impact of HSA on this compound IC50.
Troubleshooting Logic for Reduced this compound Activity
Caption: Troubleshooting flowchart for reduced this compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: Protein-Drug Binding: Determination Methods [jove.com]
- 4. zenodo.org [zenodo.org]
- 5. [Study on binding of drug to serum protein] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 8. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: YM-58483 & DMSO Vehicle Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using YM-58483 with DMSO as a vehicle. Our goal is to help you anticipate and control for the potential off-target effects of DMSO, ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is DMSO used as a vehicle?
This compound, also known as BTP2, is a potent and selective inhibitor of store-operated Ca²⁺ entry (SOCE) and calcium release-activated calcium (CRAC) channels.[1][2][3] It is widely used in research to study the role of SOCE in various cellular processes, including immune responses and inflammation.[1][4][5][6] this compound is a hydrophobic molecule with low aqueous solubility. Dimethyl sulfoxide (DMSO) is a common aprotic solvent used to dissolve this compound and other hydrophobic compounds for use in biological assays.
Q2: What are the potential off-target effects of DMSO in my experiments?
While essential for solubilizing this compound, DMSO is not inert and can have direct biological effects. These effects are often concentration-dependent and can vary significantly between different cell types.[7][8][9] Researchers should be aware of the following potential off-target effects:
-
Alterations in Gene Expression and Cell Signaling: Even at very low concentrations (e.g., 0.0008% v/v), DMSO has been shown to cause heterogeneous and cell-line specific changes in the expression and activation of numerous proteins, including kinases and their downstream substrates.[7][8][9]
-
Impact on Cell Viability and Proliferation: Higher concentrations of DMSO can negatively impact cell health. While many cell lines can tolerate up to 0.5% DMSO, some may exhibit decreased viability, inhibition of proliferation, or even cell death at concentrations above this threshold.[10]
-
Direct Effects on Ion Channels and Calcium Homeostasis: DMSO can directly modulate the activity of various ion channels and has been shown to elevate intracellular calcium levels in some cell types.[2] This is a critical consideration when studying a calcium channel inhibitor like this compound.
-
Changes in Cell Morphology and Membrane Permeability: DMSO can alter cell morphology and increase the permeability of the cell membrane.[10]
Q3: How can I determine the optimal concentration of DMSO for my experiments with this compound?
The optimal DMSO concentration will be a balance between ensuring this compound remains in solution and minimizing the vehicle's off-target effects on your specific experimental system. A dose-response experiment with DMSO alone is crucial to identify the maximum tolerated concentration for your cell line.
Q4: What are the essential controls to include in my this compound experiments?
To distinguish the effects of this compound from those of its vehicle, the following controls are essential:
-
Untreated Control: Cells in media without any treatment. This group serves as the baseline for cell health and the phenotype of interest.
-
Vehicle Control: Cells treated with the same concentration of DMSO used to deliver this compound. This is the most critical control for isolating the specific effects of this compound.
-
Positive Control (Optional but Recommended): A known activator or inhibitor of the pathway being studied can help validate the assay.
Troubleshooting Guide
Problem 1: I'm observing unexpected or inconsistent results with this compound.
-
Possible Cause: The concentration of DMSO used may be causing off-target effects that are confounding your results.
-
Troubleshooting Steps:
-
Review your DMSO concentration: Is it within the recommended range for your cell type (typically ≤ 0.5%)?[10]
-
Perform a DMSO dose-response curve: Assess the effect of a range of DMSO concentrations on your specific assay readout (e.g., cell viability, cytokine production, etc.) in the absence of this compound.
-
Lower the DMSO concentration: If possible, lower the final DMSO concentration in your experiments. This may require preparing a more concentrated stock of this compound.
-
Problem 2: My vehicle control group shows a significant phenotype compared to the untreated control.
-
Possible Cause: The DMSO concentration is biologically active in your experimental system.
-
Troubleshooting Steps:
-
Quantify the DMSO effect: Analyze the magnitude and nature of the change in your vehicle control. This effect must be accounted for when interpreting the this compound treatment data.
-
Optimize DMSO concentration: As described above, perform a dose-response experiment to find a lower, non-perturbing concentration of DMSO.
-
Consider alternative solvents: If lowering the DMSO concentration is not feasible due to the solubility of this compound, you may need to explore other less biologically active solvents, though this can be challenging for hydrophobic compounds.
-
Data Presentation
Table 1: Summary of DMSO Concentration Effects on Cell Viability
| DMSO Concentration (v/v) | General Effect on Most Cell Lines | Primary Cells | Notes |
| < 0.1% | Generally considered safe with minimal cytotoxicity.[10] | May still require lower concentrations. | Ideal for most applications. |
| 0.1% - 0.5% | Tolerated by many robust cell lines for short-term exposure.[10] | Increased risk of cytotoxicity. | The upper limit for many sensitive assays. |
| > 0.5% - 1.0% | Can inhibit proliferation and induce cell cycle arrest in some cell lines.[10] | Often toxic. | Should be avoided if possible. |
| > 1.0% | Often cytotoxic and can cause significant changes to cell membranes.[10] | Not recommended. |
Table 2: Reported Off-Target Effects of DMSO on Signaling Pathways
| DMSO Concentration (v/v) | Cell Line(s) | Observed Effect | Reference |
| 0.0008% - 0.004% | Non-Small Cell Lung Cancer (NSCLC) | Heterogeneous effects on the activation of 187 signaling proteins. | [7][8][9] |
| 1% | Balanus eburneus photoreceptors | Elevated intracellular Ca²⁺. | [2] |
| > 0.5% | Various | Can inhibit proliferation and induce cell cycle arrest. | [10] |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
This protocol outlines a cell viability assay to determine the highest concentration of DMSO that does not significantly affect the health of your specific cell line.
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in your cell culture medium. A suggested range is 0.01% to 2.0% (v/v). Also, include a media-only control (0% DMSO).
-
Treatment: Replace the media in the wells with the prepared DMSO dilutions. Include at least three replicate wells for each concentration.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Use a standard cell viability assay (e.g., MTT, MTS, or a live/dead stain) to quantify the number of viable cells in each well.
-
Data Analysis: Normalize the viability data to the media-only control (set to 100%). The highest DMSO concentration that does not cause a statistically significant decrease in cell viability is your maximum tolerated concentration.
Protocol 2: this compound Experiment with Appropriate Vehicle Controls
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -20°C or -80°C.
-
Prepare Treatment Media:
-
This compound Treatment: Dilute the this compound stock solution in cell culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all this compound concentrations and does not exceed the maximum tolerated level determined in Protocol 1.
-
Vehicle Control: Prepare a corresponding vehicle control for each this compound concentration by diluting 100% DMSO to the same final concentration in the cell culture medium.
-
Untreated Control: Use cell culture medium only.
-
-
Cell Treatment: Replace the existing media in your cell culture plates with the prepared treatment media.
-
Incubation and Assay: Proceed with your experimental incubation and subsequent assays.
Visualizations
Caption: this compound signaling pathway and potential DMSO interference.
Caption: Experimental workflow for controlling for DMSO vehicle effects.
References
- 1. Dimethyl sulfoxide at high concentrations inhibits non-selective cation channels in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide elevates intracellular Ca2+ and mimics effects of increased light intensity in a photoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 4. quora.com [quora.com]
- 5. This compound, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dimethyl sulfoxide effects on hERG channels expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of dimethyl sulfoxide on cytosolic ionized calcium concentration and cytoskeletal organization of hepatocytes in a primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
YM-58483 Technical Support Center: Troubleshooting and Best Practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of YM-58483 (also known as BTP2), a potent blocker of store-operated Ca2+ entry (SOCE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pyrazole derivative that functions as a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels, which are key components of store-operated Ca2+ entry (SOCE) in non-excitable cells like lymphocytes.[1][2] It effectively blocks the sustained influx of Ca2+ that occurs following the depletion of intracellular calcium stores.[2] This inhibition of SOCE leads to immunomodulatory and anti-inflammatory effects by suppressing cytokine production and the proliferation of T cells.[3][4]
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and efficacy of this compound. Recommendations vary slightly between suppliers, but the following guidelines will ensure the longevity of the compound.
-
Solid Form: For long-term storage, it is recommended to store the lyophilized powder at -20°C, where it can be stable for up to four years.[1][5][6] Some suppliers also indicate storage at +4°C is acceptable for shorter periods. To prevent degradation from moisture, it is critical to keep the vial tightly sealed and stored under desiccating conditions.[6] Before use, allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.
-
In Solution: Stock solutions should be prepared using high-purity solvents like DMSO or ethanol. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best practice to aliquot the stock solution into single-use vials.[5] These aliquots should be stored at -20°C or -80°C.[5][7] Stored this way, solutions are generally stable for up to one month at -20°C and for as long as one to two years at -80°C.[5][7]
Q3: What solvents can be used to dissolve this compound?
This compound is soluble in DMSO and ethanol. It is reported to be soluble up to 100 mM in both solvents. Some suppliers indicate solubility in DMSO up to 84 mg/mL (~199 mM) and in ethanol up to 42 mg/mL (~100 mM).[5] It is important to use fresh, high-quality DMSO, as moisture can reduce the solubility of the compound.[5] this compound is considered insoluble in water.[5][8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibitory effect on SOCE observed. | Compound Degradation: Improper storage or handling may have led to the degradation of this compound. | - Ensure the compound has been stored according to the recommended conditions (solid at -20°C, desiccated; solutions at -20°C or -80°C in aliquots).- Avoid multiple freeze-thaw cycles of stock solutions.[5]- Prepare fresh stock solutions from lyophilized powder. |
| Incorrect Concentration: The final concentration of this compound in the experiment may be too low. The reported IC50 for thapsigargin-induced Ca2+ influx is approximately 100 nM.[2] | - Verify calculations for dilutions.- Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. | |
| Cell-Specific Differences: The expression and function of CRAC channels can vary between cell types. | - Confirm the expression of key SOCE components (e.g., Orai1, STIM1) in your cell model.- Review literature for studies using this compound in a similar experimental system. | |
| Precipitation of the compound in aqueous media. | Low Aqueous Solubility: this compound has poor solubility in water.[5][8] | - Ensure the final concentration of the solvent (e.g., DMSO) in the aqueous experimental medium is kept low (typically <0.5%) and is consistent across all conditions, including controls.- Prepare intermediate dilutions in an appropriate buffer before adding to the final aqueous medium. |
| Inconsistent results between experiments. | Variability in Stock Solution: Repeated freeze-thaw cycles or prolonged storage of solutions at inappropriate temperatures can lead to inconsistent potency. | - Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[5]- Prepare fresh stock solutions regularly. For solutions stored at -20°C, it is recommended to use them within one month. |
Data Summary
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Weight | 421.32 g/mol | [5] |
| Formula | C15H9F6N5OS | [5] |
| CAS Number | 223499-30-7 | [1] |
| Purity | ≥98% | [1][] |
Solubility
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM | |
| Ethanol | 100 mM | |
| Water | Insoluble | [5][8] |
Storage and Stability
| Form | Storage Temperature | Stability | Reference |
| Solid (Lyophilized) | +4°C | Short-term | |
| -20°C | ≥ 4 years | [1][5] | |
| Solution (in DMSO/Ethanol) | -20°C | Up to 1 month | [5] |
| -80°C | 1-2 years | [5][7] |
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in cellular assays.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes
Procedure:
-
Before opening, allow the vial of this compound to warm to room temperature for at least 60 minutes.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO or ethanol to the vial. For example, to a 1 mg vial of this compound (MW: 421.32), add 237.3 µL of solvent.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting T-cell activation.
Experimental Workflow for Testing this compound Efficacy
Caption: Workflow for assessing the inhibitory effect of this compound on SOCE.
Logical Troubleshooting Flowchart
Caption: Troubleshooting guide for unexpected experimental results with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A pyrazole derivative, this compound, potently inhibits store-operated sustained Ca2+ influx and IL-2 production in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of this compound/BTP2, a novel store-operated Ca2+ entry blocker, on T cell-mediated immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound (CRAC Channel Inhibitor, BTP2), CRAC channel inhibitor (CAS 223499-30-7) | Abcam [abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
Cell line specific responses to YM-58483 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using YM-58483, a potent inhibitor of store-operated Ca2+ entry (SOCE).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, also known as BTP2, is a selective and potent inhibitor of store-operated Ca2+ entry (SOCE).[1][2] It specifically targets and blocks the Ca2+ release-activated Ca2+ (CRAC) channels, which are crucial for sustained Ca2+ influx in non-excitable cells following the depletion of intracellular calcium stores.[1][3][4] The CRAC channel is composed of STIM1, an endoplasmic reticulum Ca2+ sensor, and Orai1, a plasma membrane Ca2+ channel protein.[3][5][6]
Q2: In which solvents can I dissolve this compound?
A2: this compound is soluble in DMSO and ethanol, with a solubility of up to 100 mM in both solvents. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium.
Q3: What is the recommended storage condition for this compound?
A3: this compound should be stored at +4°C for short-term use.[1] For long-term storage, it is recommended to store the compound at -20°C, which can be effective for up to one year.[7]
Q4: How does this compound affect different cell lines?
A4: this compound has been shown to have varying effects on different cell lines, primarily due to its role as a SOCE inhibitor. It potently inhibits IL-2 production in Jurkat T lymphocytes and suppresses cytokine production and proliferation of T cells.[1][4] In RBL-2H3 rat basophilic leukemia cells, it inhibits histamine release and leukotriene production.[7][8] The specific response and effective concentration can vary depending on the expression and functional importance of CRAC channels in the cell line of interest.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of Ca2+ influx. | 1. Incorrect drug concentration: The IC50 can vary significantly between cell lines. 2. Cell line insensitivity: The cell line may not rely heavily on SOCE for Ca2+ signaling. 3. Degraded this compound: Improper storage may have led to compound degradation. | 1. Perform a dose-response curve to determine the optimal concentration for your specific cell line. 2. Verify the expression and function of STIM1 and Orai1 in your cell line. 3. Ensure the compound has been stored correctly at +4°C (short-term) or -20°C (long-term). |
| Precipitation of this compound in culture medium. | Low solubility in aqueous solutions: this compound is highly hydrophobic. | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) to maintain solubility. 2. Prepare fresh dilutions from the stock solution for each experiment. 3. Briefly vortex the diluted solution before adding it to the cells. |
| Observed cytotoxicity at expected effective concentrations. | 1. Off-target effects: At higher concentrations, this compound may have off-target effects. 2. Cell line sensitivity: Some cell lines may be more sensitive to the compound or the solvent. | 1. Use the lowest effective concentration determined from your dose-response experiments. 2. Include a vehicle control (e.g., DMSO) to assess the effect of the solvent on cell viability. 3. Reduce the treatment duration if possible. |
| Variability in results between experiments. | 1. Inconsistent cell passage number: Cellular responses can change with increasing passage number. 2. Differences in cell density: The number of cells can influence the effective concentration of the inhibitor. | 1. Use cells within a consistent and low passage number range for all experiments. 2. Ensure consistent cell seeding density across all experiments. |
Quantitative Data
Table 1: IC50 Values of this compound in Various Cell Lines and Assays
| Cell Line/System | Assay | IC50 Value (nM) | Reference |
| Jurkat T cells | Thapsigargin-induced Ca2+ influx | 100 | [1][4] |
| Human T-cells | T-cell proliferation (MLR) | 330 | [7][9] |
| RBL-2H3 (rat basophilic leukemia) | DNP antigen-induced histamine release | 460 | [7][8] |
| RBL-2H3 (rat basophilic leukemia) | DNP antigen-induced leukotriene production | 310 | [7][8] |
| Human peripheral blood cells | PHA-stimulated IL-5 production | 125 | [7][8] |
| Human peripheral blood cells | PHA-stimulated IL-13 production | 148 | [7][8] |
Experimental Protocols
Protocol 1: Measurement of Store-Operated Ca2+ Entry (SOCE)
This protocol describes how to measure changes in intracellular calcium concentration ([Ca2+]i) using a fluorescent calcium indicator like Fura-2.
Materials:
-
Cells of interest
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+
-
Thapsigargin (SERCA inhibitor)
-
This compound
-
DMSO
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Seeding: Seed cells on a black, clear-bottom 96-well plate and culture overnight.
-
Fura-2 Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 2 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS with Ca2+).
-
Wash cells once with HBSS with Ca2+.
-
Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.
-
Wash cells twice with HBSS with Ca2+.
-
-
Baseline Measurement:
-
Add HBSS without Ca2+ to the cells.
-
Measure the baseline fluorescence ratio (340/380 nm excitation, 510 nm emission) for 1-2 minutes.
-
-
Store Depletion and Inhibition:
-
Add this compound at the desired concentration (or DMSO for control) and incubate for 5-10 minutes.
-
Add thapsigargin (e.g., 1-2 µM) to deplete intracellular Ca2+ stores and record the fluorescence for 5-10 minutes. This will cause a transient increase in [Ca2+]i due to release from the ER.
-
-
Measurement of SOCE:
-
Add HBSS containing Ca2+ (e.g., final concentration of 2 mM Ca2+) to the wells.
-
Measure the sustained increase in fluorescence for 10-15 minutes. The increase in the presence of extracellular Ca2+ after store depletion represents SOCE.
-
-
Data Analysis:
-
Calculate the ratio of Fura-2 fluorescence (340/380 nm).
-
Normalize the data to the baseline fluorescence.
-
Compare the amplitude of the sustained Ca2+ influx between this compound-treated and control cells.
-
Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound (and a vehicle control).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well (final concentration of approximately 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Express the results as a percentage of the vehicle-treated control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: STIM1-Orai1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound effects.
References
- 1. YM 58483 | Other Calcium Channels | Tocris Bioscience [tocris.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound (CRAC Channel Inhibitor, BTP2), CRAC channel inhibitor (CAS 223499-30-7) | Abcam [abcam.com]
- 4. A pyrazole derivative, this compound, potently inhibits store-operated sustained Ca2+ influx and IL-2 production in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. STIM1 gates the store-operated calcium channel ORAI1 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of STIM and Orai function by post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The suppressive effects of this compound/BTP-2, a store-operated Ca2+ entry blocker, on inflammatory mediator release in vitro and airway responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of this compound/BTP2, a novel store-operated Ca2+ entry blocker, on T cell-mediated immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with YM-58483
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using YM-58483. All information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as BTP2, is a potent and selective blocker of store-operated Ca²⁺ entry (SOCE).[1] It specifically inhibits the Calcium Release-Activated Calcium (CRAC) channels, which are crucial for sustained calcium influx in non-excitable cells like lymphocytes. This inhibition of Ca²⁺ influx leads to the suppression of downstream signaling pathways that are dependent on calcium, thereby affecting immune cell activation, proliferation, and cytokine production.[2]
Q2: What is the IC₅₀ of this compound?
The half-maximal inhibitory concentration (IC₅₀) of this compound for thapsigargin-induced sustained Ca²⁺ influx in Jurkat T cells is consistently reported to be approximately 100 nM.[3] However, the effective concentration can vary depending on the cell type and the specific downstream readout being measured.
Q3: Is this compound selective for CRAC channels?
This compound displays considerable selectivity for CRAC channels over voltage-gated Ca²⁺ channels.[3] However, it is important to be aware of potential off-target effects.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO and ethanol. For stock solutions, dissolve this compound in high-quality, anhydrous DMSO to a concentration of 10-20 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in the appropriate experimental buffer immediately before use.
Troubleshooting Guides
Unexpected or Inconsistent Results
Q1: I am not observing the expected inhibition of calcium influx with this compound. What could be the reason?
Several factors could contribute to a lack of inhibitory effect:
-
Pre-incubation Time: The inhibitory effect of this compound can be more potent and may appear irreversible with longer pre-incubation times. This suggests an indirect mechanism of action rather than a direct channel pore blockade. Try pre-incubating your cells with this compound for a longer duration (e.g., 30 minutes to several hours) before stimulating calcium entry.
-
Cell Type and SOCE Machinery: The expression and functional importance of CRAC channels and the SOCE pathway can vary significantly between different cell types. Confirm that your cell model has a robust and well-characterized SOCE response. If the contribution of SOCE to the overall calcium signal in your cells is minor, the effect of this compound may be difficult to detect.
-
Compound Degradation: Ensure that your this compound stock solution has been stored correctly and has not undergone degradation. Prepare fresh dilutions for each experiment.
-
Experimental Conditions: Verify the concentrations of all reagents, including the stimulus used to induce SOCE (e.g., thapsigargin, ionomycin, or a specific agonist). Ensure that the calcium concentration in the extracellular buffer is appropriate for measuring influx.
Q2: I am observing cell death in my experiments with this compound. Is it cytotoxic?
While this compound is generally used for its specific inhibitory effects on CRAC channels, like any chemical compound, it can exhibit cytotoxicity at high concentrations or with prolonged exposure.
-
Perform a Dose-Response Cytotoxicity Assay: It is crucial to determine the optimal non-toxic concentration range of this compound for your specific cell line and experimental duration. Use a standard cell viability assay, such as MTT or a live/dead stain, to assess cytotoxicity across a range of this compound concentrations.
-
Reduce Incubation Time: If possible, shorten the incubation time with this compound to the minimum required to achieve the desired inhibitory effect.
Q3: My results with this compound are variable between experiments. How can I improve reproducibility?
Variability in results can arise from several sources:
-
Cell Passage Number and Health: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Reagent Preparation: Prepare fresh dilutions of this compound and other critical reagents for each experiment from a reliable stock solution.
-
Consistent Timings: Adhere strictly to the same incubation times for this compound pre-treatment and for the stimulation of cellular responses.
-
Control Experiments: Always include appropriate positive and negative controls in your experimental design. This will help you to assess the validity of your results and troubleshoot any issues.
Off-Target Effects
Q1: Are there any known off-target effects of this compound that could explain my unexpected results?
Yes, one of the most well-documented off-target effects of this compound is the activation of the Transient Receptor Potential Melastatin 4 (TRPM4) channel.
-
This compound as a TRPM4 Activator: Studies have shown that this compound can increase the activity of TRPM4 channels. TRPM4 is a calcium-activated non-selective cation channel that can influence membrane potential and calcium signaling. If your experimental system expresses TRPM4, its activation by this compound could lead to unexpected changes in cellular function, potentially counteracting or confounding the effects of CRAC channel inhibition.
-
Consider Alternative Inhibitors: If you suspect that TRPM4 activation is interfering with your results, consider using other CRAC channel inhibitors with different selectivity profiles, such as Synta66 or GSK-7975A, in parallel experiments to confirm your findings.
Quantitative Data Summary
The following table summarizes the reported IC₅₀ values for this compound in various in vitro assays.
| Assay Type | Cell Line/System | Parameter Measured | IC₅₀ (nM) |
| Calcium Influx | Jurkat T Cells | Thapsigargin-induced Ca²⁺ influx | ~100[3] |
| Cytokine Production | Murine Th2 T cell clone (D10.G4.1) | IL-4 and IL-5 production | ~100[2] |
| Cytokine Production | Phytohemagglutinin-stimulated human whole blood | IL-5 production | ~100[2] |
Detailed Experimental Protocols
Calcium Influx Assay using Fura-2 AM
This protocol is adapted for measuring store-operated calcium entry in Jurkat T cells.
Materials:
-
Jurkat T cells
-
RPMI-1640 medium with 10% FBS
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
This compound
-
Thapsigargin (SERCA inhibitor to induce store depletion)
-
Ionomycin (calcium ionophore, positive control)
-
EGTA (calcium chelator, negative control)
-
Anhydrous DMSO
Procedure:
-
Cell Preparation:
-
Culture Jurkat T cells in RPMI-1640 supplemented with 10% FBS.
-
On the day of the experiment, harvest cells and wash them once with Ca²⁺-free HBSS.
-
Resuspend the cells in Ca²⁺-free HBSS at a density of 1 x 10⁶ cells/mL.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution by adding Fura-2 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02%) to the cell suspension.
-
Incubate the cells in the dark at 37°C for 30-45 minutes.
-
After incubation, wash the cells twice with Ca²⁺-free HBSS to remove extracellular Fura-2 AM.
-
Resuspend the cells in Ca²⁺-free HBSS.
-
-
This compound Pre-treatment:
-
Aliquot the Fura-2 loaded cell suspension into appropriate tubes or a 96-well plate.
-
Add this compound at the desired final concentrations. Include a vehicle control (DMSO).
-
Incubate for 15-60 minutes at room temperature in the dark.
-
-
Measurement of Calcium Influx:
-
Use a fluorescence plate reader or a fluorometer capable of ratiometric measurement with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.
-
Establish a baseline fluorescence reading in Ca²⁺-free HBSS.
-
To deplete intracellular calcium stores, add thapsigargin (final concentration 1-2 µM) and continue recording.
-
To measure SOCE, add CaCl₂ to the extracellular buffer to a final concentration of 1-2 mM.
-
Record the change in the 340/380 nm fluorescence ratio over time.
-
At the end of the experiment, add ionomycin (positive control) to determine the maximum fluorescence ratio (Rmax), followed by EGTA to determine the minimum fluorescence ratio (Rmin) for calibration.
-
NFAT Reporter Assay
This protocol is for a luciferase-based NFAT reporter assay in Jurkat T cells.[4][5][6]
Materials:
-
Jurkat T cells stably transfected with an NFAT-luciferase reporter construct
-
RPMI-1640 medium with 10% FBS
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
This compound
-
Luciferase assay reagent (e.g., ONE-Step Luciferase Assay System)
-
White, clear-bottom 96-well plates
Procedure:
-
Cell Plating:
-
Seed the NFAT-luciferase Jurkat cells at a density of approximately 40,000 cells per well in a white, clear-bottom 96-well plate in a final volume of 50 µL of assay medium.[4]
-
Include wells without cells for background luminescence determination.
-
Incubate the plate at 37°C in a 5% CO₂ incubator overnight.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay medium.
-
Add the desired concentrations of this compound to the cells. Include a vehicle control.
-
-
Cell Stimulation:
-
Prepare a stimulation solution containing PMA (final concentration ~20 ng/mL) and ionomycin (final concentration ~1 µM) in assay medium.
-
Add the stimulation solution to the appropriate wells. Include unstimulated control wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 5-6 hours.
-
-
Luciferase Measurement:
-
Allow the plate to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).[4]
-
Incubate at room temperature for approximately 15-30 minutes, protected from light.
-
Measure the luminescence using a luminometer.
-
T-Cell Proliferation Assay (CFSE-based)
This protocol uses CFSE dye dilution to measure T-cell proliferation.[7][8][9][10]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or purified T cells
-
RPMI-1640 medium with 10% FBS and IL-2
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)
-
This compound
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
CFSE Labeling:
-
Wash the cells with PBS.
-
Resuspend the cells at a concentration of 10-20 x 10⁶ cells/mL in pre-warmed PBS containing a low percentage of serum (e.g., 0.1% FBS).[7]
-
Add CFSE to a final concentration of 1-5 µM and mix immediately.[7]
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI medium.
-
Wash the cells three times with complete RPMI medium.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled cells in complete RPMI medium containing IL-2.
-
Plate the cells in a 96-well plate pre-coated with anti-CD3 antibody and containing soluble anti-CD28 antibody.
-
Add this compound at the desired concentrations. Include a vehicle control.
-
Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash them with FACS buffer.
-
If desired, stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8).
-
Analyze the cells by flow cytometry, detecting the CFSE signal in the FITC or equivalent channel.
-
Proliferation is measured by the sequential halving of CFSE fluorescence intensity in daughter cell generations.
-
Cytokine Release Assay (ELISA)
This protocol describes the measurement of cytokine (e.g., IL-2) release from stimulated T cells.[11][12][13][14]
Materials:
-
PBMCs or purified T cells
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
ELISA kit for the cytokine of interest (e.g., Human IL-2 ELISA Kit)
Procedure:
-
Cell Stimulation and Treatment:
-
Plate the cells in a 96-well plate pre-coated with anti-CD3 antibody and containing soluble anti-CD28 antibody.
-
Add this compound at the desired concentrations. Include a vehicle control.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatants without disturbing the cell pellet.
-
Supernatants can be stored at -80°C until analysis.
-
-
ELISA:
-
Perform the ELISA for the cytokine of interest according to the manufacturer's protocol.
-
This typically involves adding the supernatants and standards to an antibody-coated plate, followed by incubation with a detection antibody and a substrate for color development.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
Cytotoxicity Assay (MTT)
This protocol is for assessing the potential cytotoxicity of this compound.[15][16]
Materials:
-
Adherent or suspension cells
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Plating and Treatment:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere (for adherent cells) or stabilize.
-
Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.[16]
-
Cell viability is proportional to the absorbance, which can be expressed as a percentage of the vehicle-treated control cells.
-
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of T-cell activation and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. This compound, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. bu.edu [bu.edu]
- 8. mucosalimmunology.ch [mucosalimmunology.ch]
- 9. agilent.com [agilent.com]
- 10. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. exreprotein.com [exreprotein.com]
- 13. Cytokine elisa kit | Sigma-Aldrich [sigmaaldrich.com]
- 14. proimmune.com [proimmune.com]
- 15. static.igem.wiki [static.igem.wiki]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CRAC Channel Inhibitors: YM-58483 vs. SKF-96365
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used inhibitors of store-operated Ca2+ entry (SOCE), YM-58483 (also known as BTP2) and SKF-96365, with a specific focus on their selectivity for Calcium Release-Activated Calcium (CRAC) channels. Understanding the distinct pharmacological profiles of these compounds is crucial for the accurate interpretation of experimental results and for the development of targeted therapeutics.
At a Glance: Key Differences
| Feature | This compound (BTP2) | SKF-96365 |
| Primary Target | CRAC channels | Broad spectrum |
| Selectivity | High for CRAC channels | Non-selective |
| Potency (CRAC) | High (IC50 ~100 nM) | Lower (indirectly inferred) |
| Off-Target Effects | Minimal on other ion channels | Significant (TRP, VGCCs, K+ channels) |
Introduction to CRAC Channels and Their Inhibitors
Calcium release-activated Ca2+ (CRAC) channels are key players in cellular calcium signaling, mediating long-lasting Ca2+ influx in response to the depletion of intracellular calcium stores. This process, known as store-operated Ca2+ entry (SOCE), is vital for a multitude of cellular functions, including gene expression, cell proliferation, and immune responses. The core components of the CRAC channel are the stromal interaction molecule (STIM) proteins in the endoplasmic reticulum and the Orai proteins in the plasma membrane.
Given their central role in physiology and pathophysiology, CRAC channels have emerged as attractive therapeutic targets. Small molecule inhibitors are invaluable tools for dissecting the function of CRAC channels and for the potential treatment of various diseases, including autoimmune disorders and cancer. This compound and SKF-96365 are two such inhibitors, but as this guide will illustrate, their utility in research and medicine is dictated by their profoundly different selectivity profiles.
CRAC Channel Activation and Inhibition Pathway
The activation of CRAC channels is a multi-step process initiated by the depletion of Ca2+ from the endoplasmic reticulum (ER). This is sensed by STIM proteins, which then translocate to ER-plasma membrane junctions to interact with and activate Orai channels, forming the conductive pore for Ca2+ influx.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the available quantitative data on the inhibitory activity of this compound and SKF-96365.
Table 1: this compound Potency and Selectivity
| Target | IC50 | Assay Conditions | Reference |
| CRAC Channels (SOCE) | ~100 nM | Thapsigargin-induced Ca2+ influx in Jurkat T cells | [1] |
| T-cell proliferation | 12.7 nM | In vitro | [2] |
| Voltage-Operated Ca2+ Channels | 30-fold less potent than on SOC channels | Not specified | [3] |
Table 2: SKF-96365 Potency and Selectivity
| Target | IC50 | Assay Conditions | Reference |
| Receptor-Mediated Ca2+ Entry | ~10 µM | ADP or thrombin-stimulated human platelets | [4] |
| T-type Ca2+ Channels (hCaV3.1) | ~560 nM | Whole-cell patch clamp in HEK293 cells | [5][6] |
| ATP-sensitive K+ Channels | 0.85 µM | Patch clamp in mouse small intestinal smooth muscle cells | [7] |
| Voltage-gated Na+ Channels | 1.36 µM (at 0.5 Hz, use-dependent) | Whole-cell patch clamp in rat ventricular myocytes | [8] |
Note: A direct IC50 value for SKF-96365 specifically on CRAC channels is not consistently reported in the literature, reflecting its characterization as a broad inhibitor of receptor-mediated calcium entry.
Detailed Experimental Protocols
Accurate assessment of inhibitor selectivity and potency relies on robust experimental methodologies. Below are outlines of common protocols used to characterize CRAC channel inhibitors.
Measurement of Store-Operated Ca2+ Entry (SOCE) using Fura-2 AM
This method utilizes a ratiometric fluorescent indicator, Fura-2 AM, to measure changes in intracellular calcium concentration.
Protocol Outline:
-
Cell Preparation: Plate cells on coverslips or in microplates.
-
Dye Loading: Incubate cells with Fura-2 AM (typically 1-5 µM) in a physiological buffer for 30-60 minutes at room temperature or 37°C.[9][10]
-
Washing: Wash cells to remove excess extracellular dye.
-
Inhibitor Incubation: Incubate cells with varying concentrations of the inhibitor (this compound or SKF-96365) or a vehicle control.
-
Store Depletion: Perfuse cells with a Ca2+-free buffer containing a SERCA pump inhibitor like thapsigargin (e.g., 1 µM) to passively deplete ER Ca2+ stores.[11]
-
Calcium Re-addition: After store depletion, re-introduce a buffer containing a known concentration of extracellular Ca2+.
-
Data Acquisition: Continuously record the fluorescence emission at ~510 nm while alternating excitation wavelengths between 340 nm (Ca2+-bound Fura-2) and 380 nm (Ca2+-free Fura-2). The ratio of the 340/380 nm fluorescence intensity is proportional to the intracellular Ca2+ concentration.
-
Analysis: The magnitude of the increase in the 340/380 ratio upon Ca2+ re-addition represents SOCE. Dose-response curves are generated to calculate the IC50 value of the inhibitor.
Whole-Cell Patch-Clamp Electrophysiology for ICRAC Measurement
This technique provides a direct measurement of the CRAC channel current (ICRAC) with high temporal and voltage resolution.
Protocol Outline:
-
Cell and Pipette Preparation: Prepare cells for recording and pull glass micropipettes with a resistance of 3-7 MΩ. The intracellular pipette solution contains a Ca2+ chelator (e.g., BAPTA) to passively deplete the ER stores upon establishing the whole-cell configuration. The extracellular solution contains divalent cations like Ca2+ as the charge carrier.
-
Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The membrane patch under the pipette is ruptured by applying gentle suction, allowing electrical access to the cell interior.
-
Current Recording: The cell is voltage-clamped, typically at a holding potential where there is a strong driving force for Ca2+ entry. ICRAC develops over several minutes as the intracellular Ca2+ stores are depleted by the chelator in the pipette.
-
Inhibitor Application: The inhibitor is applied via the extracellular perfusion system, and the reduction in ICRAC is measured to determine the inhibitory effect.
Discussion: Interpreting the Data
The experimental data clearly demonstrate that This compound is a potent and selective inhibitor of CRAC channels . With an IC50 in the nanomolar range for SOCE inhibition and significantly lower potency against other calcium channels, it serves as a reliable tool for studying CRAC channel-specific functions.[1][3]
In stark contrast, SKF-96365 is a non-selective inhibitor with a broad range of off-target effects . While it does inhibit SOCE, its activity extends to TRP channels, voltage-gated calcium channels, and various potassium channels, often with higher potency than for receptor-mediated calcium entry.[5][6][7] This lack of specificity necessitates caution in interpreting data obtained using SKF-96365 alone as evidence for CRAC channel involvement. Any observed effects should be corroborated with more selective inhibitors like this compound or through genetic approaches.
Conclusion and Recommendations
For researchers aiming to specifically investigate the role of CRAC channels in a biological process, This compound is the superior choice due to its high potency and selectivity. Its use minimizes the confounding effects of inhibiting other ion channels.
References
- 1. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (CRAC Channel Inhibitor, BTP2), CRAC channel inhibitor (CAS 223499-30-7) | Abcam [abcam.com]
- 3. This compound | CRAC channel inhibitor | Probechem Biochemicals [probechem.com]
- 4. Therapeutic effects of SKF-96365 on murine allergic rhinitis induced by OVA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of SKF96365 on the activities of K(+) channels in mouse small intestinal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
YM-58483 vs. Synta66: A Comparative Guide to Orai1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent small molecule inhibitors of the Orai1 calcium channel, YM-58483 (also known as BTP2) and Synta66. The objective is to present a clear, data-driven analysis of their performance, supported by experimental evidence, to aid researchers in selecting the appropriate tool for their studies of store-operated calcium entry (SOCE) and its physiological roles.
At a Glance: Key Differences
| Feature | This compound (BTP2) | Synta66 |
| Primary Target | Orai1, Orai2 | Orai1 |
| Effect on Orai2 | Inhibition | Potentiation |
| Effect on Orai3 | Partial Inhibition | No Effect |
| Reported IC50 for Orai1 | ~2.8 µM (MDA-MB-231 cells) | ~1-4 µM (RBL and HEK293 cells) |
| Effect on Cell Proliferation | Inhibitory | No significant effect |
| Effect on Cell Migration | Inhibitory | Inhibitory |
Mechanism of Action: Targeting the Orai1 Channel
Both this compound and Synta66 are potent inhibitors of Orai1, the pore-forming subunit of the calcium release-activated calcium (CRAC) channel. The activation of Orai1 is a critical step in store-operated calcium entry (SOCE), a fundamental cellular process for calcium signaling. This process is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule 1 (STIM1). STIM1 then translocates to the plasma membrane where it directly interacts with and activates Orai1 channels, leading to an influx of extracellular calcium.
Potency comparison of YM-58483 and Pyr6 as CRAC inhibitors
A Comparative Guide to the Potency of CRAC Channel Inhibitors: YM-58483 vs. Pyr6
For researchers in immunology, cell signaling, and drug development, the precise modulation of calcium release-activated calcium (CRAC) channels is of paramount importance. These channels are key regulators of intracellular calcium (Ca2+) levels, influencing a myriad of cellular processes from gene expression to proliferation, particularly in immune cells. This guide provides an objective comparison of two widely used small molecule CRAC channel inhibitors, this compound (also known as BTP2) and Pyr6, with a focus on their inhibitory potency, supported by experimental data and detailed protocols.
Potency Comparison: this compound vs. Pyr6
The inhibitory potency of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the response (e.g., Ca2+ influx) by 50%. The lower the IC50 value, the greater the potency of the inhibitor.
Based on published experimental data, this compound exhibits significantly higher potency as a CRAC channel inhibitor compared to Pyr6. This compound demonstrates inhibitory effects in the nanomolar range, while Pyr6 typically requires higher, sub-micromolar concentrations to achieve similar levels of inhibition.
Quantitative Data Summary
| Inhibitor | IC50 Value | Cell Type | Method of Measurement | Reference |
| This compound | 100 nM | Jurkat (Human T cell leukemia) | Thapsigargin-induced Ca2+ influx | [1][2][3][4][5] |
| ~10 nM | Human T cells | I-CRAC (electrophysiology) with prolonged pre-incubation | [3] | |
| 12.7 nM | T-cells | T-cell proliferation assay | ||
| Pyr6 | 0.49 µM (490 nM) | RBL-2H3 (Rat basophilic leukemia) | Thapsigargin-induced Store-Operated Ca2+ Entry (SOCE) | [6][7][8] |
Signaling Pathway of CRAC Channel Activation
The activation of CRAC channels is initiated by the depletion of Ca2+ from the endoplasmic reticulum (ER). This process is sensed by the stromal interaction molecule 1 (STIM1), an ER-resident protein. Upon sensing low ER Ca2+ levels, STIM1 undergoes conformational changes, oligomerizes, and translocates to regions of the ER in close proximity to the plasma membrane. Here, it directly interacts with and activates ORAI1, the pore-forming subunit of the CRAC channel, leading to a sustained influx of extracellular Ca2+ into the cell. This rise in cytosolic Ca2+ activates downstream signaling pathways, most notably the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is crucial for T-cell activation and cytokine production.[3]
Caption: The CRAC channel signaling cascade.
Experimental Protocols
The determination of IC50 values for CRAC channel inhibitors typically involves cell-based assays that measure changes in intracellular Ca2+ concentration or downstream functional outcomes.
Intracellular Calcium Measurement using Fura-2 AM
This is a common method to quantify store-operated Ca2+ entry (SOCE).
-
Cell Preparation: Jurkat or RBL-2H3 cells are cultured to an appropriate density. The cells are then harvested, washed, and resuspended in a physiological salt solution (e.g., Ringer's solution) devoid of Ca2+.
-
Dye Loading: The cells are loaded with a Ca2+-sensitive fluorescent dye, Fura-2 AM (acetoxymethyl ester), which can cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping the Fura-2 in the cytosol.
-
Store Depletion: To initiate SOCE, the endoplasmic reticulum Ca2+ stores are depleted. This is typically achieved by treating the cells with thapsigargin, an irreversible inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[4][8]
-
Inhibitor Application: The cells are pre-incubated with varying concentrations of the inhibitor (this compound or Pyr6) for a specified period.
-
Measurement of Ca2+ Influx: Ca2+ is added back to the extracellular solution. The resulting increase in intracellular Ca2+ due to influx through CRAC channels is measured using a fluorometer or fluorescence microscope. Fura-2 is a ratiometric dye, and the ratio of fluorescence emission at two different excitation wavelengths (typically 340 nm and 380 nm) is used to calculate the intracellular Ca2+ concentration.
-
Data Analysis: The peak Ca2+ influx in the presence of the inhibitor is compared to the control (vehicle-treated) cells. A dose-response curve is generated by plotting the percentage of inhibition against the inhibitor concentration, and the IC50 value is calculated from this curve.[8]
Electrophysiology (Whole-Cell Patch-Clamp)
This technique directly measures the ionic current (I-CRAC) flowing through the CRAC channels.
-
Cell Preparation: A single cell (e.g., a human T cell) is selected for recording.
-
Patch-Clamp Configuration: A glass micropipette filled with an intracellular solution is sealed onto the cell membrane to achieve a high-resistance "giga-seal". The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Store Depletion and I-CRAC Activation: The intracellular solution contains a high concentration of a Ca2+ chelator (e.g., BAPTA) to deplete the ER Ca2+ stores from within the cell, thereby activating I-CRAC.
-
Inhibitor Application: The inhibitor is applied to the extracellular solution via a perfusion system.
-
Current Measurement: The membrane potential is held at a specific voltage, and the resulting inward current carried by Ca2+ ions is recorded.
-
Data Analysis: The magnitude of I-CRAC before and after the application of the inhibitor is compared to determine the degree of inhibition. IC50 values are determined from dose-response experiments.
Workflow for Potency Assessment
The following diagram illustrates a typical workflow for assessing the potency of a CRAC channel inhibitor.
Caption: Workflow for inhibitor potency testing.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | CRAC channel inhibitor | Probechem Biochemicals [probechem.com]
- 3. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A pyrazole derivative, this compound, potently inhibits store-operated sustained Ca2+ influx and IL-2 production in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular pharmacology of store-operated CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
YM-58483 (BTP2): A Comparative Analysis of its Specificity for Orai1 over Orai2 and Orai3
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Selectivity of the SOCE Inhibitor YM-58483
This compound, also known as BTP2, is a widely utilized pharmacological tool for studying store-operated calcium entry (SOCE), a crucial signaling pathway in numerous cell types. This guide provides a comparative analysis of this compound's specificity for the three main pore-forming subunits of the calcium release-activated calcium (CRAC) channel: Orai1, Orai2, and Orai3. The data presented herein is intended to assist researchers in the nuanced application of this inhibitor and to provide a framework for validating its specificity in their experimental systems.
Quantitative Analysis of this compound Inhibition on Orai Isoforms
A key study by Zhang et al. (2020) demonstrated that this compound (BTP2) effectively abrogates the activity of Orai1 and Orai2, while only causing a partial inhibition of Orai3. This suggests a higher potency of this compound towards Orai1 and Orai2.
For Orai1-mediated SOCE, a specific IC50 value has been reported. In MDA-MB-231 breast cancer cells, this compound inhibited Orai1-mediated SOCE with an IC50 of 2.8 µM[1].
| Orai Isoform | Reported Inhibition by this compound (BTP2) | IC50 Value |
| Orai1 | Essentially abrogated | 2.8 µM (in MDA-MB-231 cells)[1] |
| Orai2 | Essentially abrogated | Not explicitly reported in a comparative study |
| Orai3 | Partial inhibition | Not explicitly reported in a comparative study |
Table 1: Summary of this compound's inhibitory effects on Orai1, Orai2, and Orai3. The qualitative descriptions are based on the findings of Zhang et al. (2020).
Store-Operated Calcium Entry (SOCE) Signaling Pathway
The canonical activation of Orai channels is initiated by the depletion of calcium stores in the endoplasmic reticulum (ER). This process is sensed by the stromal interaction molecule (STIM) proteins, which then translocate to the ER-plasma membrane junctions to interact with and activate Orai channels, leading to calcium influx.
Experimental Protocols for Validating this compound Specificity
To validate the specificity of this compound for different Orai isoforms, two primary experimental approaches are commonly employed: electrophysiology (whole-cell patch clamp) and fluorescence-based calcium imaging.
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the ion currents through Orai channels, providing a precise quantification of channel activity and inhibition.
Experimental Workflow:
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are often used as they have low endogenous SOCE.
-
Co-transfect cells with plasmids encoding human STIM1 and one of the human Orai isoforms (Orai1, Orai2, or Orai3). A fluorescent marker (e.g., GFP) can be co-transfected for easy identification of transfected cells.
-
Culture cells on glass coverslips for 24-48 hours post-transfection.
-
-
Electrophysiological Recording:
-
External Solution (in mM): 120 NaCl, 10 TEA-Cl, 2 CaCl2, 2 MgCl2, 10 HEPES, 5 glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 135 Cs-methanesulfonate, 8 MgCl2, 10 BAPTA, 10 HEPES (pH 7.2 with CsOH). Store depletion is achieved by the inclusion of the Ca2+ chelator BAPTA in the pipette solution.
-
Establish a whole-cell patch clamp configuration.
-
Hold the cell at a membrane potential of 0 mV.
-
Apply voltage ramps (e.g., -100 to +100 mV over 100 ms) every 2 seconds to elicit currents.
-
Once a stable CRAC current (I-CRAC) is established, perfuse the external solution containing varying concentrations of this compound.
-
Record the steady-state inhibition at each concentration.
-
-
Data Analysis:
-
Measure the current amplitude at a negative potential (e.g., -80 mV).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data with a Hill equation to determine the IC50 value.
-
Fura-2 AM Calcium Imaging
This method measures changes in intracellular calcium concentration ([Ca2+]i) in response to store depletion and inhibitor application. It is a high-throughput method suitable for screening and initial characterization.
Methodology:
-
Cell Preparation and Dye Loading:
-
Seed cells expressing the desired Orai isoform and STIM1 on glass-bottom dishes.
-
Load the cells with 2-5 µM Fura-2 AM in a physiological salt solution (e.g., Krebs-Ringer-HEPES buffer) for 30-60 minutes at room temperature in the dark.
-
Wash the cells to remove extracellular Fura-2 AM and allow for de-esterification of the dye.
-
-
Calcium Measurement:
-
Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Perfuse the cells with a Ca2+-free solution containing a store-depleting agent (e.g., 1-2 µM thapsigargin) to empty the ER Ca2+ stores.
-
After store depletion, reintroduce a Ca2+-containing solution to initiate SOCE.
-
Once a stable Ca2+ influx is observed, apply this compound at various concentrations.
-
Record the fluorescence ratio of Fura-2 at excitation wavelengths of 340 nm and 380 nm.
-
-
Data Analysis:
-
The 340/380 nm fluorescence ratio is proportional to the intracellular Ca2+ concentration.
-
Calculate the extent of inhibition by comparing the peak or plateau of the Ca2+ signal before and after the addition of this compound.
-
Generate dose-response curves to determine the IC50 for each Orai isoform.
-
Conclusion
References
YM-58483: A Comparative Guide to its Cross-reactivity with Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
YM-58483, also known as BTP2, is a potent and selective inhibitor of store-operated Ca²⁺ entry (SOCE), with a primary affinity for Calcium Release-Activated Calcium (CRAC) channels, which are critical components of cellular calcium signaling.[1][2][3][4] This guide provides a comprehensive comparison of this compound's activity across various calcium channel families, supported by experimental data and detailed methodologies.
Summary of this compound's Cross-reactivity Profile
The following table summarizes the inhibitory and potentiating effects of this compound on different calcium channels, presenting key quantitative data for easy comparison.
| Channel Family | Channel Subtype | Effect | IC50 / EC50 (µM) | Cell Type | Reference |
| CRAC/Orai | Orai1 (CRAC) | Inhibition | ~0.1 | Jurkat T-cells, various | [1][3][4] |
| Thapsigargin-induced SOCE | Inhibition | 0.1 - 0.3 | HEK293, DT40 B-cells, A7r5 | [5] | |
| TRP Channels | TRPC3 | Inhibition | ~0.3 | HEK293 | [5] |
| TRPC5 | Inhibition | ~0.3 | HEK293 | [5] | |
| TRPM4 | Potentiation | N/A | HEK293 | [2] | |
| TRPV6 | No Effect | >10 | HEK293 | [5] | |
| Voltage-Gated Ca²⁺ Channels | L-type (Cav1.2) | No Significant Effect | >30 | N/A | |
| N-type (Cav2.2) | No Significant Effect | >30 | N/A |
Note: "N/A" indicates that a specific value was not available in the reviewed literature. The lack of effect on voltage-gated calcium channels is generally reported up to concentrations of 30 µM or higher.
Detailed Experimental Methodologies
This section outlines the typical experimental protocols used to assess the cross-reactivity of this compound.
Thapsigargin-Induced Calcium Influx Assay (for CRAC/Orai Channels)
This assay is a standard method for studying SOCE mediated by CRAC channels.
Objective: To determine the IC50 of this compound for the inhibition of store-operated calcium entry.
Materials:
-
Cells: Human Embryonic Kidney (HEK) 293 cells or Jurkat T-cells.
-
Fluorescent Calcium Indicator: Fura-2 AM or Indo-1 AM.
-
Buffer: Calcium-free Hanks' Balanced Salt Solution (HBSS) and HBSS containing Ca²⁺.
-
Reagents: Thapsigargin (SERCA pump inhibitor), this compound, Ionomycin (positive control), EGTA (negative control).
Protocol:
-
Cell Preparation: Culture cells to an appropriate confluency. On the day of the experiment, detach the cells and wash them with HBSS.
-
Dye Loading: Incubate the cells with Fura-2 AM (typically 1-5 µM) in HBSS at 37°C for 30-60 minutes in the dark.
-
Washing: Wash the cells twice with calcium-free HBSS to remove extracellular dye.
-
Baseline Measurement: Resuspend the cells in calcium-free HBSS and measure the baseline fluorescence ratio (e.g., 340/380 nm for Fura-2) using a fluorometer or a fluorescence microscope.
-
Store Depletion: Add thapsigargin (typically 1-2 µM) to the cells in calcium-free HBSS to deplete the endoplasmic reticulum (ER) calcium stores. This will cause a transient increase in intracellular calcium.
-
This compound Incubation: After the intracellular calcium levels return to baseline, add varying concentrations of this compound and incubate for a few minutes.
-
Calcium Add-back: Add CaCl₂ (typically 1-2 mM final concentration) to the cell suspension to initiate SOCE.
-
Data Acquisition: Record the change in fluorescence ratio over time. The increase in fluorescence after the addition of CaCl₂ represents SOCE.
-
Data Analysis: The inhibitory effect of this compound is calculated by comparing the peak fluorescence increase in the presence of the compound to the control (vehicle-treated) cells. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.
Patch-Clamp Electrophysiology (for TRP and Voltage-Gated Channels)
Whole-cell patch-clamp is the gold standard for directly measuring ion channel activity and assessing the effect of pharmacological compounds.
Objective: To determine the IC50 or EC50 of this compound on specific TRP and voltage-gated calcium channels.
Materials:
-
Cells: HEK293 cells transiently or stably expressing the specific ion channel of interest (e.g., TRPC3, TRPC5, TRPM4).
-
External Solution (for TRP channels): Typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4).
-
Internal Solution (for TRP channels): Typically contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH adjusted to 7.2). Specific activators (e.g., diacylglycerol for TRPC3) can be included.
-
External Solution (for Voltage-Gated Ca²⁺ channels): Typically contains (in mM): 120 tetraethylammonium chloride (TEA-Cl), 10 BaCl₂ or CaCl₂, 10 HEPES (pH adjusted to 7.4).
-
Internal Solution (for Voltage-Gated Ca²⁺ channels): Typically contains (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2).
-
Reagents: this compound, specific channel activators and blockers.
Protocol:
-
Cell Preparation: Plate cells expressing the target channel onto glass coverslips.
-
Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Form a giga-ohm seal between the patch pipette and the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration.
-
Voltage Protocol:
-
For TRP channels: Apply a voltage ramp or step protocol (e.g., from -100 mV to +100 mV) to elicit channel currents.
-
For Voltage-Gated Ca²⁺ channels: Hold the cell at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps to activate the channels (e.g., to 0 mV).
-
-
Compound Application: Perfuse the cells with the external solution containing various concentrations of this compound.
-
Data Acquisition: Record the whole-cell currents before, during, and after the application of this compound using a patch-clamp amplifier and data acquisition software.
-
Data Analysis: Measure the peak current amplitude at a specific voltage. The percentage of inhibition or potentiation is calculated, and the IC50 or EC50 value is determined from the concentration-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.
Caption: Simplified signaling pathway of store-operated calcium entry (SOCE) and the inhibitory action of this compound.
Caption: General experimental workflow for assessing the cross-reactivity of this compound.
Conclusion
This compound is a highly potent and selective inhibitor of CRAC channels, the primary mediators of store-operated calcium entry. Its cross-reactivity with other calcium channels is limited, showing moderate inhibitory effects on TRPC3 and TRPC5 channels and a potentiating effect on TRPM4. Notably, it displays a high degree of selectivity against voltage-gated calcium channels, making it a valuable tool for dissecting the specific roles of SOCE in various physiological and pathological processes. For researchers investigating calcium signaling, this compound serves as a crucial pharmacological tool for isolating the contributions of CRAC channels from other calcium influx pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (CRAC Channel Inhibitor, BTP2), CRAC channel inhibitor (CAS 223499-30-7) | Abcam [abcam.com]
- 3. Pharmacological Modulation and (Patho)Physiological Roles of TRPM4 Channel—Part 1: Modulation of TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
YM-58483: A Comparative Guide to a Key SOCE Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of YM-58483 (also known as BTP2), a potent and selective store-operated calcium entry (SOCE) inhibitor, with other commonly used SOCE inhibitors. By presenting key performance data, detailed experimental protocols, and a visual representation of the underlying signaling pathway, this document aims to equip researchers with the necessary information to make informed decisions about the most suitable SOCE inhibitor for their experimental needs.
Performance Comparison of SOCE Inhibitors
The efficacy of SOCE inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50), which varies depending on the cell type and experimental conditions. The following tables summarize the IC50 values of this compound and other notable SOCE inhibitors, providing a quantitative basis for comparison.
| Inhibitor | Cell Type | Assay Condition | IC50 (nM) | Reference |
| This compound (BTP2) | Jurkat T cells | Thapsigargin-induced Ca2+ influx | 100 | [1][2] |
| RBL-2H3 cells | DNP antigen-induced histamine release | 460 | ||
| RBL-2H3 cells | DNP antigen-induced leukotriene production | 310 | ||
| Human peripheral blood cells | PHA-stimulated IL-5 production | 125 | ||
| Human peripheral blood cells | PHA-stimulated IL-13 production | 148 | ||
| Murine Th2 T cell clone (D10.G4.1) | Conalbumin-stimulated IL-4 and IL-5 production | ~100 | [1] | |
| Synta-66 | Jurkat T cells | SOCE Inhibition | ~1000 | [3] |
| RBL cells | SOCE Inhibition | 1400 | [3] | |
| Vascular Smooth Muscle Cells (VSMCs) | SOCE Inhibition | ~26 | [3] | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | SOCE Inhibition | ~26 | [3] | |
| GSK-7975A | HEK293 cells (overexpressing Orai1/STIM1) | Patch clamp | 4100 | [4] |
| HEK293 cells (overexpressing Orai3/STIM1) | Patch clamp | 3800 | [4] | |
| RBL-2H3 cells | Thapsigargin-induced Ca2+ entry | 800 | [4] | |
| SKF-96365 | Rat peritoneal mast cells | Patch clamp (Fura-2) | 4000 | |
| Jurkat E6-1 lymphocytes | Fluorescence assay (Indo-1) | 12000 | ||
| 2-APB | - | IP3 receptor inhibition | 42000 | [5] |
Table 1: Comparative IC50 Values of Various SOCE Inhibitors. This table highlights the half-maximal inhibitory concentrations (IC50) of this compound and other common SOCE inhibitors across different cell lines and experimental setups. Lower IC50 values indicate higher potency.
Selectivity Profile
An ideal inhibitor should demonstrate high selectivity for its target to minimize off-target effects. This compound is known for its selectivity for SOC channels over voltage-operated Ca2+ channels[2].
| Inhibitor | Selectivity Notes | Reference |
| This compound (BTP2) | Inhibits Ca2+ influx through SOC channels 30-fold more potently than through voltage-operated Ca2+ channels. However, it has been reported to activate TRPM4 channels, which can indirectly inhibit SOCE by causing membrane depolarization. | [2][6] |
| Synta-66 | Considered a potent and highly selective inhibitor of SOCE and ICRAC activation. It does not appear to affect STIM1 puncta formation, suggesting it acts downstream of STIM1 oligomerization. | [6] |
| GSK-7975A | Shows little selectivity between Orai1 and Orai3. It does not affect STIM1-STIM1 oligomerization or STIM1-Orai1 interaction. | [4] |
| SKF-96365 | A non-selective cation channel blocker that also inhibits TRP channels and T-type Ca2+ channels. | [7] |
| 2-APB | Exhibits complex, concentration-dependent effects, including both potentiation and inhibition of CRAC channels. It can also inhibit IP3 receptors. | [5] |
Table 2: Selectivity Profiles of Common SOCE Inhibitors. This table provides an overview of the known selectivity of this compound and its alternatives, highlighting potential off-target effects.
Experimental Protocols
Accurate and reproducible experimental design is paramount in pharmacological studies. Below is a detailed protocol for a common method used to assess the efficacy of SOCE inhibitors.
Measurement of Store-Operated Calcium Entry (SOCE) Inhibition using Fura-2 Calcium Imaging
This protocol describes the measurement of SOCE in cultured cells using the ratiometric calcium indicator Fura-2 AM, with thapsigargin used to deplete intracellular calcium stores.
Materials:
-
Cells of interest (e.g., Jurkat T cells, HEK293 cells)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Thapsigargin
-
SOCE inhibitor of interest (e.g., this compound)
-
Dimethyl sulfoxide (DMSO)
-
Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or appropriate microplates and allow them to adhere overnight.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM and Pluronic F-127 in DMSO, and then diluting in serum-free HBSS (with Ca2+) to a final concentration of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.
-
Aspirate the culture medium from the cells and wash once with HBSS (with Ca2+).
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS (with Ca2+) to remove extracellular dye.
-
-
Baseline Fluorescence Measurement:
-
Replace the wash buffer with Ca2+-free HBSS.
-
Place the cells on the fluorescence imaging system and record the baseline ratio of Fura-2 fluorescence (F340/F380) for 2-5 minutes.
-
-
Store Depletion and Inhibitor Application:
-
To deplete intracellular calcium stores, add thapsigargin (typically 1-2 µM final concentration) to the Ca2+-free HBSS. This will cause a transient increase in intracellular calcium due to release from the endoplasmic reticulum.
-
At this stage, or prior to thapsigargin addition, add the SOCE inhibitor (e.g., this compound) at the desired concentration. A vehicle control (e.g., DMSO) should be run in parallel.
-
-
Measurement of SOCE:
-
Once the intracellular calcium levels have returned to baseline or stabilized, add HBSS containing Ca2+ (typically 1-2 mM final concentration) to the cells.
-
Record the subsequent increase in the F340/F380 ratio, which represents SOCE.
-
-
Data Analysis:
-
Quantify the magnitude of SOCE by measuring the peak increase in the F340/F380 ratio after the addition of extracellular Ca2+.
-
Compare the SOCE in inhibitor-treated cells to the vehicle-treated control cells to determine the percentage of inhibition.
-
Generate dose-response curves by testing a range of inhibitor concentrations to calculate the IC50 value.
-
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action of SOCE inhibitors, the following diagrams illustrate the SOCE signaling pathway and a typical experimental workflow for inhibitor testing.
Figure 1. SOCE Signaling Pathway and the action of this compound.
References
- 1. This compound, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells | PLOS One [journals.plos.org]
- 4. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of Store-Operated Calcium Entry-Targeted Compounds in Cancer [frontiersin.org]
- 6. Pharmacology of Store-Operated Calcium Entry Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison of YM-58483 and GSK-7975A for Researchers
In the landscape of pharmacological tools used to investigate store-operated calcium entry (SOCE), YM-58483 (also known as BTP2) and GSK-7975A have emerged as prominent inhibitors of the Ca²⁺ release-activated Ca²⁺ (CRAC) channel. This guide provides a detailed, data-driven comparison of these two compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective properties and performance based on available experimental data.
Mechanism of Action and Target Specificity
Both this compound and GSK-7975A exert their inhibitory effects on the CRAC channel, a key component of the SOCE pathway, which is crucial for Ca²⁺ signaling in non-excitable cells. The core components of the CRAC channel are the stromal interaction molecule (STIM) proteins, which act as endoplasmic reticulum Ca²⁺ sensors, and the Orai proteins that form the pore of the channel in the plasma membrane.[1][2][3] Depletion of Ca²⁺ from the endoplasmic reticulum triggers the activation of STIM, which in turn interacts with and opens the Orai channels, allowing for the influx of extracellular Ca²⁺.
This compound (BTP2) is a potent and selective blocker of CRAC channels.[4] It has been demonstrated to inhibit thapsigargin-induced sustained Ca²⁺ influx with high potency.[4] Functionally, this inhibition of Ca²⁺ entry leads to the suppression of downstream signaling pathways, including the nuclear factor of activated T-cells (NFAT) pathway, which is critical for the production of various cytokines.[5]
GSK-7975A is also a potent inhibitor of the CRAC channel.[6] Studies have shown that it does not interfere with STIM1 oligomerization or the interaction between STIM1 and Orai1, suggesting that its mechanism of action is likely at the level of the Orai channel pore.[7][8] Interestingly, the inhibitory action of GSK-7975A appears to be influenced by the geometry of the Orai pore's selectivity filter.[9]
Quantitative Performance Data
The following tables summarize the available quantitative data on the potency and selectivity of this compound and GSK-7975A from various in vitro studies. It is important to note that direct comparisons of IC₅₀ values should be made with caution due to variations in experimental conditions, such as cell types and assay methodologies.
Table 1: Potency of this compound and GSK-7975A in Cellular Assays
| Compound | Assay | Cell Type | IC₅₀ | Reference |
| This compound | Thapsigargin-induced Ca²⁺ influx | Jurkat T cells | 100 nM | [4] |
| IL-2 Production | Jurkat T cells | ~100 nM | ||
| IL-4 and IL-5 Production | Murine Th2 T cell clone (D10.G4.1) | ~100 nM | [10] | |
| IL-5 Production | Human whole blood cells | ~100 nM | [10] | |
| T cell proliferation (MLR) | Mouse splenocytes | 330 nM | [11] | |
| GSK-7975A | Orai1/STIM1 current | HEK293 cells | 4.1 µM | [9] |
| Orai3/STIM1 current | HEK293 cells | 3.8 µM | [9] | |
| Thapsigargin-induced Ca²⁺ entry | RBL cells | 0.8 µM | [9] | |
| FcεRI-dependent Ca²⁺ influx | Mast cells | 3 µM (up to 50% inhibition of mediator release) | [6] |
Table 2: Selectivity Profile of this compound and GSK-7975A
| Compound | Ion Channel | Effect | Concentration | Reference |
| This compound | Voltage-operated Ca²⁺ channels | 30-fold less potent inhibition compared to SOC channels | Not specified | |
| GSK-7975A | L-type Ca²⁺ channels (CaV1.2) | Weak inhibition | >10 µM (IC₅₀ = 8 µM) | |
| TRPV6 | Complete block | 10 µM | [7][9] | |
| Other ion channels (panel of 16) | No significant effect | up to 10 µM | [9] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental workflow for evaluating these inhibitors, the following diagrams are provided in the DOT language for Graphviz.
Caption: Simplified signaling pathway of store-operated calcium entry (SOCE) and the inhibitory action of this compound and GSK-7975A on the Orai1 channel.
Caption: A general experimental workflow for evaluating the potency of SOCE inhibitors using a calcium add-back assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are representative protocols for assays commonly used to characterize this compound and GSK-7975A.
Calcium Imaging Assay for SOCE Inhibition
This protocol is a generalized method for measuring the inhibition of SOCE in a cell population using a fluorescent calcium indicator.
-
Cell Preparation:
-
Plate cells (e.g., HEK293, Jurkat T cells, or RBL cells) on a suitable imaging dish or multi-well plate and culture overnight.
-
Wash the cells with a physiological salt solution (e.g., HBSS) buffered with HEPES.
-
-
Dye Loading:
-
Incubate the cells with a calcium-sensitive fluorescent dye (e.g., 2 µM Fura-4 AM) in the assay buffer for 30-60 minutes at room temperature in the dark.[9]
-
After incubation, wash the cells to remove excess dye.
-
-
Inhibitor Incubation:
-
Add the desired concentrations of this compound, GSK-7975A, or a vehicle control (e.g., DMSO) to the cells and incubate for a specified period (e.g., 30 minutes).[9]
-
-
Store Depletion and Calcium Add-back:
-
Initiate fluorescence measurement.
-
To deplete endoplasmic reticulum calcium stores, add a SERCA pump inhibitor such as 1 µM thapsigargin in a calcium-free buffer.[9]
-
After a stable baseline in the absence of extracellular calcium is achieved, add a solution containing a physiological concentration of CaCl₂ (e.g., 2 mM) to initiate SOCE.
-
-
Data Acquisition and Analysis:
-
Record the fluorescence intensity over time using a fluorescence microscope or a plate reader.
-
The increase in fluorescence after the addition of extracellular Ca²⁺ represents SOCE.
-
Quantify the inhibition by comparing the amplitude or the area under the curve of the Ca²⁺ signal in the presence of the inhibitor to the control.
-
Generate dose-response curves to determine the IC₅₀ value.
-
Whole-Cell Patch-Clamp Electrophysiology for CRAC Channel Current (ICRAC)
This technique allows for the direct measurement of the ion current through CRAC channels.
-
Cell Preparation:
-
Use cells expressing STIM1 and Orai1 (either endogenously or through transfection, e.g., HEK293 cells).[9]
-
Obtain a whole-cell patch-clamp configuration on a single cell.
-
-
Solutions:
-
Internal (Pipette) Solution: To passively deplete the ER of Ca²⁺, use a solution containing a high concentration of a Ca²⁺ chelator like EGTA (e.g., 20 mM) and cesium as the main cation to block potassium channels.[9]
-
External (Bath) Solution: A solution containing divalent cations as the charge carriers (e.g., 20 mM CaCl₂).
-
-
Recording ICRAC:
-
Hold the cell at a specific potential (e.g., 0 mV) and apply voltage ramps (e.g., from -90 mV to +90 mV over 1 second) at regular intervals (e.g., every 5 seconds) to measure the current-voltage relationship.[9]
-
The inward current that develops over time as the intracellular EGTA diffuses into the cell and chelates Ca²⁺ represents ICRAC.
-
-
Inhibitor Application:
-
Once a stable ICRAC is established, perfuse the bath with the external solution containing the desired concentration of this compound or GSK-7975A.
-
Continue recording to observe the inhibition of the current.
-
-
Data Analysis:
-
Measure the amplitude of the inward current at a negative potential (e.g., -80 mV) before and after inhibitor application.
-
Calculate the percentage of inhibition for different inhibitor concentrations to determine the IC₅₀.
-
Cytokine Release Assay
This assay measures the functional consequence of CRAC channel inhibition on immune cell activation.
-
Cell Isolation and Culture:
-
Isolate primary immune cells (e.g., human peripheral blood mononuclear cells - PBMCs) or use an immune cell line (e.g., Jurkat T cells).
-
Culture the cells in an appropriate medium.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-incubate the cells with various concentrations of this compound, GSK-7975A, or a vehicle control.
-
Stimulate the cells to produce cytokines using an appropriate stimulus (e.g., phytohemagglutinin (PHA) for T cells, or anti-CD3/anti-CD28 antibodies).
-
-
Sample Collection and Analysis:
-
After a suitable incubation period (e.g., 24-48 hours), collect the cell culture supernatant.
-
Measure the concentration of specific cytokines (e.g., IL-2, IL-4, IL-5, IFN-γ) in the supernatant using a method such as ELISA or a multiplex cytokine bead array.
-
-
Data Analysis:
-
Quantify the reduction in cytokine production in the presence of the inhibitors compared to the stimulated control.
-
Generate dose-response curves to calculate the IC₅₀ for the inhibition of cytokine release.
-
Concluding Remarks
Both this compound and GSK-7975A are valuable pharmacological tools for the study of SOCE and CRAC channel function. This compound exhibits high potency, with IC₅₀ values in the nanomolar range for the inhibition of both Ca²⁺ influx and downstream functional responses like cytokine production. GSK-7975A, while also a potent inhibitor, generally displays IC₅₀ values in the high nanomolar to low micromolar range. A key differentiator is the selectivity profile, with GSK-7975A also demonstrating inhibitory activity against the TRPV6 channel. The choice between these two inhibitors will depend on the specific experimental context, including the cell type, the required potency, and the potential for off-target effects. The detailed protocols provided herein should serve as a valuable resource for researchers designing and interpreting experiments with these widely used CRAC channel inhibitors.
References
- 1. Development of Store-Operated Calcium Entry-Targeted Compounds in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulatory mechanisms controlling store-operated calcium entry [frontiersin.org]
- 3. Store-operated calcium entry: mechanisms and modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YM 58483 | Other Calcium Channels | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of this compound/BTP2, a novel store-operated Ca2+ entry blocker, on T cell-mediated immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Verifying the Inhibitory Effect of YM-58483 on CRAC Currents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of YM-58483 (also known as BTP2), a potent inhibitor of Calcium Release-Activated Calcium (CRAC) channels, with other notable CRAC channel inhibitors. The objective is to offer a clear, data-driven overview of its performance, supported by detailed experimental protocols for verifying its inhibitory effects on CRAC currents.
Comparative Analysis of CRAC Channel Inhibitors
The inhibitory potency of this compound and its alternatives is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound and other commonly used CRAC channel inhibitors: Synta 66, GSK-7975A, and Pyr6. It is important to note that these values have been determined in various cell types and under different experimental conditions, which can influence the apparent potency.
| Inhibitor | IC50 (SOCE/ICRAC) | Cell Type | Method | Reference |
| This compound (BTP2) | ~10 nM - 100 nM | Jurkat T cells, Human T cells | Ca2+ influx, Electrophysiology | [1][2] |
| Synta 66 | ~26 nM - 1.4 µM | VSMCs, HUVECs, Jurkat T cells, RBL cells | Ca2+ influx, Electrophysiology | [3] |
| GSK-7975A | ~4 µM | HEK293 cells | Electrophysiology | [1][4] |
| Pyr6 | ~0.5 µM | RBL-2H3 cells | Ca2+ influx | [5] |
Disclaimer: The IC50 values presented are sourced from various publications and may not be directly comparable due to differing experimental setups.
Experimental Protocols
To facilitate the independent verification of the inhibitory effects of this compound and other compounds on CRAC currents, detailed methodologies for two key experimental approaches are provided below: Electrophysiology (Whole-Cell Patch-Clamp) and Ratiometric Calcium Imaging.
Electrophysiology: Whole-Cell Patch-Clamp Recording of ICRAC
This protocol is designed to directly measure the ion flow through CRAC channels.
1. Cell Preparation:
-
Culture cells (e.g., Jurkat T cells, RBL cells, or HEK293 cells overexpressing STIM1 and Orai1) on glass coverslips suitable for patch-clamp recording.
-
Prior to recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular solution.
2. Solutions:
-
Extracellular (Bath) Solution (in mM): 120 NaCl, 10 TEA-Cl, 2.8 KCl, 2 MgCl2, 10 CaCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Intracellular (Pipette) Solution (in mM): 135 Cs-methanesulfonate, 10 BAPTA, 10 HEPES, 0.05 IP3 (to passively deplete stores), 3 MgCl2 (pH 7.2 with CsOH).
3. Recording Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of 0 mV.
-
Apply voltage ramps (e.g., -100 to +100 mV over 100 ms) or voltage steps (e.g., to -80 mV) periodically (e.g., every 2 seconds) to elicit and monitor the CRAC current (ICRAC).
-
Once a stable baseline ICRAC is established, perfuse the bath with the extracellular solution containing the desired concentration of this compound or other inhibitors.
-
Record the inhibition of ICRAC over time.
4. Data Analysis:
-
Measure the peak inward current at a negative potential (e.g., -80 mV) before and after inhibitor application.
-
Calculate the percentage of inhibition for each concentration.
-
Construct a dose-response curve and fit it with a suitable equation (e.g., Hill equation) to determine the IC50 value.
Ratiometric Calcium Imaging of Store-Operated Calcium Entry (SOCE)
This method assesses CRAC channel activity by measuring changes in intracellular calcium concentration ([Ca2+]i) using a fluorescent indicator.
1. Cell Preparation and Dye Loading:
-
Seed cells on glass-bottom dishes or coverslips.
-
Wash the cells with a physiological salt solution (e.g., HBSS).
-
Load the cells with a ratiometric calcium indicator, such as Fura-2 AM (typically 2-5 µM), in the salt solution for 30-60 minutes at room temperature in the dark.
-
Wash the cells to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes.
2. Calcium Imaging Procedure:
-
Mount the dish/coverslip on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Perfuse the cells with a Ca2+-free solution to establish a baseline.
-
Induce depletion of intracellular calcium stores by applying a SERCA pump inhibitor, such as thapsigargin (1-2 µM), in the Ca2+-free solution. This will cause a transient increase in [Ca2+]i due to leakage from the ER.
-
Once the [Ca2+]i returns to baseline, reintroduce a solution containing extracellular Ca2+ (e.g., 2 mM). The subsequent increase in [Ca2+]i represents SOCE.
-
To test the effect of an inhibitor, pre-incubate the cells with the desired concentration of this compound or other compounds before the re-addition of extracellular Ca2+.
3. Data Analysis:
-
Measure the change in the Fura-2 fluorescence ratio (e.g., 340/380 nm excitation) over time.
-
Quantify the SOCE response by measuring the peak increase in the ratiometric signal upon Ca2+ re-addition.
-
Calculate the percentage of inhibition of the SOCE response for each inhibitor concentration.
-
Generate a dose-response curve and calculate the IC50 value.
Visualizing the CRAC Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: CRAC Channel Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflows for Verifying CRAC Inhibition.
References
- 1. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular pharmacology of store-operated CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Side-by-Side Analysis of YM-58483 and Econazole on Store-Operated Calcium Entry (SOCE)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of two chemical compounds, YM-58483 and econazole, as modulators of Store-Operated Calcium Entry (SOCE). The information presented herein is supported by experimental data to assist researchers in making informed decisions for their studies.
Introduction to SOCE Modulation
Store-Operated Calcium Entry (SOCE) is a crucial Ca2+ signaling pathway in non-excitable cells, regulating a diverse range of cellular functions including gene expression, proliferation, and immune responses. The key molecular players in SOCE are the stromal interaction molecule (STIM) proteins, which act as Ca2+ sensors in the endoplasmic reticulum (ER), and the Orai proteins, which form the Ca2+ release-activated Ca2+ (CRAC) channels in the plasma membrane. Depletion of ER Ca2+ stores triggers STIM protein oligomerization and translocation to ER-plasma membrane junctions, where they directly interact with and activate Orai channels, leading to Ca2+ influx. Given its physiological importance, pharmacological modulation of SOCE is a significant area of research for therapeutic intervention in various diseases.
Comparative Analysis of this compound and Econazole
This section provides a detailed comparison of this compound and econazole, focusing on their mechanism of action, potency, and selectivity in modulating SOCE.
Mechanism of Action
This compound , also known as BTP2, is a potent and selective blocker of SOCE.[1][2][3] It specifically inhibits the CRAC channels, which are the primary conduits for Ca2+ entry in the SOCE pathway.[2][3][4] Its mechanism of action is targeted towards the channel itself, thereby preventing the influx of Ca2+ that is triggered by the depletion of intracellular stores.
Econazole , primarily known as an antifungal agent, also exhibits inhibitory effects on SOCE.[5][6] However, its mechanism is less specific compared to this compound. While it does block SOC channels, it also inhibits voltage-operated Ca2+ channels with a similar potency.[5] Some evidence suggests that econazole's effect on SOCE may be non-specific, potentially arising from alterations in plasma membrane fluidity or structure.[6] Furthermore, econazole has been shown to inhibit the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), which can independently affect intracellular Ca2+ dynamics.
Potency and Selectivity
The following table summarizes the quantitative data on the inhibitory potency and selectivity of this compound and econazole on SOCE.
| Compound | Target | IC50 for SOCE Inhibition | Selectivity | Cell Type(s) Studied |
| This compound | CRAC Channels | ~100 nM (for thapsigargin-induced Ca2+ influx)[2][3][4] | Highly selective for SOC channels over voltage-operated Ca2+ channels (30-fold difference)[5] | Jurkat T cells, murine Th2 T cell clone, human whole blood cells[4][5] |
| Econazole | SOC Channels & other targets | 11 µM (for thapsigargin-induced platelet Ca2+ influx)[7] | Non-selective; inhibits both SOC channels and voltage-operated Ca2+ channels in a similar concentration range[5] | Platelets, Jurkat T cells, human osteosarcoma cells[5][7] |
Experimental Protocols
A common method to assess the effect of compounds on SOCE is through intracellular Ca2+ measurements using fluorescent indicators. Below is a detailed protocol for such an experiment.
Measurement of Store-Operated Calcium Entry
This protocol utilizes the ratiometric fluorescent Ca2+ indicator Fura-2 AM and the SERCA pump inhibitor thapsigargin to induce and measure SOCE.
Materials:
-
Cells of interest (e.g., Jurkat T cells, HEK293 cells)
-
Cell culture medium
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+
-
Thapsigargin
-
This compound and/or Econazole
-
Fluorescence microplate reader or fluorescence microscope equipped for ratiometric imaging
Procedure:
-
Cell Preparation: Plate cells in a suitable format (e.g., 96-well black-walled plates for plate reader assays or on glass coverslips for microscopy) and allow them to adhere overnight.
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in Ca2+-containing HBSS).
-
Wash the cells once with Ca2+-containing HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with Ca2+-containing HBSS to remove extracellular dye.
-
-
Baseline Fluorescence Measurement:
-
Replace the medium with Ca2+-free HBSS.
-
Record the baseline Fura-2 fluorescence ratio (Excitation at 340 nm and 380 nm, Emission at ~510 nm) for a few minutes.
-
-
Store Depletion and Compound Treatment:
-
To deplete intracellular Ca2+ stores, add thapsigargin (e.g., 1-2 µM) to the Ca2+-free HBSS. This will cause a transient increase in intracellular Ca2+ due to leakage from the ER.
-
For compound testing, add this compound or econazole at the desired concentrations before or after the addition of thapsigargin, depending on the experimental design.
-
-
Measurement of SOCE:
-
After the intracellular Ca2+ levels have returned to near baseline following store depletion, re-introduce Ca2+ to the extracellular solution by adding a concentrated CaCl2 solution to the wells (final concentration ~1-2 mM).
-
Record the subsequent increase in the Fura-2 fluorescence ratio, which represents SOCE.
-
-
Data Analysis:
-
The magnitude of SOCE can be quantified by measuring the peak increase in the 340/380 nm ratio upon Ca2+ re-addition or by calculating the rate of the initial rise.
-
Compare the SOCE response in the presence and absence of the test compounds to determine their inhibitory effects and calculate IC50 values.
-
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Signaling pathway of Store-Operated Calcium Entry (SOCE) and points of inhibition.
Caption: Experimental workflow for measuring SOCE inhibition.
Conclusion
-
This compound is a highly potent and selective inhibitor of CRAC channels, making it an excellent tool for studies specifically investigating the role of SOCE. Its high selectivity minimizes off-target effects, leading to more precise experimental outcomes.
-
Econazole inhibits SOCE but with much lower potency and a lack of specificity. Its inhibitory action extends to other ion channels and cellular components, which can complicate the interpretation of experimental results. Researchers should exercise caution when using econazole as a SOCE inhibitor and be mindful of its potential off-target effects.
For researchers aiming to specifically dissect the SOCE pathway, this compound is the superior choice due to its well-defined mechanism and high selectivity. Econazole's utility as a SOCE inhibitor is limited by its non-specific mode of action, though it may be useful in studies where a broader ion channel blockade is desired.
References
- 1. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the mechanism of action of econazole, the capacitative calcium inflow blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (CRAC Channel Inhibitor, BTP2), CRAC channel inhibitor (CAS 223499-30-7) | Abcam [abcam.com]
- 4. This compound, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural mechanism of TRPV5 inhibition by econazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Econazole: a review of its antifungal activity and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Econazole induces increases in free intracellular Ca2+ concentrations in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of YM-58483 Against Voltage-Gated Ca2+ Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of YM-58483 (also known as BTP2), a potent inhibitor of store-operated Ca2+ entry (SOCE), against voltage-gated Ca2+ channels (VGCCs). Its performance is contrasted with other notable CRAC (Ca2+ release-activated Ca2+) channel modulators to offer a comprehensive overview for target selection and experimental design in drug discovery and biomedical research.
Executive Summary
This compound is a highly selective inhibitor of CRAC channels, which are the primary mediators of SOCE in non-excitable cells.[1][2][3][4] Experimental data demonstrates that this compound potently blocks CRAC channels with an IC50 value of approximately 100 nM.[1][2][4][5] Crucially, its activity against voltage-gated Ca2+ channels is significantly lower, with reports indicating it is about 30-fold less potent against this class of channels.[1] This selectivity profile makes this compound a valuable tool for dissecting the physiological roles of CRAC channels and as a potential therapeutic agent where selective inhibition of SOCE is desired. In contrast, other compounds such as GSK-7975A show a lesser degree of selectivity, while molecules like econazole exhibit broad inhibitory activity across different calcium channel types.
Comparative Selectivity Profile
The following table summarizes the inhibitory potency (IC50 values) of this compound and other selected compounds against CRAC channels and various subtypes of voltage-gated Ca2+ channels.
| Compound | Target Channel | IC50 | Fold Selectivity (CRAC vs. VGCC) |
| This compound (BTP2) | CRAC Channel | ~100 nM [1][2][4][5] | - |
| Voltage-Gated Ca2+ Channels (General) | ~3 µM (estimated) | ~30-fold [1] | |
| L-type (Cav1.2) | >10 µM | >100-fold | |
| GSK-7975A | CRAC Channel | ~0.8 - 4 µM[6] | - |
| L-type (Cav1.2) | ~8 µM[7] | ~2 - 10-fold | |
| Econazole | L-type (Cav1.x) | IC50 in µM range | Non-selective |
| Synta 66 | CRAC Channel | Potent inhibitor | Data on VGCCs not readily available |
Note: The IC50 for this compound against general voltage-gated Ca2+ channels is estimated based on the reported 30-fold lower potency compared to its CRAC channel inhibition.
Signaling Pathway and Experimental Workflow
To assess the selectivity of compounds like this compound, a typical experimental workflow involves measuring their effects on both SOCE and voltage-gated calcium entry.
References
- 1. This compound | CRAC channel inhibitor | Probechem Biochemicals [probechem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. YM 58483 | Other Calcium Channels | Tocris Bioscience [tocris.com]
- 5. caymanchem.com [caymanchem.com]
- 6. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
YM-58483 in the Landscape of Novel CRAC Channel Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Calcium Release-Activated Calcium (CRAC) channel, a key player in cellular calcium signaling, has emerged as a significant therapeutic target for a range of autoimmune and inflammatory diseases. YM-58483 (also known as BTP2) has long been a benchmark inhibitor for studying CRAC channel function. However, the landscape is evolving with the advent of novel inhibitors. This guide provides an objective comparison of this compound with a selection of these newer agents, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
The CRAC Channel Signaling Pathway
The activation of the CRAC channel is a multi-step process initiated by the depletion of calcium stores in the endoplasmic reticulum (ER). This depletion is sensed by the Stromal Interaction Molecule 1 (STIM1), an ER-resident protein. Upon sensing low calcium levels, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions. Here, it interacts with and activates Orai1, the pore-forming subunit of the CRAC channel, leading to a sustained influx of extracellular calcium. This influx is critical for downstream signaling events, most notably the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells), which drives the expression of key immunomodulatory cytokines.
Comparative Analysis of CRAC Channel Inhibitors
The following tables summarize the reported inhibitory activities of this compound and a selection of novel CRAC channel inhibitors. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | Target(s) | IC50 (CRAC Current / SOCE) | Cell Type | Reference |
| This compound (BTP2) | Orai1/STIM1 | ~100 nM (Thapsigargin-induced Ca²⁺ influx) | Jurkat T cells | [1] |
| Orai1, Orai2 | Abrogates activity | ORAI1/2/3 triple-null cells | [2] | |
| Orai3 | Partial inhibition | ORAI1/2/3 triple-null cells | [2] | |
| GSK-7975A | Orai1, Orai3 | ~4 µM (STIM1-mediated Orai1/3 currents) | HEK293 cells | [3] |
| Orai1, Orai2 | Abrogates activity | ORAI1/2/3 triple-null cells | [2] | |
| Orai3 | Partial inhibition | ORAI1/2/3 triple-null cells | [2] | |
| GSK-5498A | CRAC Channel | ~1 µM (ICRAC) | HEK cells expressing STIM1/Orai1 | [1] |
| GSK-5503A | Orai1, Orai3 | ~4 µM (STIM1-mediated Orai1/3 currents) | HEK293 cells | [1] |
| RO2959 | Orai1 | ~25 nM (SOCE) | CHO cells expressing STIM1/Orai1 | [4] |
| Orai1 > Orai2, Orai3 | 402 nM (ICRAC) in RBL-2H3 cells | T-REx-CHO cells | [1] |
| Inhibitor | IC50 (Cytokine Production) | Cytokine | Cell Type | Reference |
| This compound (BTP2) | ~100 nM | IL-5 | Human whole blood | [5] |
| RO2959 | Potent inhibitor | IL-2 | Human T cells | [4] |
Discussion of Comparative Data:
This compound remains a potent inhibitor of CRAC channels, with reported IC50 values in the low nanomolar range for the inhibition of store-operated calcium entry (SOCE) and cytokine production.[1][5] It effectively abrogates the activity of Orai1 and Orai2 isoforms, while only partially inhibiting Orai3.[2]
The novel inhibitors from GlaxoSmithKline (GSK) show varied potencies. GSK-5498A inhibits the CRAC current with an IC50 of approximately 1 µM.[1] GSK-7975A and GSK-5503A display IC50 values of around 4 µM for the inhibition of STIM1-mediated Orai1 and Orai3 currents.[1][3] Similar to this compound, GSK-7975A also abrogates Orai1 and Orai2 activity while only partially affecting Orai3.[2] This suggests a degree of isoform selectivity among these compounds.
RO2959 emerges as a particularly potent inhibitor, especially for Orai1-mediated SOCE, with a reported IC50 of 25 nM.[4] It also demonstrates selectivity for Orai1 over Orai2 and Orai3.[1] This high potency and selectivity make RO2959 a valuable tool for specifically probing the function of Orai1.
Experimental Workflow for Inhibitor Characterization
The evaluation of CRAC channel inhibitors typically follows a standardized workflow, beginning with the assessment of their direct effect on calcium influx, followed by the analysis of downstream cellular responses.
Experimental Protocols
Store-Operated Calcium Entry (SOCE) Assay using Fura-2 AM
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to the depletion of intracellular stores.
Materials:
-
Cells (e.g., HEK293 cells stably expressing STIM1 and Orai1, or Jurkat T cells)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
-
Thapsigargin (SERCA pump inhibitor)
-
CRAC channel inhibitor to be tested
-
Fluorescence plate reader or microscope capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Cell Preparation: Seed cells onto glass-bottom dishes or black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in Ca²⁺-free HBSS (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127).
-
Wash the cells once with Ca²⁺-free HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with Ca²⁺-free HBSS to remove extracellular dye.
-
-
Measurement of Ca²⁺ Release and Entry:
-
Place the plate in the fluorescence reader and begin recording the ratio of fluorescence intensity at 340 nm and 380 nm excitation.
-
Establish a stable baseline fluorescence in Ca²⁺-free HBSS.
-
Add the test inhibitor at various concentrations and incubate for a predetermined time.
-
To deplete intracellular Ca²⁺ stores, add thapsigargin (e.g., 1-2 µM) and record the transient increase in [Ca²⁺]i due to release from the ER.
-
Once the fluorescence ratio returns to a near-baseline level, add Ca²⁺-containing HBSS (e.g., final concentration of 2 mM Ca²⁺) to initiate SOCE.
-
Record the sustained increase in the fluorescence ratio, which represents Ca²⁺ influx through CRAC channels.
-
-
Data Analysis:
-
Calculate the ratio of F340/F380.
-
The magnitude of SOCE is typically measured as the peak or the area under the curve of the Ca²⁺ signal after the re-addition of extracellular Ca²⁺.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
NFAT Activation Assay
This assay quantifies the activation of the NFAT transcription factor, a key downstream effector of CRAC channel signaling.
Materials:
-
Jurkat T cells stably transfected with an NFAT-luciferase reporter construct.
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS).
-
Stimulating agents (e.g., phorbol 12-myristate 13-acetate (PMA) and ionomycin, or anti-CD3/CD28 antibodies).
-
CRAC channel inhibitor to be tested.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the NFAT-reporter Jurkat cells into a white, clear-bottom 96-well plate.
-
Inhibitor Treatment: Add serial dilutions of the CRAC channel inhibitor to the wells and incubate for a specified period (e.g., 1 hour).
-
Cell Stimulation: Stimulate the cells with PMA (e.g., 50 ng/mL) and ionomycin (e.g., 1 µM) or with plate-bound anti-CD3 and soluble anti-CD28 antibodies to activate the T-cell receptor signaling pathway and induce NFAT activation.
-
Incubation: Incubate the plate for 6-8 hours at 37°C to allow for luciferase expression.
-
Luciferase Measurement:
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from the readings.
-
Normalize the data to the stimulated control (no inhibitor).
-
Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition of NFAT-driven luciferase activity against the inhibitor concentration.[6]
-
Cytokine Production Assay
This assay measures the release of cytokines from immune cells, a functional consequence of CRAC channel activation.
Materials:
-
Primary human T cells or a T cell line (e.g., Jurkat).
-
Cell culture medium.
-
Stimulating agents (e.g., PMA and ionomycin, or anti-CD3/CD28 beads).
-
CRAC channel inhibitor to be tested.
-
ELISA kit for the cytokine of interest (e.g., IL-2, TNF-α, IFN-γ) or flow cytometry antibodies for intracellular cytokine staining.
-
Brefeldin A (for intracellular staining).
Procedure (ELISA):
-
Cell Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the CRAC channel inhibitor for a defined period.
-
Stimulate the cells with the chosen activating agent.
-
-
Supernatant Collection: Incubate the cells for 24-48 hours. After incubation, centrifuge the plate and collect the supernatant.
-
ELISA: Perform the ELISA for the target cytokine according to the manufacturer's protocol.
-
Data Analysis:
-
Generate a standard curve using the recombinant cytokine standards.
-
Determine the concentration of the cytokine in each sample from the standard curve.
-
Calculate the IC50 value of the inhibitor for cytokine production.
-
Procedure (Intracellular Cytokine Staining):
-
Cell Treatment and Stimulation:
-
Pre-treat and stimulate the cells as described for the ELISA.
-
In the last 4-6 hours of stimulation, add Brefeldin A to block cytokine secretion and cause their accumulation intracellularly.
-
-
Staining:
-
Harvest the cells and stain for surface markers (e.g., CD4, CD8).
-
Fix and permeabilize the cells using a dedicated kit.
-
Stain for intracellular cytokines with fluorescently labeled antibodies.
-
-
Flow Cytometry: Analyze the cells using a flow cytometer to determine the percentage of cytokine-producing cells in the presence and absence of the inhibitor.
-
Data Analysis: Calculate the IC50 value based on the reduction in the percentage of cytokine-positive cells.
Conclusion
This compound remains a valuable and potent tool for the study of CRAC channels. However, the development of novel inhibitors such as the GSK series and particularly RO2959, offers researchers a broader toolkit with varying potencies and selectivities. The choice of inhibitor will depend on the specific research question, the cell type being studied, and the desired level of isoform specificity. This guide provides a starting point for comparing these critical research tools and the necessary experimental framework for their evaluation. As research in this field continues, we can anticipate the development of even more selective and potent CRAC channel modulators, paving the way for new therapeutic strategies for a host of immune-related disorders.
References
- 1. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
Validating the Mechanism of Action of YM-58483: A Comparative Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of YM-58483 (also known as BTP2), a potent and selective inhibitor of store-operated Ca2+ entry (SOCE), with other commonly used inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to clarify the underlying signaling pathways and experimental workflows.
Unraveling the Mechanism: this compound and the SOCE Pathway
This compound is a pyrazole derivative that selectively blocks store-operated Ca2+ entry (SOCE), a crucial signaling pathway in non-excitable cells like T lymphocytes.[1][2] SOCE is initiated by the depletion of Ca2+ from the endoplasmic reticulum (ER), which is sensed by STIM1 proteins. STIM1 then translocates to the plasma membrane and activates Orai channels, forming the Calcium Release-Activated Calcium (CRAC) channel, which mediates Ca2+ influx.[1] This influx is vital for downstream signaling events, including the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells), which plays a key role in T-cell activation and cytokine production.[3] this compound's inhibitory action on CRAC channels effectively dampens these processes, highlighting its potential as an immunomodulatory and anti-inflammatory agent.[2]
Comparative Performance of SOCE/CRAC Channel Inhibitors
To validate the specific mechanism of this compound, it is essential to compare its activity with other known SOCE inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and its alternatives in various assays. It is important to note that IC50 values can vary depending on the specific experimental conditions, cell type, and assay format.
| Compound | Target(s) | Assay | Cell Type | IC50 | Reference(s) |
| This compound (BTP2) | CRAC (Orai1) | Thapsigargin-induced Ca2+ influx | Jurkat T cells | 100 nM | [1][2][3] |
| T-cell proliferation (MLR) | Mouse spleen cells | 330 nM | [4] | ||
| NFAT-driven transcription (IL-2) | Jurkat T cells | 10 nM | [4] | ||
| SKF-96365 | TRPC channels, SOCE | Thapsigargin-induced SOCE (ICRAC) | Jurkat T cells | 12 µM | [1] |
| Synta 66 | CRAC (Orai1) | SOCE | - | - | [5] |
| GSK-7975A | Orai1, Orai3 | STIM1-mediated Orai1/3 currents | HEK293 cells | ~4 µM | [1][3] |
| Pyr6 | Orai1 > TRPC3 | Orai1-mediated Ca2+ entry | RBL-2H3 cells | Potent | [6] |
| Pyr10 | TRPC3 > Orai1 | TRPC3-mediated Ca2+ entry | HEK293 cells | Potent | [6] |
Key Experimental Protocols for Validating this compound's Mechanism of Action
To rigorously validate the mechanism of action of this compound, a series of control experiments are necessary. Below are detailed protocols for three key assays.
Calcium Influx Assay
Objective: To measure the inhibitory effect of this compound on store-operated calcium entry.
Materials:
-
Jurkat T cells
-
Fura-2 AM or other suitable Ca2+ indicator dye
-
Thapsigargin
-
This compound and other comparator compounds
-
Ca2+-free buffer (e.g., HBSS without Ca2+/Mg2+, supplemented with EGTA)
-
Ca2+-containing buffer (e.g., HBSS with Ca2+/Mg2+)
-
Fluorometric plate reader or fluorescence microscope
Protocol:
-
Cell Preparation: Culture Jurkat T cells to the desired density.
-
Dye Loading: Incubate cells with Fura-2 AM in Ca2+-free buffer.
-
Washing: Wash the cells to remove extracellular dye.
-
Baseline Measurement: Resuspend cells in Ca2+-free buffer and measure the baseline fluorescence ratio (e.g., 340/380 nm for Fura-2).
-
Store Depletion: Add thapsigargin to the cells to deplete ER Ca2+ stores by inhibiting the SERCA pump. This will cause a transient increase in intracellular Ca2+ released from the ER.
-
Inhibitor Treatment: Add this compound or other inhibitors at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
SOCE Induction: Add Ca2+-containing buffer to the cells to initiate SOCE.
-
Measurement: Record the change in fluorescence ratio over time. The sustained increase in Ca2+ levels following the addition of extracellular Ca2+ represents SOCE.
-
Data Analysis: Calculate the extent of SOCE inhibition by this compound and other compounds by comparing the peak or area under the curve of the Ca2+ signal in treated versus untreated cells. Determine the IC50 value for each compound.
NFAT Activation Assay
Objective: To assess the downstream functional consequence of SOCE inhibition by measuring the activation of the NFAT transcription factor.
Materials:
-
Jurkat-NFAT reporter cell line (stably transfected with an NFAT-luciferase reporter construct)
-
Cell culture medium and supplements
-
Stimulating agents (e.g., PHA, ionomycin, or anti-CD3/CD28 antibodies)
-
This compound and other comparator compounds
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed the Jurkat-NFAT reporter cells in a 96-well plate.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or other inhibitors. Include a vehicle control.
-
Cell Stimulation: Stimulate the cells with an appropriate agonist (e.g., PHA and PMA, or ionomycin) to induce T-cell activation and subsequent NFAT activation.[7]
-
Incubation: Incubate the cells for a sufficient period (e.g., 6-24 hours) to allow for luciferase expression.
-
Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability) and calculate the percentage of inhibition of NFAT activation for each compound concentration. Determine the IC50 values.
Electrophysiological Patch-Clamp Recordings
Objective: To directly measure the effect of this compound on the activity of CRAC channels.
Materials:
-
Patch-clamp rig with amplifier and data acquisition system
-
Micropipettes
-
Cell line expressing CRAC channels (e.g., Jurkat T cells or HEK293 cells overexpressing STIM1 and Orai1)
-
Intracellular (pipette) solution containing a Ca2+ chelator (e.g., BAPTA or EGTA) to passively deplete stores
-
Extracellular (bath) solution with and without Ca2+
-
This compound and other comparator compounds
Protocol:
-
Cell Preparation: Plate the cells on coverslips suitable for patch-clamp recording.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration on a single cell. The intracellular solution will dialyze the cell and deplete the ER Ca2+ stores, leading to the activation of CRAC channels.
-
Current Measurement: Apply a series of voltage ramps or steps to measure the whole-cell currents. In the absence of extracellular Ca2+, a small leak current will be observed.
-
CRAC Current (ICRAC) Elicitation: Perfuse the cell with an extracellular solution containing Ca2+. The influx of Ca2+ through the activated CRAC channels will result in a characteristic inwardly rectifying current (ICRAC).
-
Inhibitor Application: Apply this compound or other inhibitors to the bath solution and record the change in ICRAC.
-
Data Analysis: Measure the amplitude of ICRAC before and after the application of the inhibitor to determine the percentage of block. A dose-response curve can be generated to determine the IC50 for channel blockade.
By employing these control experiments and comparative analyses, researchers can robustly validate the mechanism of action of this compound as a selective inhibitor of SOCE and CRAC channels, providing a solid foundation for its use in further research and drug development.
References
- 1. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YM 58483 | Other Calcium Channels | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
Unraveling the Selectivity of YM-58483: A Comparative Guide for Researchers
YM-58483 (also known as BTP2) is a potent and widely utilized inhibitor of store-operated calcium entry (SOCE), primarily targeting the Ca2+ release-activated Ca2+ (CRAC) channels. Its selectivity is a critical factor for researchers in immunology, oncology, and other fields where precise modulation of calcium signaling is desired. This guide provides a comprehensive review of this compound's selectivity profile as documented in the literature, offering a comparative analysis with other SOCE inhibitors and detailing the experimental methodologies used for these assessments.
Executive Summary
This compound exhibits high potency in inhibiting CRAC channels, with reported IC50 values typically in the range of 10 to 100 nM.[1] It displays selectivity for CRAC channels over voltage-operated calcium channels, as well as potassium and chloride channels. However, a significant off-target effect has been identified: the activation of the Transient Receptor Potential Melastatin 4 (TRPM4) channel. This activation can lead to membrane depolarization, which in turn indirectly inhibits the driving force for Ca2+ entry through CRAC channels, complicating the interpretation of its mechanism of action. Furthermore, this compound shows differential inhibitory activity against the three human Orai isoforms, the pore-forming units of the CRAC channel, with greater potency against Orai1 and Orai2 than Orai3. This guide presents a detailed comparison of this compound with other notable SOCE inhibitors, providing quantitative data on their potency and selectivity to aid researchers in selecting the most appropriate tool for their studies.
Signaling Pathway of Store-Operated Calcium Entry
The canonical activation of CRAC channels, the primary target of this compound, is initiated by the depletion of Ca2+ from the endoplasmic reticulum (ER). This process is sensed by the stromal interaction molecule (STIM) proteins, which then translocate to the plasma membrane to interact with and activate the Orai channels, leading to Ca2+ influx.
Caption: Simplified signaling pathway of store-operated calcium entry (SOCE) and the inhibitory action of this compound on the Orai channel.
Comparative Selectivity Profile of SOCE Inhibitors
The following table summarizes the inhibitory potency (IC50) of this compound and other commonly used SOCE inhibitors against CRAC channels and their different Orai isoforms. This data is compiled from various studies and cell types, and direct comparison should be made with caution.
| Compound | Target | IC50 (nM) | Cell Type / Assay Condition | Reference |
| This compound (BTP2) | CRAC (Thapsigargin-induced Ca2+ influx) | 100 | Jurkat T cells | [1] |
| T-cell proliferation | 12.7 | In vitro | ||
| IL-2, IL-4, IL-5, IL-13 Production | ~100-148 | Human whole blood cells | [1] | |
| Orai1 | Potent Inhibition | ORAI-TKO cells | ||
| Orai2 | Potent Inhibition | ORAI-TKO cells | ||
| Orai3 | Partial Inhibition | ORAI-TKO cells | ||
| Econazole | SOC channels | ~µM range | Jurkat T cells | [1] |
| Voltage-operated Ca2+ channels | ~µM range | Jurkat T cells | [1] | |
| 2-Aminophenylborane (2-APB) | CRAC channels (low concentration) | Potentiation | - | |
| CRAC channels (high concentration) | Inhibition | - | ||
| SKF-96365 | SOCE | ~10 µM | Various | |
| Synta-66 | Orai1 | Potent Inhibition | ORAI-TKO cells | |
| Orai2 | Potentiation | ORAI-TKO cells | ||
| Orai3 | No effect | ORAI-TKO cells | ||
| GSK-7975A | Orai1 | Potent Inhibition | ORAI-TKO cells | |
| Orai2 | Potent Inhibition | ORAI-TKO cells | ||
| Orai3 | Partial Inhibition | ORAI-TKO cells | ||
| Pyr6 | Orai1 | High Potency | RBL cells | |
| TRPC3 | Lower Potency | - | ||
| RO2959 | Orai1 | 25 | T-Rex-CHO cells | |
| Orai3 | 530 | T-Rex-CHO cells |
Off-Target Profile of this compound
A critical aspect of this compound's selectivity is its interaction with channels other than CRAC. While it shows good selectivity against some major ion channel families, its activity on TRPM4 is a notable exception.
| Off-Target | Effect | Notes | Reference |
| Voltage-operated Ca2+ channels | No significant inhibition | 30-fold more selective for SOCE | [1] |
| K+ channels | No cross-reactivity | - | |
| Cl- channels | No cross-reactivity | - | |
| TRPM4 | Activation | This can lead to membrane depolarization, indirectly reducing the driving force for Ca2+ entry via SOCE. |
Experimental Protocols
Measurement of Intracellular Calcium Concentration using Fura-2
This protocol describes a common method to assess the effect of inhibitors on SOCE by measuring changes in intracellular Ca2+ concentration ([Ca2+]i) using the ratiometric fluorescent indicator Fura-2.
Caption: Workflow for measuring store-operated calcium entry using the Fura-2 fluorescent indicator.
Detailed Steps:
-
Cell Preparation: Plate cells on coverslips and allow them to adhere. Load the cells with Fura-2 AM (acetoxymethyl ester) in a physiological salt solution.
-
Baseline Measurement: Measure the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at ~510 nm) in a Ca2+-containing medium.
-
Store Depletion: Replace the medium with a Ca2+-free solution containing a Ca2+ chelator (e.g., EGTA). Add thapsigargin to irreversibly inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, leading to the depletion of ER Ca2+ stores.
-
Inhibitor Incubation: Add this compound or the vehicle control to the Ca2+-free medium and incubate for a specified period.
-
SOCE Activation: Reintroduce a Ca2+-containing solution to the cells. The subsequent increase in the Fura-2 ratio reflects the influx of Ca2+ through store-operated channels.
-
Data Analysis: The rate and amplitude of the increase in the Fura-2 ratio after Ca2+ re-addition are quantified to determine the extent of SOCE and the inhibitory effect of the compound.
Whole-Cell Patch-Clamp Electrophysiology for CRAC Current Measurement
This gold-standard technique allows for the direct measurement of the ionic currents flowing through CRAC channels (ICRAC).
Caption: Workflow for measuring CRAC channel currents using the whole-cell patch-clamp technique.
Detailed Steps:
-
Configuration: A glass micropipette is used to form a high-resistance seal with the plasma membrane of a single cell, and then the membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Store Depletion: The intracellular solution within the pipette contains a high concentration of a Ca2+ chelator (e.g., EGTA or BAPTA), which diffuses into the cell and chelates intracellular Ca2+, leading to the passive depletion of ER Ca2+ stores and subsequent activation of CRAC channels.
-
Recording: The membrane potential is clamped at a negative holding potential (e.g., -80 mV) to provide a driving force for Ca2+ entry. Voltage ramps or steps are applied to elicit and measure the characteristic inwardly rectifying ICRAC.
-
Inhibitor Application: this compound is applied to the extracellular solution via a perfusion system.
-
Data Analysis: The amplitude of ICRAC before and after the application of the inhibitor is measured and compared to determine the potency and efficacy of the blockade.
Conclusion
This compound is a potent inhibitor of CRAC channels and a valuable tool for studying store-operated calcium entry. Its selectivity profile indicates a preference for CRAC channels over several other major ion channel families. However, researchers must be aware of its activating effect on TRPM4 channels, which can indirectly modulate SOCE, and its differential inhibition of Orai isoforms. When selecting a SOCE inhibitor, it is crucial to consider the specific Orai isoforms expressed in the system of interest and the potential for off-target effects. The comparative data and experimental protocols provided in this guide are intended to assist researchers in making informed decisions and designing rigorous experiments to investigate the complex roles of calcium signaling in health and disease.
References
Safety Operating Guide
Proper Disposal of YM-58483: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling YM-58483, a potent inhibitor of store-operated Ca2+ entry (SOCE) and calcium release-activated calcium (CRAC) channels, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental integrity. This guide provides essential, step-by-step information for the safe disposal of this compound, also known as BTP 2.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. This compound is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. It may also cause respiratory irritation. In case of contact, follow standard first-aid procedures and seek medical advice if symptoms persist.
Step-by-Step Disposal Procedure
The primary recommendation for the disposal of this compound is to treat it as a hazardous chemical waste. Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.
-
Waste Identification and Segregation:
-
Unused or waste this compound, whether in solid form or in solution, should be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
-
Containerization:
-
Use a chemically resistant container that is in good condition and can be securely sealed.
-
Clearly label the container with "Hazardous Waste" and the specific chemical name: "this compound (BTP 2)".
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Provide the EHS department or contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
-
Important Considerations:
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent (e.g., DMSO, ethanol, or DMF, in which the compound is soluble).[1][4] The rinsate should be collected and disposed of as hazardous waste. After thorough cleaning, the container can be disposed of according to institutional guidelines for non-hazardous laboratory waste.
-
Spills: In the event of a spill, avoid generating dust if it is in solid form. For small spills, carefully sweep up the solid material or absorb the liquid with an inert material and place it in a sealed container for disposal. For large spills, evacuate the area and contact your EHS department immediately.
-
Environmental Precautions: Do not allow this compound to enter sewers or waterways. Prevent its release into the environment.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Weight | 421.32 g/mol [1] |
| Formula | C₁₅H₉F₆N₅OS[1] |
| Purity | ≥98%[3][4][5] |
| IC₅₀ for CRAC channels | 100 nM[1][4] |
| Solubility in DMSO | Up to 100 mM[1] |
| Solubility in Ethanol | Up to 100 mM[1] |
| Storage Temperature | +4°C (short-term), -20°C (long-term)[1][2][3] |
Signaling Pathway and Experimental Workflow
This compound is a well-characterized inhibitor of store-operated calcium entry (SOCE), a critical signaling pathway in non-excitable cells like lymphocytes. The following diagrams illustrate the logical flow of the SOCE pathway and a general workflow for experiments involving this compound.
Caption: Signaling pathway of store-operated calcium entry (SOCE) and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound on cellular responses.
References
Personal protective equipment for handling YM-58483
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, storage, and disposal of YM-58483, a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of experimental outcomes.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Rigorous adherence to PPE protocols is mandatory.
| Hazard Classification | GHS Pictogram | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 | H302: Harmful if swallowed. |
| Skin Irritation (Category 2) | GHS07 | H315: Causes skin irritation. |
| Eye Irritation (Category 2A) | GHS07 | H319: Causes serious eye irritation. |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | GHS07 | H335: May cause respiratory irritation. |
Minimum PPE Requirements:
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile gloves conforming to ASTM D6978 standard. Double gloving is recommended. | Protects against skin irritation and absorption.[1] |
| Eye Protection | Chemical safety goggles or a full-face shield. | Prevents serious eye irritation from splashes or dust.[1] |
| Respiratory Protection | NIOSH-certified N95 or higher-level respirator. | Necessary when handling the powder form to avoid respiratory irritation.[1] |
| Body Protection | Laboratory coat. A disposable gown is recommended when handling larger quantities. | Prevents contamination of personal clothing. |
Handling and Storage
Proper handling and storage are crucial to maintain the stability of this compound and prevent accidental exposure.
Operational Plan:
-
Weighing and Aliquoting:
-
Perform all manipulations of solid this compound in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use dedicated, clean spatulas and weighing boats.
-
-
Solution Preparation:
-
This compound is soluble in DMSO and ethanol.
-
When preparing stock solutions, add the solvent to the vial containing the powdered compound slowly to avoid splashing.
-
Cap the vial tightly and vortex or sonicate until the solid is fully dissolved.
-
-
General Handling:
-
Avoid creating dust.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Storage Plan:
| Form | Storage Temperature | Additional Information |
| Solid | +4°C | Store in a tightly sealed container in a dry, well-ventilated place. |
| Stock Solutions | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Accidental Release and Disposal
Prompt and appropriate action is required in the event of a spill. Waste must be managed according to institutional and local regulations for chemical waste.
Accidental Release Measures:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep or vacuum the material. Avoid generating dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand, or earth).
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
Collect Waste: Place all contaminated materials, including cleaning supplies and PPE, into a sealed, labeled container for hazardous waste disposal.
Disposal Plan:
-
Dispose of unused this compound and any contaminated materials as hazardous chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. Do not dispose of down the drain or in regular trash.
Experimental Protocols
The following are generalized protocols based on published research. Researchers should optimize these for their specific experimental needs.
In Vitro Study: Inhibition of Store-Operated Calcium Entry (SOCE)
-
Cell Culture: Culture Jurkat T-cells or other suitable cell lines in appropriate media.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute in culture media to the desired final concentrations (e.g., 10 nM - 10 µM).
-
Calcium Imaging:
-
Load cells with a calcium indicator dye (e.g., Fura-2 AM).
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30 minutes).
-
Induce store depletion with a SERCA inhibitor like thapsigargin in a calcium-free buffer.
-
Re-introduce calcium to the extracellular buffer and measure the subsequent rise in intracellular calcium, which represents SOCE.
-
Quantify the inhibitory effect of this compound on the calcium influx.
-
In Vivo Study: Murine Model of Allergic Asthma
-
Animal Model: Use a standard model of ovalbumin (OVA)-induced allergic asthma in mice.
-
Compound Administration: Administer this compound orally (p.o.) at a specified dose (e.g., 1-30 mg/kg) at a set time before OVA challenge.
-
Endpoint Analysis:
-
Measure airway hyperresponsiveness.
-
Perform bronchoalveolar lavage (BAL) to quantify eosinophil infiltration.
-
Analyze cytokine levels (e.g., IL-4, IL-5) in the BAL fluid or lung homogenates.
-
Conduct histological analysis of lung tissue to assess inflammation.
-
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel. The primary components of the CRAC channel are STIM1, an endoplasmic reticulum (ER) calcium sensor, and Orai1, a plasma membrane calcium channel.
Caption: Mechanism of this compound action as a CRAC channel inhibitor.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
